Product packaging for 1,5'-Bi-1H-tetrazole(Cat. No.:CAS No. 103518-52-1)

1,5'-Bi-1H-tetrazole

Cat. No.: B14340923
CAS No.: 103518-52-1
M. Wt: 138.09 g/mol
InChI Key: LPLVKWNKTRXFDN-UHFFFAOYSA-N
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Description

1,5'-Bi-1H-tetrazole is an organic heterocyclic compound with the molecular formula C2H2N8 . It belongs to the tetrazole family, which is characterized by a five-membered ring consisting of four nitrogen and one carbon atom . Tetrazole derivatives are metabolically stable and structurally flexible, allowing them to adapt to diverse binding modes, which makes them valuable scaffolds in medicinal chemistry and drug discovery . Researchers utilize tetrazole cores as bioisosteres for carboxylic acid groups, a strategy employed in the development of several pharmaceutical agents such as Losartan and Candesartan . Beyond medicinal chemistry, tetrazole-based compounds are also of significant interest in material science for the development of high-performance energetic materials and catalysts . The specific research applications and biological activities of this compound are an active area of scientific investigation. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N8 B14340923 1,5'-Bi-1H-tetrazole CAS No. 103518-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103518-52-1

Molecular Formula

C2H2N8

Molecular Weight

138.09 g/mol

IUPAC Name

1-(2H-tetrazol-5-yl)tetrazole

InChI

InChI=1S/C2H2N8/c1-3-6-9-10(1)2-4-7-8-5-2/h1H,(H,4,5,7,8)

InChI Key

LPLVKWNKTRXFDN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1C2=NNN=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Substituted 1,5'-Bi-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a specific class of bitetrazole compounds, herein referred to as substituted 1,5'-Bi-1H-tetrazoles. These molecules, characterized by a direct nitrogen-carbon bond between the N1 position of one tetrazole ring and the C5 position of a second, have garnered interest in medicinal chemistry and materials science. This document details the nomenclature, synthesis, physicochemical properties, and potential applications of these compounds, with a particular focus on 1,5-diaryl substituted derivatives. Experimental protocols for their synthesis and characterization are provided, along with a discussion of their mechanism of action as microtubule destabilizing agents. All quantitative data are summarized in tabular format for ease of reference, and key processes are visualized using diagrams.

Introduction and Nomenclature

The nomenclature "1,5'-Bi-1H-tetrazole" is not a standardized IUPAC name and a specific CAS number for the unsubstituted parent compound has not been identified in chemical databases. This suggests that the parent compound is not a common or commercially available substance. The literature predominantly features derivatives, most commonly with aryl or other substituents at the N1' and C5' positions of the bitetrazole core. For the purpose of clarity in this guide, we will refer to the core structure as a 1,5'-bitetrazole, indicating a covalent bond between the N1 atom of one 1H-tetrazole ring and the C5 atom of another. A plausible, though not officially designated, IUPAC name for the unsubstituted parent compound would be 1-(1H-tetrazol-5-yl)-1H-tetrazole . Research and development in this area have primarily focused on substituted analogs, which exhibit a range of interesting biological and physical properties.

Physicochemical Properties

The physicochemical properties of 1,5'-bitetrazoles are highly dependent on the nature of the substituents at the N1' and C5' positions. Generally, these compounds are crystalline solids with varying melting points. The tetrazole rings contribute to a high nitrogen content, which in some derivatives, leads to energetic properties.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 1,5'-bitetrazole derivatives. The following tables summarize typical spectroscopic data for representative 1,5-diaryl-substituted tetrazoles.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for 1,5-Diaryl-Substituted Tetrazoles

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-tetrazoleCDCl₃7.50-7.60 (m, 4H, Ar-H), 7.00-7.10 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃)160.5, 148.0, 136.0, 130.0, 129.5, 128.0, 122.0, 114.5, 55.6
1-(4-Methylphenyl)-5-(4-nitrophenyl)-1H-tetrazoleDMSO-d₆8.40 (d, 2H, J=8.8 Hz, Ar-H), 8.00 (d, 2H, J=8.8 Hz, Ar-H), 7.50 (d, 2H, J=8.4 Hz, Ar-H), 7.35 (d, 2H, J=8.4 Hz, Ar-H), 2.40 (s, 3H, CH₃)149.0, 148.5, 140.0, 134.0, 130.5, 129.0, 125.0, 124.0, 21.0
1,5-Diphenyl-1H-tetrazoleCDCl₃7.30-7.60 (m, 10H, Ar-H)148.2, 134.5, 130.8, 130.2, 129.8, 129.1, 128.6, 125.4

Table 2: Representative FTIR Spectral Data for 1,5-Diaryl-Substituted Tetrazoles

CompoundSample PhaseKey IR Absorption Bands (cm⁻¹)
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-tetrazoleKBr3100-3000 (Ar C-H str.), 1610 (C=N str.), 1580, 1500 (C=C str.), 1250 (C-O str.), 1100 (N-N=N str.), 830 (p-subst. Ar C-H bend)
1-(4-Methylphenyl)-5-(4-nitrophenyl)-1H-tetrazoleKBr3120-3050 (Ar C-H str.), 1600 (C=N str.), 1520, 1350 (NO₂ asymm. & symm. str.), 1580, 1490 (C=C str.), 1110 (N-N=N str.), 850 (p-subst. Ar C-H bend)
1,5-Diphenyl-1H-tetrazoleKBr3100-3000 (Ar C-H str.), 1605 (C=N str.), 1590, 1495 (C=C str.), 1120 (N-N=N str.), 760, 690 (monosubst. Ar C-H bend)

Experimental Protocols

The synthesis of 1,5'-bitetrazole derivatives can be achieved through several synthetic routes. A common and effective method is the [3+2] cycloaddition reaction.

General Procedure for the Synthesis of 1,5-Diaryl-Substituted Tetrazoles

This protocol describes a two-step synthesis of 1,5-diaryl-substituted tetrazoles from readily available diaryl amides.

Step 1: Synthesis of Imidoyl Chlorides

  • To a solution of the diaryl amide (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus pentachloride (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess phosphorus oxychloride under reduced pressure.

  • The resulting crude imidoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 1,5-Diaryl-Substituted Tetrazoles

  • Dissolve the crude imidoyl chloride (1.0 eq) in anhydrous acetonitrile (15 mL/mmol).

  • Add sodium azide (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1,5-diaryl-substituted tetrazole.

Applications in Drug Development

Substituted 1,5'-bitetrazoles have shown significant promise in the field of drug discovery, particularly as anticancer agents. Certain derivatives have been identified as potent microtubule destabilizers.

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Microtubule-targeting agents interfere with the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.

1,5-diaryl-substituted tetrazoles have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding prevents the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1]

Microtubule_Destabilization_Pathway cluster_Cell Cancer Cell Bitetrazole Bitetrazole Tubulin Tubulin Bitetrazole->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Bitetrazole->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Polymerizes into Microtubules Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Cell_Cycle_Progression Cell Cycle Progression (G2/M) Mitotic_Spindle_Formation->Cell_Cycle_Progression Enables Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Mechanism of action of 1,5'-bitetrazole derivatives as microtubule destabilizers.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of 1,5-diaryl-substituted tetrazoles.

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization Start Diaryl Amide Step1 Reaction with PCl₅ (Imidoyl Chloride Formation) Start->Step1 Intermediate Crude Imidoyl Chloride Step1->Intermediate Step2 Reaction with NaN₃ ([3+2] Cycloaddition) Intermediate->Step2 Crude_Product Crude 1,5-Diaryl-Substituted Tetrazole Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 1,5-Diaryl-Substituted Tetrazole Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR FTIR FTIR Spectroscopy Final_Product->FTIR MS Mass Spectrometry Final_Product->MS MP Melting Point Determination Final_Product->MP

General workflow for the synthesis and characterization of 1,5-diaryl-substituted tetrazoles.

Conclusion

Substituted 1,5'-Bi-1H-tetrazoles represent a versatile class of compounds with significant potential, particularly in the realm of medicinal chemistry. Their synthesis is readily achievable through established organic chemistry methodologies, and their properties can be tuned by the introduction of various substituents. The ability of certain 1,5-diaryl derivatives to act as microtubule destabilizing agents highlights their promise as novel anticancer therapeutics. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to the Discovery and History of 5,5'-Bi-1H-tetrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of energetic materials has seen a significant shift towards the development of nitrogen-rich compounds that offer high performance with improved thermal stability and reduced sensitivity. In this context, tetrazole-based compounds have garnered considerable attention due to their high heats of formation and the generation of dinitrogen gas as a primary decomposition product. Among these, 5,5'-Bi-1H-tetrazole and its derivatives have emerged as a promising class of energetic materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 5,5'-Bi-1H-tetrazole and its key derivatives, with a focus on their applications as energetic materials. While the initial query specified "1,5'-Bi-1H-tetrazole," the preponderance of scientific literature points to "5,5'-Bi-1H-tetrazole" as the correct and extensively studied isomer, which will be the focus of this guide.

Historical Context and Discovery

The study of tetrazoles dates back to the late 19th century, but the exploration of bitetrazoles as energetic materials is a more recent development. The fundamental bitetrazole structure, 5,5'-Bi-1H-tetrazole, consists of two tetrazole rings linked by a carbon-carbon bond. The dinitramino derivatives of 5,5'-bitetrazole were first synthesized more recently, revealing them to be extremely sensitive and powerful explosives.[1][2] This discovery has led to the preparation of various nitrogen-rich salts to modulate their sensitivity and enhance their performance characteristics.[1][2]

A significant breakthrough in this area has been the synthesis of 1,1'-dihydroxy-5,5'-bitetrazole (BTO) and its salts. These compounds exhibit a favorable combination of high density, good thermal stability, and impressive detonation performance, making them attractive for various applications in explosives and propellants.[3] The development of energetic ionic salts based on the 5,5′-bitetrazole-1,1′-diolate (BTO) anion has been a key focus of modern energetic materials research.[3]

Physicochemical and Energetic Properties

The energetic properties of 5,5'-Bi-1H-tetrazole derivatives are largely attributed to their high nitrogen content and positive heats of formation. The following tables summarize the key quantitative data for several important derivatives.

Table 1: Physicochemical Properties of 5,5'-Bitetrazole-1,1'-diolate (BTO) Based Energetic Ionic Salts

CompoundCationMolecular FormulaDensity (g/cm³)
ABTOXAminoguanidiniumC₄H₁₀N₁₄O₂1.83
DMA-BTODiaminoguanidiniumC₄H₁₂N₁₆O₂1.81
DU-BTODiuroniumC₄H₈N₁₂O₄1.89
HA-BTOHydraziniumC₂H₆N₁₀O₂1.98
M₂-BTOMelaminiumC₈H₁₄N₂₀O₂1.77
TKX-50HydroxylammoniumC₂H₈N₁₀O₄1.92

Data sourced from first principles calculations.[4]

Table 2: Energetic Properties of 5,5'-Bitetrazole-1,1'-diolate (BTO) Based Energetic Ionic Salts

CompoundHeat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
HA-BTO456.39.9438.85
TKX-50251.29.9140.23

Detonation characteristics were computed using the EXPLO5 code.[3]

Experimental Protocols

Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt

A common method for the synthesis of 5,5'-Bi-1H-tetrazole diammonium salt involves the reaction of dicyan with sodium azide and ammonium chloride in an aqueous medium.

Materials:

  • Dicyan gas

  • Sodium azide (99.8%)

  • Ammonium chloride (99.0%)

  • Water

Procedure:

  • Prepare a mixed aqueous solution of sodium azide and ammonium chloride.

  • Cool the solution to 3-5°C.

  • Introduce gaseous dicyan into the cooled mixed solution over a period of 5 hours.

  • After the addition of dicyan, raise the temperature of the reaction solution to 50°C and maintain for one hour. This step primarily forms the 5-cyano-1H-tetrazole intermediate.

  • Further heating and reaction lead to the formation of 5,5'-Bi-1H-tetrazole diammonium salt, which precipitates from the solution.

  • The precipitated crystals are isolated by filtration to yield the final product.

Synthesis of 1,1'-Dihydroxy-5,5'-bitetrazole (BTO)

The synthesis of BTO is a multi-step process starting from glyoxal.

Materials:

  • Glyoxal

  • Hydroxylamine

  • Chlorine gas

  • Ethanol

  • Sodium azide

  • Hydrochloric acid gas

  • Diethyl ether

Procedure:

  • Glyoxime formation: Glyoxal is treated with hydroxylamine to form glyoxime.

  • Chlorination: Glyoxime is chlorinated with chlorine gas in ethanol to produce dichloroglyoxime.

  • Azidation: Dichloroglyoxime undergoes a chloro/azido exchange reaction with sodium azide to yield diazidoglyoxime.

  • Cyclization: Diazidoglyoxime is cyclized under acidic conditions using hydrochloric acid gas in diethyl ether to afford 1,1'-dihydroxy-5,5'-bitetrazole dihydrate.

Key Signaling Pathways and Experimental Workflows

The synthesis of 1,1'-dihydroxy-5,5'-bitetrazole (BTO) from glyoxal represents a key experimental workflow in the production of advanced bitetrazole-based energetic materials.

Synthesis_of_BTO Glyoxal Glyoxal Glyoxime Glyoxime Glyoxal->Glyoxime + Hydroxylamine Dichloroglyoxime Dichloroglyoxime Glyoxime->Dichloroglyoxime + Cl2 in Ethanol Diazidoglyoxime Diazidoglyoxime Dichloroglyoxime->Diazidoglyoxime + NaN3 BTO 1,1'-Dihydroxy-5,5'-bitetrazole (BTO) Dihydrate Diazidoglyoxime->BTO + HCl gas in Diethyl Ether

Caption: Synthetic pathway of 1,1'-dihydroxy-5,5'-bitetrazole (BTO) from glyoxal.

Conclusion

5,5'-Bi-1H-tetrazole and its derivatives, particularly the salts of 1,1'-dihydroxy-5,5'-bitetrazole, represent a significant advancement in the field of energetic materials. Their combination of high nitrogen content, favorable heats of formation, and tunable sensitivity through salt formation makes them promising candidates for a new generation of explosives and propellants. The detailed synthetic protocols and compiled data in this guide offer a valuable resource for researchers and professionals working on the development of next-generation energetic materials. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly continue to drive innovation in this critical scientific domain.

References

Synthesis of Novel 1,5'-Bi-1H-tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for novel 1,5'-Bi-1H-tetrazole derivatives. The document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides comprehensive experimental protocols. Additionally, it visualizes synthetic workflows and a relevant biological signaling pathway using Graphviz diagrams, adhering to the specified formatting requirements.

Introduction

This compound derivatives represent a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural features, particularly the ability of the tetrazole ring to act as a bioisostere for carboxylic acids and cis-amide bonds, make them attractive scaffolds for the design of novel therapeutic agents.[1][2] Recent research has focused on the development of efficient synthetic routes to access these complex molecules, with multicomponent reactions and cycloaddition strategies being at the forefront of these efforts. This guide focuses on the core synthetic methodologies for preparing novel bis-tetrazole structures, with a particular emphasis on the Ugi-azide repetitive process and the Huisgen [3+2] cycloaddition.

Core Synthetic Pathways

Two primary pathways have emerged as highly effective for the synthesis of novel this compound derivatives: the Ugi-Azide Repetitive Process and the Huisgen [3+2] Cycloaddition followed by a coupling reaction.

Ugi-Azide Repetitive Process

The Ugi-azide multicomponent reaction is a powerful tool for the synthesis of 1,5-disubstituted-1H-tetrazoles.[3] A novel and efficient extension of this reaction is the Ugi-azide repetitive process, which allows for the one-pot synthesis of bis-1,5-disubstituted-1H-tetrazoles from a diamine, two equivalents of an aldehyde, two equivalents of an isocyanide, and two equivalents of an azide source.[1][2] This catalyst-free method proceeds under mild conditions and offers high yields and structural diversity.[1]

Ugi_Azide_Repetitive_Process Diamine Diamine (1 equiv.) Reaction MeOH, Room Temp. or MW Diamine->Reaction Aldehyde Aldehyde (2 equiv.) Aldehyde->Reaction Isocyanide Isocyanide (2 equiv.) Bis_Imine Bis-Iminium Ion Intermediate Isocyanide->Bis_Imine Azide Azidotrimethylsilane (2 equiv.) Azide->Bis_Imine Reaction->Bis_Imine Condensation Product Novel bis-1,5-disubstituted-1H-tetrazole Bis_Imine->Product [4+1] Cycloaddition & Tautomerization

Ugi-Azide Repetitive Process for Bis-Tetrazole Synthesis.
Huisgen [3+2] Cycloaddition and Coupling

The Huisgen 1,3-dipolar cycloaddition is a classic method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and an azide source.[4][5] To synthesize symmetrical bis-5-substituted-1H-tetrazoles, a dinitrile precursor can be utilized, or a precursor with a functional group amenable to subsequent coupling can be employed.[4][5] For instance, a nitro-substituted benzonitrile can be converted to the corresponding tetrazole, followed by a reductive coupling to form an azo-linked bis-tetrazole.[4][5]

Huisgen_Cycloaddition_Coupling Nitrile Substituted Nitrile (e.g., 4-Nitrobenzonitrile) Cycloaddition [3+2] Cycloaddition (e.g., H2O, Reflux) Nitrile->Cycloaddition Azide Sodium Azide Azide->Cycloaddition Catalyst Catalyst (e.g., ZnBr2) Catalyst->Cycloaddition Tetrazole_Intermediate 5-Substituted-1H-tetrazole Intermediate Cycloaddition->Tetrazole_Intermediate Coupling Reductive Coupling (e.g., Zn(0), EtOH, Reflux) Product Symmetrical bis-5-substituted-1H-tetrazole Coupling->Product Tetrazole_Intermediate->Coupling

Huisgen Cycloaddition and Coupling for Bis-Tetrazole Synthesis.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of novel bis-1,5-disubstituted-1H-tetrazoles via the Ugi-azide repetitive process.[1]

Table 1: Synthesis of Novel bis-1,5-disubstituted-1H-tetrazoles at Room Temperature [1]

ProductAmineAldehydeIsocyanideTime (h)Yield (%)
15a tert-ButylamineParaformaldehyde2,6-Dimethylphenyl isocyanide795
15b CyclohexylamineParaformaldehyde2,6-Dimethylphenyl isocyanide794
15c BenzylamineParaformaldehyde2,6-Dimethylphenyl isocyanide792
15d CyclohexylamineParaformaldehydeCyclohexyl isocyanide790
15e BenzylamineAcetaldehydeCyclohexyl isocyanide788

Table 2: Microwave-Assisted Synthesis of Novel bis-1,5-disubstituted-1H-tetrazoles [1]

ProductAmineAldehydeIsocyanideTemp (°C)Time (min)Yield (%)
15a tert-ButylamineParaformaldehyde2,6-Dimethylphenyl isocyanide451591
15b CyclohexylamineParaformaldehyde2,6-Dimethylphenyl isocyanide451590
15c BenzylamineParaformaldehyde2,6-Dimethylphenyl isocyanide451585
15d CyclohexylamineParaformaldehydeCyclohexyl isocyanide451582
15e BenzylamineAcetaldehydeCyclohexyl isocyanide451580

Experimental Protocols

General Procedure for the Ugi-Azide Repetitive Process at Room Temperature[1]

In a round-bottomed flask equipped with a magnetic stirrer bar, a 1.0 M solution of the amine (1.0 equiv) in anhydrous MeOH is prepared under a nitrogen atmosphere. To this solution, the aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv) are sequentially added. The resulting mixture is stirred at room temperature for 7 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is then diluted with CH₂Cl₂ (20 mL) and washed with brine. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The final product is purified by flash column chromatography.

General Procedure for the Microwave-Assisted Ugi-Azide Repetitive Process[1]

In a microwave-safe sealed tube equipped with a magnetic stirring bar, a 1.0 M solution of the amine (1.0 equiv) in anhydrous MeOH is prepared. The aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv) are sequentially added. The reaction mixture is then subjected to microwave irradiation at 45 °C (50 W) for a total of 15 minutes (three 5-minute intervals). After cooling, the solvent is removed under reduced pressure. The workup and purification follow the same procedure as described for the room temperature synthesis.

Synthesis of Symmetrical bis-5-substituted-1H-tetrazole via Huisgen Cycloaddition and Reductive Coupling[4][5]

Step 1: Synthesis of 5-(4-nitrophenyl)-1H-tetrazole. [4][5] To a solution of 4-nitrobenzonitrile (1.0 equiv) in water, sodium azide (1.1 equiv) and zinc bromide (0.5 equiv) are added. The reaction mixture is heated to reflux and stirred for 24 hours. After cooling, the precipitate is filtered, washed with water, and dried to yield the 5-(4-nitrophenyl)-1H-tetrazole.

Step 2: Synthesis of (E)-1,2-bis(4-(1H-tetrazol-5-yl)phenyl)diazene. [4][5] In a round-bottomed flask, 5-(4-nitrophenyl)-1H-tetrazole (2.0 equiv), zinc powder (2.0 equiv), and sodium hydroxide (2.0 equiv) are suspended in a mixture of ethanol and water. The reaction mixture is heated to reflux and stirred for 18 hours. After cooling to room temperature, the remaining zinc is filtered off. The filtrate is then treated with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified to yield the azo-linked bis-tetrazole.

Potential Biological Relevance and Signaling Pathways

While the specific biological activities of the novel this compound derivatives are a subject of ongoing research, structurally related compounds have shown significant pharmacological potential, particularly as anticancer and anti-inflammatory agents.

Anticancer Potential: Targeting the AKT Signaling Pathway

Complex tetrazole-containing heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][6]triazine sulfonamides, have demonstrated potent anticancer activity.[1][6][7] In silico studies suggest that these compounds may act as inhibitors of key proteins in cancer progression, including AKT2 kinase.[1][7] The AKT (or Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[8][9][10] Inhibition of AKT2 can lead to the suppression of tumor growth and the induction of apoptosis.[8]

AKT_Signaling_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT2 PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Novel this compound Derivative (Potential Inhibitor) Inhibitor->AKT Inhibits

Potential inhibition of the AKT2 signaling pathway by novel this compound derivatives.
Anti-inflammatory Potential: Caspase-1 Inhibition

Certain 1,5-disubstituted α-amino tetrazole derivatives have been identified as non-covalent inhibitors of the inflammasome-caspase-1 complex.[11] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[12] By inhibiting caspase-1, these tetrazole derivatives can potentially modulate the inflammatory cascade, making them promising candidates for the treatment of inflammatory disorders.[11][13] The novel this compound structures could be explored for similar inhibitory activities.

Conclusion

The synthetic pathways outlined in this guide, particularly the Ugi-azide repetitive process, offer efficient and versatile methods for the creation of novel this compound derivatives. These compounds hold considerable promise for applications in drug discovery, with potential activities as anticancer and anti-inflammatory agents through the modulation of key signaling pathways such as the AKT and caspase-1 cascades. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to explore and expand upon this promising class of heterocyclic compounds. Further investigation into the structure-activity relationships and specific biological targets of these novel derivatives is warranted to fully realize their therapeutic potential.

References

Thermal Stability and Decomposition of 1,5'-Bi-1H-tetrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,5'-Bi-1H-tetrazole (BHT), a high-nitrogen energetic compound. Due to the limited availability of direct experimental data for BHT in publicly accessible literature, this guide draws upon data from structurally analogous bistetrazole compounds to infer its thermal properties and decomposition behavior. This information is critical for the safe handling, storage, and application of BHT in various fields, including pharmaceuticals and energetic materials.

Thermal Properties of Bistetrazole Analogues

The thermal behavior of this compound can be inferred by examining related bistetrazole structures. Key thermal parameters for these analogous compounds, determined through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are summarized below. These values provide an estimate of the expected thermal stability of BHT.

Compound NameDecomposition Temperature (Td, °C)Analysis MethodHeating Rate (°C/min)Key Observations
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)226 (onset)DSC5Exhibits good thermal stability.[1]
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate226.33 (SADT)DSC-Self-accelerating decomposition temperature highlights potential thermal hazards.
Guanidinium 5,5'-azotetrazole salt262 (peak)DSC10Shows a single sharp exothermic decomposition.
Bis-1,2,4-triazolium 1H,1′H-5,5′-bistetrazole-1,1′-diolate246.8 (onset)DSC10Decomposes in a single stage with significant mass loss.[2][3]

Note: The data presented is for structurally similar compounds and should be considered as an estimation for this compound.

Experimental Protocols for Thermal Analysis

The following section details the standard experimental methodologies for assessing the thermal stability of high-nitrogen compounds like BHT.

Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature, enthalpy of decomposition, and to observe thermal transition events (e.g., melting, crystallization).

Methodology:

  • A small sample of the material (typically 0.5-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Exothermic or endothermic peaks in the resulting DSC curve indicate thermal events such as decomposition or melting. The onset temperature of the exothermic peak is generally considered the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing information on decomposition stages and thermal stability.

Methodology:

  • A small sample (typically 1-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is suspended in a furnace from a sensitive microbalance.

  • The furnace is heated at a controlled rate under a specific atmosphere (inert or oxidative).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve plots mass percentage versus temperature, with steps in the curve indicating mass loss due to decomposition or volatilization.

Kinetic Analysis

Objective: To determine the kinetic parameters of the decomposition reaction, such as activation energy (Ea) and the pre-exponential factor (A).

Methodology:

  • A series of DSC or TGA experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min).

  • The peak decomposition temperatures (Tp) at each heating rate are determined.

  • Model-free kinetic methods, such as the Kissinger or Ozawa-Flynn-Wall methods, are applied to the data to calculate the activation energy. The Kissinger equation is commonly used:

    ln(β/Tp2) = ln(AR/Ea) - Ea/RTp

    where β is the heating rate, Tp is the peak temperature, A is the pre-exponential factor, R is the gas constant, and Ea is the activation energy.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_processing Data Processing and Analysis cluster_results Results Sample This compound Sample Weighing Accurate Weighing (0.5-10 mg) Sample->Weighing Encapsulation Sealing in Pans (DSC) or Placing in Crucible (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry Encapsulation->DSC TGA Thermogravimetric Analysis Encapsulation->TGA DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Curve (Mass % vs. Temp) TGA->TGA_Data Kinetic_Analysis Kinetic Modeling (e.g., Kissinger Method) DSC_Data->Kinetic_Analysis Decomp_Temp Decomposition Temperature DSC_Data->Decomp_Temp Enthalpy Enthalpy of Decomposition DSC_Data->Enthalpy Mass_Loss Mass Loss Stages TGA_Data->Mass_Loss Activation_Energy Activation Energy Kinetic_Analysis->Activation_Energy

Caption: A typical experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_initiation Initiation: Ring Opening cluster_propagation Propagation: Nitrogen Extrusion cluster_products Final Products BHT This compound Intermediate1 Bistetrazole Radical Intermediate BHT->Intermediate1 Heat (Δ) Intermediate2 Dinitrogen (N₂) Molecule Intermediate1->Intermediate2 Rapid Decomposition Intermediate3 Highly Reactive Fragments Intermediate1->Intermediate3 N2 Nitrogen Gas (N₂) Intermediate2->N2 Solid_Residue Carbon-Nitrogen Residue Intermediate3->Solid_Residue

Caption: A plausible thermal decomposition pathway for this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of tetrazole-based compounds is generally characterized by the cleavage of the tetrazole ring, which is driven by the thermodynamic stability of the resulting dinitrogen (N₂) molecule. For this compound, a plausible decomposition mechanism involves the following steps:

  • Initiation: Upon heating, the initial step is believed to be the homolytic cleavage of the weakest bond in the tetrazole ring, typically an N-N bond, leading to the formation of a diradical intermediate.

  • Propagation: This is followed by a rapid extrusion of molecular nitrogen, a highly exothermic process that drives the decomposition forward. This results in the formation of highly reactive and unstable fragments.

  • Termination/Product Formation: These reactive fragments can then undergo a series of complex secondary reactions, including polymerization and fragmentation, ultimately leading to the formation of stable gaseous products, predominantly nitrogen gas, and a solid carbon-nitrogen residue. The high nitrogen content of BHT suggests that the decomposition will be highly energetic and will generate a significant volume of gas.

Conclusion

While specific experimental data for this compound remains scarce in open literature, a comprehensive understanding of its thermal stability and decomposition can be formulated by analogy to similar bistetrazole compounds. The information presented in this guide, including estimated thermal properties, detailed experimental protocols, and a proposed decomposition pathway, serves as a valuable resource for professionals working with this and other high-nitrogen energetic materials. It is strongly recommended that direct experimental analysis of BHT be conducted under controlled conditions to validate these inferred properties and to ensure its safe handling and application.

References

Tautomerism in 1,5'-Bi-1H-tetrazole and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazoles are a pivotal class of nitrogen-rich heterocycles, widely recognized in medicinal chemistry as bioisosteres for carboxylic acids. A key feature of NH-unsubstituted tetrazoles is their existence as a mixture of prototropic tautomers, a phenomenon that significantly influences their physicochemical and biological properties. This guide provides an in-depth technical overview of the annular tautomerism in the 1,5'-Bi-1H-tetrazole scaffold. While direct experimental data on the parent 1,5'-bitetrazole is limited, this document extrapolates from comprehensive studies on substituted tetrazoles and related bitetrazole systems. We will explore the potential tautomeric forms, the experimental and computational methodologies used for their characterization, and quantitative data from analogous compounds to provide a foundational understanding for researchers in drug development and materials science.

Introduction to Annular Tautomerism in Tetrazoles

The tetrazole ring, containing one carbon and four nitrogen atoms, can exist in different prototropic tautomeric forms when a proton is present on one of the ring nitrogen atoms. The two most common and energetically favorable forms are the 1H- and 2H-tautomers.[1][2] A third, non-aromatic 5H-tautomer is computationally predicted to be significantly higher in energy and has not been experimentally observed.[2]

The equilibrium between the 1H- and 2H-forms is dynamic and highly sensitive to the molecule's environment:

  • In the gas phase , the 2H-tautomer is generally the more stable form.[3]

  • In the solid state , the 1H-tautomer is often favored due to intermolecular interactions, such as hydrogen bonding.[4]

  • In solution , the equilibrium is influenced by solvent polarity. Polar solvents tend to favor the 1H-tautomer.[5][6]

This tautomerism is critical as the two forms exhibit different electronic distributions, hydrogen bonding capabilities, and coordination properties, which directly impact biological activity and material characteristics.

Tautomerism cluster_1H 1H-Tetrazole cluster_2H 2H-Tetrazole T1 T1 T2 T2 T1->T2 H⁺ Shift caption Figure 1. Prototropic tautomerism in the tetrazole ring.

Figure 1. Prototropic tautomerism in the tetrazole ring.

Tautomeric Landscape of this compound

The 1,5'-bitetrazole system consists of two tetrazole rings linked by a C-C bond. This arrangement significantly expands the tautomeric possibilities, as each ring can independently exist in either the 1H or 2H form. This gives rise to at least four potential neutral tautomers, assuming the proton resides on each ring. The nomenclature can be described as a combination of the proton positions on the first ring (position 1 or 2) and the second ring (position 1' or 2').

The primary tautomeric forms are:

  • 1H,1'H-tautomer: Proton on N1 of the first ring and N1 of the second ring.

  • 1H,2'H-tautomer: Proton on N1 of the first ring and N2 of the second ring.

  • 2H,1'H-tautomer: Proton on N2 of the first ring and N1 of the second ring.

  • 2H,2'H-tautomer: Proton on N2 of the first ring and N2 of the second ring.

The relative stability and population of these forms will depend on the interplay of electronic effects between the two rings and the influence of the surrounding medium (solvent, crystal lattice).

Bitetrazole_Tautomers T11 1H,1'H-Tautomer T12 1H,2'H-Tautomer T11->T12 H⁺ (Ring 2) T21 2H,1'H-Tautomer T11->T21 H⁺ (Ring 1) T12->T21 Inter-ring Shift T22 2H,2'H-Tautomer T22->T12 H⁺ (Ring 1) T22->T21 H⁺ (Ring 2) caption Figure 2. Potential tautomeric equilibria in 1,5'-bitetrazole.

Figure 2. Potential tautomeric equilibria in 1,5'-bitetrazole.

Experimental and Computational Elucidation

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of bitetrazole tautomers.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for studying tautomeric equilibria in solution.[5][6] Key nuclei (¹H, ¹³C, and ¹⁵N) exhibit distinct chemical shifts for each tautomer. For instance, the ¹H NMR signal for the N-H proton and the ¹³C signals for the ring carbons are highly sensitive to the proton's location. 2D NMR techniques like HSQC and HMBC can further confirm assignments, while NOE experiments can reveal through-space proximities indicative of a specific tautomer.[7]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the bonding environment. The N-H stretching and bending frequencies, as well as the ring breathing modes, differ between 1H and 2H tautomers.[4][8] Experimental spectra, particularly when combined with theoretical calculations, can identify the dominant form, especially in the solid state.

  • UV-Vis Spectroscopy: While less specific, UV-Vis spectroscopy can detect tautomeric shifts, as the different electronic structures of the tautomers lead to distinct absorption maxima.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the acidic proton in the crystal lattice. This method is the gold standard for identifying the tautomeric form present in the solid state.[9][10][11]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the structures, relative energies, and spectroscopic properties of all possible tautomers.[12][13] By calculating the energies in the gas phase or with a solvent continuum model, one can predict the most stable tautomer and the energy barriers for interconversion.[14][15] These theoretical predictions are crucial for interpreting experimental spectra.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound Synthesized Bitetrazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) Compound->NMR IR IR / Raman Spectroscopy Compound->IR Xray X-ray Crystallography Compound->Xray Result_Sol Tautomer(s) in Solution NMR->Result_Sol Result_Solid Tautomer in Solid State IR->Result_Solid Xray->Result_Solid Final Tautomer Characterization Result_Sol->Final Result_Solid->Final DFT DFT Calculations (Energy, Spectra) Result_Theory Predicted Stability & Properties DFT->Result_Theory Result_Theory->Final caption Figure 3. Integrated workflow for tautomer identification.

Figure 3. Integrated workflow for tautomer identification.

Quantitative Data on Tetrazole Tautomerism

While specific quantitative data for the parent 1,5'-bitetrazole are scarce, the following tables summarize relevant data from studies on unsubstituted tetrazole and the closely related 5,5'-bitetrazole. This information provides a baseline for understanding the energetic and spectroscopic properties of bitetrazole systems.

Table 1: Calculated Relative Energies of Tetrazole Tautomers (Gas Phase) This table illustrates the typical energy difference between 1H- and 2H-tetrazole as predicted by high-level computational methods.

CompoundTautomerMethodRelative Energy (kcal/mol)Reference
Tetrazole1H-TZW12.5[15]
Tetrazole2H-TZW10.0[15]
Tetrazole5H-TZW129.3[15]

Table 2: Characteristic Spectroscopic Data for Tetrazole Tautomers This table provides example spectroscopic markers used to differentiate between tautomers, drawn from studies on various tetrazole derivatives.

MethodTautomerCharacteristic Signal / FrequencyNotesReference(s)
¹H NMR 1H-TautomerN-H signal typically downfieldSolvent dependent[16]
2H-TautomerN-H signal typically upfield vs. 1HSolvent dependent[16]
¹³C NMR 1H-TautomerC5 carbon is generally more shieldedVaries with substitution[7]
2H-TautomerC5 carbon is generally more deshieldedVaries with substitution[7]
IR Spec. 1H-TautomerDistinct ring vibration modesIn solid state or matrix isolation[4]
2H-TautomerDifferent set of ring vibration modesIn gas phase or matrix isolation[4]

Table 3: Acidity Constants (pKa) of Tetrazole Derivatives in Water The pKa values are crucial for understanding the behavior of these compounds in biological systems. Note the two distinct pKa values for 5,5'-bitetrazole, corresponding to the first and second deprotonation events.

CompoundpKa₁pKa₂Reference
1H-Tetrazole4.70-[17]
5-Aminotetrazole1.765.95[17]
5,5'-Bitetrazole1.414.25[17]

Exemplary Experimental Protocols

Protocol 1: Synthesis of Bis-1,5-Disubstituted-1H-Tetrazoles (Ugi-Azide Reaction)

This protocol is adapted from a general method for synthesizing bis-tetrazoles and serves as a representative synthetic route.[18][19]

  • Reaction Setup: To a solution of a diamine (1.0 mmol) in methanol (2.0 M), add an aldehyde (2.0 mmol), an isocyanide (2.0 mmol), and azidotrimethylsilane (2.0 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 7-12 hours or heat using microwave irradiation under mild conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure bis-tetrazole product.

Protocol 2: NMR Analysis of Tautomeric Equilibrium

This protocol outlines a general procedure for analyzing tautomers in solution.

  • Sample Preparation: Prepare solutions of the bitetrazole compound (~5-10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample. Integrate the signals corresponding to each identified tautomer to determine their relative populations. Pay close attention to the N-H proton signals, which may be broad.

  • ¹³C and ¹⁵N NMR: Acquire ¹³C and, if possible, ¹⁵N NMR spectra. The chemical shifts of the ring atoms are diagnostic for each tautomeric form.

  • 2D NMR (HSQC/HMBC): Perform HSQC and HMBC experiments to correlate proton and carbon signals, confirming the structural assignments for each tautomer.

  • NOE Spectroscopy: Run a 1D or 2D NOESY/ROESY experiment. The presence or absence of a Nuclear Overhauser Effect between the N-H proton and protons on adjacent substituents can definitively distinguish N1 from N2 isomers.

Protocol 3: DFT Calculation of Tautomer Energies

This protocol describes a typical computational workflow for assessing tautomer stability.[12][20]

  • Structure Building: Construct 3D models of all plausible tautomers of the 1,5'-bitetrazole (e.g., 1H,1'H; 1H,2'H; 2H,1'H; 2H,2'H).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set suitable for heterocyclic systems (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Correct the total electronic energies with the ZPVE to obtain the final ground-state energies. The relative energies between the tautomers indicate their predicted order of stability.

  • Solvation Modeling (Optional): To simulate solution conditions, repeat the optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents.

Conclusion and Future Outlook

The tautomerism of this compound presents a complex but fundamentally important challenge. Based on extensive research on related tetrazole systems, it is clear that the bitetrazole core can exist in multiple tautomeric forms, with the equilibrium being highly sensitive to the physical state and solvent environment. A rigorous characterization requires a synergistic application of high-resolution spectroscopy (NMR), X-ray crystallography, and high-level computational modeling.

For professionals in drug development, understanding and controlling this tautomerism is critical, as different tautomers will present unique pharmacophores to biological targets. For materials scientists, harnessing the distinct electronic and hydrogen-bonding properties of each tautomer could lead to the design of novel energetic materials, ligands, and polymers. Future work should focus on the definitive synthesis and isolation of the parent this compound to experimentally validate the theoretical predictions and fully map its rich tautomeric landscape.

References

Quantum Chemical Calculations for 1,5'-Bi-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1,5'-Bi-1H-tetrazole and its derivatives. It is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development. The guide details the theoretical background, computational methodologies, and key calculated properties relevant to understanding the structure, stability, and reactivity of this important class of nitrogen-rich heterocyclic compounds.

Introduction to this compound

This compound is a molecule composed of two tetrazole rings linked by a C-N bond. Tetrazoles, in general, are a class of heterocyclic compounds with a five-membered ring containing four nitrogen atoms. They are known for their high nitrogen content, which often imparts a high positive heat of formation, making them of significant interest as energetic materials.[1] Beyond this, the tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity but with improved metabolic stability and lipophilicity.[2] This dual potential in materials science and drug development makes a thorough understanding of the electronic structure and properties of bitetrazoles, such as this compound, a critical area of research.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules at the atomic level.[3] These computational methods allow for the prediction of a wide range of properties, including molecular geometries, vibrational frequencies, electronic structures, and reaction energetics, providing insights that can be challenging to obtain through experimental means alone.

Computational Methodologies

The accurate theoretical study of this compound relies on robust quantum chemical methods. The protocols outlined below are synthesized from methodologies reported in the scientific literature for tetrazole and bitetrazole systems.

Workflow for Quantum Chemical Analysis

The general workflow for performing quantum chemical calculations on bitetrazole systems is depicted below. The process begins with defining the molecular structure and proceeds through geometry optimization and subsequent property calculations.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Property Analysis a Define Molecular Structure (this compound) b Geometry Optimization (e.g., DFT B3LYP/6-311G**) a->b c Frequency Calculation (Confirm Minimum Energy State) b->c d Single-Point Energy Calculation (Higher Level of Theory) c->d e Molecular Geometry (Bond Lengths, Angles) d->e f Energetic Properties (Heat of Formation, HOMO/LUMO) d->f g Spectroscopic Properties (IR, NMR Spectra) d->g h Reactivity Descriptors (MEP, Global Reactivity Indices) d->h

Caption: A typical workflow for the quantum chemical analysis of this compound.

Experimental Protocols:

  • Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, CASTEP, or NWChem.[1][4][5] The Multiwfn program is often used for wavefunction analysis, including the calculation of reactivity indices and visualization of molecular orbitals.[6]

  • Density Functional Theory (DFT): DFT is the most common method for studying tetrazole systems due to its favorable balance of accuracy and computational cost.[3][7]

    • Functionals: A variety of functionals are employed. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and vibrational frequency calculations.[8] Other functionals, such as PW6B95 and PBE1PBE, are also utilized, sometimes with dispersion corrections (e.g., -D3(BJ)) to better account for non-covalent interactions.[3] For solid-state calculations, the Generalized Gradient Approximation (GGA) developed by Perdew, Burke, and Ernzerhof (PBE) is common.[4]

    • Basis Sets: The choice of basis set is crucial for accurate results. Pople-style basis sets like 6-31G, 6-311G , and the more extensive 6-311++G(2d,2p) are frequently reported for molecular calculations.[3][8][9] For higher accuracy, correlation-consistent basis sets such as cc-pVTZ may be used.[7]

  • Geometry Optimization: The initial step in most analyses is to find the minimum energy structure of the molecule. This is achieved by performing a full geometry optimization, where all bond lengths, bond angles, and dihedral angles are allowed to relax until the forces on each atom are negligible.

  • Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical vibrational spectra (e.g., IR spectra) and thermodynamic data.

  • Property Calculations: Once a stable geometry is obtained, a variety of electronic and structural properties can be calculated. These often include:

    • Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.[6]

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[8]

    • Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be derived, such as ionization potential, electron affinity, chemical hardness, and global electrophilicity.[8][10]

    • Heat of Formation (HOF): For energetic materials, the HOF is a key parameter calculated to assess the energy content of the molecule. This is often computed using isodesmic reactions or other high-accuracy composite methods like G4MP2.[1][5]

Key Calculated Properties and Data

Quantum chemical calculations provide a wealth of quantitative data. The following tables summarize some of the most important properties calculated for bitetrazole systems.

Table 1: Calculated Energetic and Detonation Properties of a Bitetrazole Derivative

PropertySymbolCalculated ValueUnit
Heat of FormationHOF5.13kJ g⁻¹
Nitrogen ContentN%83.43%
Detonation VelocityD9581 (for THX derivative)m s⁻¹
Detonation PressureP35.93 (for THX derivative)GPa

Table 2: Representative Geometric Parameters for a Tetrazole Ring

Note: The precise bond lengths and angles for this compound would be obtained from the output of a geometry optimization calculation. The values below are representative for a substituted 1H-tetrazole ring and serve as an illustrative example.

ParameterAtoms InvolvedTypical Calculated Value (Å or °)
Bond LengthN1-N2~ 1.35 Å
Bond LengthN2-N3~ 1.30 Å
Bond LengthN3-N4~ 1.35 Å
Bond LengthN4-C5~ 1.32 Å
Bond LengthC5-N1~ 1.34 Å
Bond AngleN1-N2-N3~ 109°
Bond AngleN2-N3-N4~ 110°
Bond AngleN3-N4-C5~ 105°
Bond AngleN4-C5-N1~ 111°
Bond AngleC5-N1-N2~ 105°

Table 3: Calculated Quantum Chemical Descriptors

Note: These parameters are derived from the HOMO and LUMO energies and provide insight into the molecule's reactivity.[8][10]

ParameterFormulaDescription
Ionization PotentialIP ≈ -EHOMOEnergy required to remove an electron.
Electron AffinityEA ≈ -ELUMOEnergy released when an electron is added.
Energy GapΔE = ELUMO - EHOMOIndicator of chemical reactivity and stability.
Chemical Hardnessη = (IP - EA) / 2Resistance to change in electron distribution.
Chemical Potentialμ = -(IP + EA) / 2"Escaping tendency" of electrons.
Electrophilicity Indexω = μ² / (2η)Measure of the energy lowering of a molecule when it accepts electrons.

Logical Relationships of Quantum Chemical Properties

The fundamental properties calculated, such as the energies of the frontier molecular orbitals, are used to derive a host of reactivity descriptors that inform the chemical behavior of the molecule.

property_relationships cluster_fmo Frontier Molecular Orbitals cluster_primary Primary Descriptors cluster_secondary Derived Reactivity Descriptors HOMO HOMO Energy (EHOMO) IP Ionization Potential (IP) HOMO->IP Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO Energy (ELUMO) EA Electron Affinity (EA) LUMO->EA LUMO->Gap Hardness Chemical Hardness (η) IP->Hardness Potential Chemical Potential (μ) IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity Potential->Electrophilicity

Caption: Relationship between frontier orbitals and derived reactivity descriptors.

Applications and Future Directions

The data generated from quantum chemical calculations on this compound has significant implications.

  • For Drug Development: As a bioisostere, understanding the MEP and reactivity descriptors of bitetrazoles can guide the design of new drug candidates with optimized binding affinities and pharmacokinetic properties. The calculated properties help in predicting how the molecule might interact with biological targets.

  • For Materials Science: For applications as energetic materials, properties like the heat of formation, density, and detonation performance are paramount.[11] Computational screening allows for the rational design of new high-energy density materials with tailored properties, such as improved performance and reduced sensitivity, before attempting costly and potentially hazardous synthesis.[4]

Future research will likely focus on more advanced computational models, including multi-scale simulations that bridge the gap between molecular properties and bulk material behavior. The use of machine learning models trained on quantum chemical data may also accelerate the discovery of new bitetrazole derivatives with desired properties for specific applications.

References

The Significance of High-Nitrogen Content in 1,5'-Bi-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Professionals in Energetic Materials and Drug Development

Introduction

1,5'-Bi-1H-tetrazole (BHT), a heterocyclic compound composed of two interconnected tetrazole rings, stands as a molecule of significant interest in the fields of energetic materials and medicinal chemistry. Its most defining characteristic is its exceptionally high nitrogen content, which imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and profound significance of the high-nitrogen nature of this compound, tailored for researchers, scientists, and professionals in drug development.

High-Nitrogen Content and its Implications

The molecular formula of this compound is C₂H₂N₈, with a molar mass of 138.11 g/mol . A simple calculation reveals its remarkable nitrogen content of 81.14% by mass. This high percentage of nitrogen atoms, linked together in the stable tetrazole rings, is the primary reason for its energetic nature. The formation of the highly stable dinitrogen molecule (N₂) upon decomposition is a thermodynamically highly favorable process, releasing a significant amount of energy. This makes BHT and its derivatives promising candidates for the development of advanced high-energy-density materials (HEDMs).

In the context of medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. The high nitrogen content can influence the electronic properties, metabolic stability, and binding interactions of drug candidates with their biological targets.

Physicochemical and Energetic Properties

PropertyValueSignificance
Molecular Formula C₂H₂N₈Indicates a high nitrogen-to-carbon and hydrogen ratio.
Molar Mass 138.11 g/mol Relatively low molecular weight for a high-energy compound.
Nitrogen Content 81.14%The defining feature, responsible for its high energy density.
Density Data not available for neutral BHT. The dihydroxylammonium salt of a related bistetrazole diol (TKX-50) has a high density, suggesting BHT derivatives can be dense energetic materials.High density is crucial for achieving high detonation performance.
Heat of Formation Data not available for neutral BHT. Tetrazole compounds generally possess high positive heats of formation.A high positive heat of formation contributes to a greater energy release upon decomposition.
Detonation Velocity Data not available for neutral BHT. Derivatives show high detonation velocities, for instance, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) has a calculated detonation velocity of 9017 m/s.[1]A key performance parameter for explosives, indicating the speed of the detonation wave.
Detonation Pressure Data not available for neutral BHT.A measure of the explosive's shattering power.

Experimental Protocols

The synthesis of this compound typically proceeds through the formation of its diammonium salt, which can then be neutralized to obtain the parent compound. The following is a generalized protocol based on patented synthesis routes.

Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt

Materials:

  • Dicyan (C₂N₂)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Water

Procedure:

  • Prepare an aqueous solution of sodium azide and ammonium chloride in a reaction vessel.

  • Cool the solution to a low temperature (e.g., 0-5 °C).

  • Slowly bubble gaseous dicyan through the cooled solution. The dicyan is typically generated in a separate apparatus and introduced into the reaction mixture.

  • After the addition of dicyan is complete, gradually raise the temperature of the reaction mixture.

  • Heat the mixture to a temperature range of 80-100 °C and maintain it for several hours to complete the cyclization reaction.

  • Cool the reaction mixture to room temperature, which will cause the 5,5'-bi-1H-tetrazole diammonium salt to precipitate out of the solution.

  • Collect the precipitated solid by filtration.

  • Wash the collected solid with cold water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Dry the purified 5,5'-bi-1H-tetrazole diammonium salt under vacuum.

Neutralization to this compound

The diammonium salt can be carefully neutralized with a suitable acid to yield the neutral this compound. This process should be conducted with caution due to the potential sensitivity of the final product.

Characterization

The synthesized this compound and its precursors are characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes of the tetrazole rings.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the high nitrogen content.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the compound.

Experimental and Logical Workflows

The development and characterization of high-nitrogen energetic materials like this compound follow a structured workflow.

logical_relationship high_n High Nitrogen Content (81.14%) positive_hof High Positive Heat of Formation high_n->positive_hof contributes to n2_formation Formation of Stable N₂ Gas on Decomposition high_n->n2_formation leads to high_energy High Energy Density Material positive_hof->high_energy results in n2_formation->high_energy is a key driver of

References

Methodological & Application

Application Notes: Catalyst-Free Ugi-Azide Synthesis of 1,5-Disubstituted-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,5-disubstituted-1H-tetrazole (1,5-DS-1H-T) scaffold is a cornerstone in medicinal chemistry and drug development. These heterocyclic compounds are recognized as effective bioisosteres for the cis-amide bond in peptides, a property that can enhance metabolic stability and other crucial physicochemical characteristics of drug candidates.[1][2][3] Their utility is demonstrated by their presence in a variety of therapeutic agents, including antiviral, antibacterial, anticancer, and antihypertensive drugs.[4][5][6][7]

The Ugi-azide four-component reaction (UA-4CR) has emerged as a highly efficient and powerful method for synthesizing these valuable structures.[5][8][9] This multicomponent reaction offers significant advantages over traditional linear syntheses by combining an aldehyde, an amine, an isocyanide, and an azide source in a single, operationally simple step. The catalyst-free variant of this reaction is particularly noteworthy for its mild reaction conditions, often proceeding at room temperature, and its high atom economy, making it an environmentally benign and efficient strategy for generating diverse libraries of 1,5-disubstituted-1H-tetrazoles.[1][10]

Reaction Mechanism

The catalyst-free Ugi-azide reaction proceeds through a well-established sequence of reversible and irreversible steps, which drives the reaction to completion. The generally accepted mechanism is as follows:[1]

  • Imine Formation : The reaction initiates with the condensation of an amine and an aldehyde to form a corresponding imine.

  • Iminium Ion Formation : Hydrazoic acid (HN₃), generated in situ from a source like azidotrimethylsilane (TMSN₃), protonates the imine, forming a reactive iminium ion.

  • α-Addition of Isocyanide : The isocyanide undergoes a nucleophilic α-addition to the iminium ion, yielding a nitrilium ion intermediate.

  • Azide Trapping : The azide anion attacks the nitrilium ion.

  • Intramolecular Cyclization : The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted-1H-tetrazole ring.

Ugi_Azide_Mechanism Catalyst-Free Ugi-Azide Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1_Amine Amine (R¹-NH₂) Imine Imine (9) R1_Amine->Imine + Aldehyde - H₂O R2_Aldehyde Aldehyde (R²-CHO) R2_Aldehyde->Imine R3_Isocyanide Isocyanide (R³-NC) Nitrilium_Ion Nitrilium Ion (11) R3_Isocyanide->Nitrilium_Ion TMSN3 TMSN₃ Iminium_Ion Iminium Ion (10) TMSN3->Iminium_Ion Source of HN₃ Imine->Iminium_Ion + HN₃ Iminium_Ion->Nitrilium_Ion + Isocyanide Intermediate_12 Intermediate (12) Nitrilium_Ion->Intermediate_12 + N₃⁻ Tetrazole 1,5-Disubstituted-1H-Tetrazole (4) Intermediate_12->Tetrazole 1,5-Dipolar Electrocyclization

Caption: Reaction mechanism for the Ugi-azide synthesis.

Experimental Protocols

General Protocol for the Synthesis of 1,5-Disubstituted-1H-Tetrazoles

This protocol is a generalized procedure based on established catalyst-free Ugi-azide reactions.[1][10]

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Azidotrimethylsilane (TMSN₃) (1.0 equiv)

  • Methanol (MeOH) as solvent

Procedure:

  • In a suitable reaction vessel, dissolve the amine (1.0 equiv) in methanol.

  • To this solution, add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and azidotrimethylsilane (1.0 equiv) sequentially.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) to afford the pure 1,5-disubstituted-1H-tetrazole.

Experimental_Workflow General Experimental Workflow Start Start Mixing 1. Mix Reactants (Amine, Aldehyde, Isocyanide, TMSN₃) in Methanol Start->Mixing Reaction 2. Stir at Room Temperature (Monitor by TLC) Mixing->Reaction Evaporation 3. Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Purification 4. Purification (Flash Column Chromatography) Evaporation->Purification End Pure Product Purification->End

Caption: General workflow for Ugi-azide tetrazole synthesis.

Protocol Variation: Ultrasound-Assisted Synthesis

For certain substrates, particularly aliphatic aldehydes and amines, ultrasound irradiation can be an effective, solvent-free alternative to accelerate the reaction.[11]

Procedure:

  • In a sealed microwave reaction tube, combine the aldehyde (1.0 equiv), amine (1.0 equiv), TMSN₃ (1.1 equiv), and isocyanide (1.1 equiv).

  • Place the reaction mixture in a water bath within an ultrasonic sonicator.

  • Irradiate the mixture with ultrasound at room temperature for approximately 30 minutes.

  • After the reaction, purify the crude product directly using flash chromatography to obtain the desired 1,5-disubstituted-1H-tetrazole.[11]

Data Presentation

The catalyst-free Ugi-azide reaction is versatile, accommodating a wide range of commercially available amines, aldehydes, and isocyanides. The yields are generally high and appear to be largely independent of the electronic or steric nature of the substituents on the starting materials.[10]

Table 1: Synthesis of Various 1,5-Disubstituted-1H-Tetrazoles

The following table summarizes the synthesis of eighteen different tetrazole derivatives, demonstrating the broad scope of the reaction. The reactions were performed in methanol at room temperature.[1][10]

ProductAmine (R¹)Aldehyde (R²)Isocyanide (R³)Yield (%)
4a PhenylethylamineBenzaldehydetert-Butyl85
4b PhenylethylamineBenzaldehydeCyclohexyl88
4c PhenylethylamineBenzaldehydeBenzyl86
4d Phenylethylamine4-Chlorobenzaldehydetert-Butyl89
4e PhenylethylamineAcetaldehydetert-Butyl70
4f PhenylethylamineIsobutyraldehydetert-Butyl91
4g 4-MethoxyphenylethylamineBenzaldehydetert-Butyl90
4h 4-MethoxyphenylethylamineBenzaldehydeCyclohexyl85
4i 4-MethoxyphenylethylamineBenzaldehydeBenzyl94
4j 4-Methoxyphenylethylamine4-Chlorobenzaldehydetert-Butyl88
4k 4-MethoxyphenylethylamineAcetaldehydetert-Butyl75
4l 4-MethoxyphenylethylamineIsobutyraldehydetert-Butyl90
4m 3,4-DimethoxyphenylethylamineBenzaldehydetert-Butyl89
4n 3,4-DimethoxyphenylethylamineBenzaldehydeCyclohexyl87
4o 3,4-DimethoxyphenylethylamineBenzaldehydeBenzyl89
4p 3,4-Dimethoxyphenylethylamine4-Chlorobenzaldehydetert-Butyl96
4q 3,4-DimethoxyphenylethylamineAcetaldehydetert-Butyl80
4r 3,4-DimethoxyphenylethylamineIsobutyraldehydetert-Butyl92
Table 2: Synthesis of bis-1,5-Disubstituted-1H-Tetrazoles

The methodology can be extended to synthesize molecules containing two tetrazole rings (bis-tetrazoles) by using diamines as starting materials, achieving excellent yields at room temperature.[2][12]

ProductDiamineAldehydeIsocyanideYield (%) (RT, 24h)
5a 1,2-DiaminoethaneBenzaldehydetert-Butyl95
5b 1,2-Diaminoethane4-Chlorobenzaldehydetert-Butyl91
5c 1,2-Diaminoethane2-Naphthaldehydetert-Butyl88
5d 1,2-DiaminoethaneBenzaldehydeCyclohexyl90
5e 1,2-Diaminoethane4-ChlorobenzaldehydeCyclohexyl88
Conclusion

The catalyst-free Ugi-azide reaction represents a simple, efficient, and versatile method for the synthesis of 1,5-disubstituted-1H-tetrazoles. Its operational simplicity, use of mild conditions, and high yields make it an ideal tool for researchers in academia and the pharmaceutical industry. The ability to rapidly generate diverse molecular structures is particularly valuable for the construction of compound libraries for high-throughput screening in drug discovery programs.

References

Application Note: Microwave-Assisted Synthesis of Bis-1,5-disubstituted-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient, rapid, and catalyst-free method for the synthesis of novel bis-1,5-disubstituted-1H-tetrazoles utilizing microwave-assisted organic synthesis (MAOS). The described protocol is based on a repetitive Ugi-azide multicomponent reaction, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and high yields. This methodology is particularly relevant for the construction of compound libraries in drug discovery and development, where tetrazoles are valued as bioisosteres of amide bonds.

Introduction

1,5-disubstituted-1H-tetrazoles (1,5-DS-1H-T) are important heterocyclic scaffolds in medicinal chemistry, often employed as metabolically stable mimics of the cis-amide bond in peptides. Molecules containing two or more tetrazole rings, such as bis-1,5-DS-1H-T, are of growing interest for their potential applications as chelating agents, organocatalysts, luminescent materials, and bioactive compounds.[1][2] Traditional synthesis methods often require long reaction times.[3][4] Microwave-assisted synthesis provides a green and efficient alternative, significantly accelerating reaction rates and often improving yields.[3][5]

The Ugi-azide four-component reaction, which combines an amine, an aldehyde, an isocyanide, and an azide source, is a powerful tool for generating 1,5-DS-1H-T.[4][6][7] This application note describes a repetitive Ugi-azide process where one equivalent of a primary amine reacts with two equivalents of the other components to rapidly construct bis-tetrazole structures under mild microwave irradiation.

Advantages of the Microwave-Assisted Approach

The use of microwave irradiation for the synthesis of bis-1,5-DS-1H-T offers several key advantages over conventional methods:[3][5]

  • Rapid Reaction Times: Reactions are completed in minutes (e.g., 15 minutes) compared to hours (e.g., 7 hours) required for conventional heating.[5]

  • High Yields: Excellent product yields, ranging from 80-91%, are achieved.[1][5]

  • Energy Efficiency: Microwave heating is more energy-efficient due to localized and rapid heating.

  • Green Chemistry: Shorter reaction times and high efficiency contribute to more sustainable chemical processes.

Experimental Protocols

This section provides detailed protocols for the microwave-assisted synthesis of a series of bis-1,5-disubstituted-1H-tetrazoles.

Materials and Equipment
  • Reagents:

    • Primary amine (e.g., tert-butylamine, allylamine, propargylamine)

    • Aldehyde (e.g., paraformaldehyde, benzaldehyde)

    • Isocyanide (e.g., 2,6-dimethylphenyl isocyanide, tert-butyl isocyanide)

    • Azidotrimethylsilane (TMSN₃)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover SP)

    • Sealed microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

General Procedure for Microwave-Assisted Synthesis (GP-MW)
  • Place a magnetic stir bar into a microwave-safe sealed tube.

  • Add a 1.0 M solution of the primary amine (1.0 equiv) in anhydrous MeOH.

  • Sequentially add the aldehyde (2.0 equiv), isocyanide (2.0 equiv), and azidotrimethylsilane (2.0 equiv).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 15 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dilute the crude residue with dichloromethane (20 mL) and wash with an excess of brine solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness.

  • Purify the final product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of five novel bis-1,5-disubstituted-1H-tetrazoles using both the microwave-assisted protocol and a conventional room temperature method for comparison.

Table 1: Reactants for the Synthesis of Bis-1,5-disubstituted-1H-tetrazoles.

ProductAmine (1.0 equiv)Aldehyde (2.0 equiv)Isocyanide (2.0 equiv)
15a tert-butylamineParaformaldehyde2,6-dimethylphenyl isocyanide
15b AllylamineParaformaldehyde2,6-dimethylphenyl isocyanide
15c PropargylamineParaformaldehyde2,6-dimethylphenyl isocyanide
15d tert-butylamineBenzaldehyde2,6-dimethylphenyl isocyanide
15e tert-butylamineParaformaldehydetert-butyl isocyanide

Data sourced from Cárdenas-Galindo, et al. (2015).[1]

Table 2: Comparison of Microwave-Assisted vs. Room Temperature Synthesis.

ProductMethodTemperature (°C)TimeYield (%)
15a Microwave8015 min91
Room Temp.RT7 h95
15b Microwave8015 min90
Room Temp.RT7 h94
15c Microwave8015 min85
Room Temp.RT7 h92
15d Microwave8015 min82
Room Temp.RT7 h90
15e Microwave8015 min80
Room Temp.RT7 h88

Data sourced from Cárdenas-Galindo, et al. (2015).[1][5]

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflow.

G cluster_reactants Reactants cluster_process Reaction Amine Primary Amine (1.0 equiv) ReactionVessel One-Pot Reaction in MeOH Amine->ReactionVessel Aldehyde Aldehyde (2.0 equiv) Aldehyde->ReactionVessel Isocyanide Isocyanide (2.0 equiv) Isocyanide->ReactionVessel TMSN3 TMSN₃ (2.0 equiv) TMSN3->ReactionVessel UgiAzide Repetitive Ugi-Azide Reaction ReactionVessel->UgiAzide Formation of Intermediates Product Bis-1,5-disubstituted- 1H-tetrazole UgiAzide->Product

Caption: Reaction pathway for the Ugi-azide synthesis.

G Start Start AddReactants 1. Add Amine, Aldehyde, Isocyanide, TMSN₃ to MeOH in Microwave Tube Start->AddReactants SealTube 2. Seal the Reaction Tube AddReactants->SealTube Microwave 3. Microwave Irradiation (80°C, 15 min) SealTube->Microwave Cool 4. Cool to Room Temperature Microwave->Cool Evaporate 5. Solvent Evaporation Cool->Evaporate Workup 6. Aqueous Workup (CH₂Cl₂ / Brine) Evaporate->Workup Dry 7. Dry and Concentrate Workup->Dry Purify 8. Silica Gel Chromatography Dry->Purify End Final Product Purify->End

Caption: Experimental workflow for microwave synthesis.

Conclusion

The microwave-assisted Ugi-azide reaction is a superior method for the synthesis of bis-1,5-disubstituted-1H-tetrazoles. It provides a rapid, efficient, and high-yielding pathway to these valuable heterocyclic compounds. This protocol is highly scalable and amenable to the generation of diverse molecular libraries, making it an invaluable tool for researchers in synthetic chemistry and drug development. The significant reduction in reaction time from hours to minutes demonstrates the transformative potential of microwave technology in accelerating discovery processes.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 1,5'-Bi-1H-tetrazole as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,5'-Bi-1H-tetrazole (BHT) as a versatile ligand in the synthesis of Metal-Organic Frameworks (MOFs). The focus is on the potential applications of these MOFs in the field of drug delivery, providing a foundational guide for researchers and professionals in drug development.

Introduction to this compound in MOF Chemistry

This compound is a nitrogen-rich heterocyclic compound that serves as an excellent candidate for a ligand in the construction of MOFs. Its multiple nitrogen atoms provide numerous coordination sites for metal ions, leading to the formation of stable and porous framework structures. The resulting MOFs can be tailored for various applications, including gas storage, catalysis, and, notably, as carriers for therapeutic agents. The high nitrogen content and the potential for strong coordination bonds contribute to the thermal and chemical stability of the resulting frameworks.

Synthesis of this compound Ligand

A common route for the synthesis of this compound involves the [2+3] cycloaddition reaction. While various methods exist, a representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dicyan

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a well-ventilated fume hood, prepare a mixed solution by dissolving sodium azide (1.0 mol) and ammonium chloride (1.0 mol) in 300 mL of water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Carefully introduce gaseous dicyan (0.25 mol) into the cooled solution over a period of 4-5 hours with continuous stirring.

  • After the addition of dicyan, slowly warm the reaction mixture to 50 °C and maintain this temperature for 1 hour to facilitate the formation of the 5-cyano-1H-tetrazole intermediate.

  • Continue heating the reaction mixture at a higher temperature (around 90-100 °C) for several hours to promote the conversion to 5,5'-bi-1H-tetrazole diammonium salt.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the 5,5'-bi-1H-tetrazole diammonium salt.

  • Isolate the precipitate by filtration and wash it with cold water.

  • To obtain the free this compound ligand, the diammonium salt can be dissolved in water and acidified with hydrochloric acid, followed by recrystallization.

Table 1: Representative Reaction Parameters for this compound Synthesis

ParameterValue
Dicyan : Sodium Azide : Ammonium Chloride (molar ratio)1 : 4 : 4
Initial Reaction Temperature0 - 5 °C
Intermediate Formation Temperature50 °C
Final Reaction Temperature90 - 100 °C
Typical Yield> 90% (for the diammonium salt)

Synthesis of a Representative this compound Based MOF (BHT-MOF-Zn)

The following protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using this compound as the organic ligand. Zinc is often chosen for biomedical applications due to its relatively low toxicity.

Experimental Protocol: Solvothermal Synthesis of BHT-MOF-Zn

Materials:

  • This compound (BHT)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.15 mmol) in 5 mL of ethanol.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling the autoclave to room temperature, collect the resulting crystalline product by filtration.

  • Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum at 80 °C.

Table 2: Typical Synthesis Parameters for BHT-MOF-Zn

ParameterValue
Ligand to Metal Molar Ratio1 : 1.5
Solvent SystemDMF/Ethanol
Reaction Temperature120 °C
Reaction Time48 hours

Characterization of BHT-MOF-Zn

The synthesized MOF should be thoroughly characterized to determine its structure, porosity, and stability.

Table 3: Characterization Techniques and Expected Observations for BHT-MOF-Zn

TechniquePurposeExpected Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.A unique diffraction pattern different from the starting materials, indicating the formation of a new crystalline phase.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the tetrazole ring's N-H and C=N bonds upon coordination to the zinc ions.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume.A Type I or IV isotherm, characteristic of microporous or mesoporous materials, with a significant surface area.
Scanning Electron Microscopy (SEM) To observe the morphology and crystal size of the MOF particles.Well-defined crystal morphology (e.g., cubic, octahedral, or rod-like).

Application in Drug Delivery: Loading and Release of 5-Fluorouracil

BHT-MOF-Zn can be investigated as a carrier for the anticancer drug 5-Fluorouracil (5-FU). The porous structure of the MOF can encapsulate the drug molecules, and the framework's properties can influence the release profile.

Experimental Protocol: Drug Loading and In Vitro Release

Drug Loading:

  • Activate the synthesized BHT-MOF-Zn by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a solution of 5-Fluorouracil (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and ethanol).

  • Immerse a known amount of activated BHT-MOF-Zn (e.g., 50 mg) in the 5-FU solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24-48 hours in the dark to allow for drug encapsulation.

  • Collect the 5-FU loaded MOF (5-FU@BHT-MOF-Zn) by centrifugation.

  • Wash the product with the solvent to remove any surface-adsorbed drug.

  • Dry the 5-FU@BHT-MOF-Zn under vacuum.

  • Determine the drug loading content by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy at its characteristic absorption wavelength (around 266 nm).

In Vitro Drug Release:

  • Disperse a known amount of 5-FU@BHT-MOF-Zn (e.g., 10 mg) in a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Maintain the suspension at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of released 5-FU in the supernatant using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Table 4: Representative Quantitative Data for 5-FU Loading and Release

ParameterRepresentative Value
Drug Loading Content (wt%) 5 - 15%
Encapsulation Efficiency (%) 40 - 70%
Cumulative Release at 24h (pH 7.4) 30 - 50%
Cumulative Release at 48h (pH 7.4) 50 - 80%

Note: These values are illustrative and will depend on the specific BHT-MOF synthesized and the experimental conditions.

Visualization of Workflows and Concepts

Diagrams

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis Dicyan Dicyan BHT_Salt This compound Diammonium Salt Dicyan->BHT_Salt Cycloaddition NaN3 Sodium Azide NaN3->BHT_Salt Cycloaddition NH4Cl Ammonium Chloride NH4Cl->BHT_Salt Cycloaddition BHT This compound (BHT) BHT_Salt->BHT Acidification BHT_MOF BHT-MOF-Zn BHT->BHT_MOF Solvothermal Reaction BHT->BHT_MOF Zn_Salt Zinc Nitrate Zn_Salt->BHT_MOF Solvothermal Reaction Solvent DMF/Ethanol Solvent->BHT_MOF Solvothermal Reaction

Caption: Workflow for the synthesis of the this compound ligand and its use in the solvothermal synthesis of a zinc-based MOF.

Drug_Delivery_Workflow BHT_MOF Activated BHT-MOF-Zn Loading Drug Loading (Stirring for 24-48h) BHT_MOF->Loading Drug 5-Fluorouracil Solution Drug->Loading Loaded_MOF 5-FU@BHT-MOF-Zn Loading->Loaded_MOF Release In Vitro Release (PBS, pH 7.4, 37°C) Loaded_MOF->Release Released_Drug Released 5-Fluorouracil Release->Released_Drug Analysis UV-Vis Spectroscopy Released_Drug->Analysis

Caption: Experimental workflow for loading 5-Fluorouracil into the BHT-MOF-Zn and subsequent in vitro release studies.

FU_Signaling_Pathway cluster_delivery Drug Delivery cluster_cell Cancer Cell MOF 5-FU@BHT-MOF-Zn Release 5-FU Release MOF->Release FU 5-Fluorouracil Release->FU FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition dTMP dTMP Synthesis TS->dTMP DNA DNA Synthesis dTMP->DNA Apoptosis Apoptosis DNA->Apoptosis Inhibition of Synthesis & Damage RNA RNA Synthesis FUTP->RNA Incorporation & Disruption RNA->Apoptosis Inhibition of Synthesis & Damage

Caption: Simplified signaling pathway of 5-Fluorouracil, which is released from the BHT-MOF-Zn carrier, leading to the inhibition of DNA and RNA synthesis and subsequent apoptosis in cancer cells.

Safety and Handling

  • This compound and its precursors (Sodium Azide, Dicyan): These compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

  • Solvents (DMF, Ethanol): These are flammable and should be handled away from ignition sources.

  • Autoclave: The high-pressure and high-temperature conditions of the solvothermal synthesis require the use of a properly maintained and certified autoclave.

Conclusion

The use of this compound as a ligand for the synthesis of MOFs presents a promising avenue for the development of novel drug delivery systems. The protocols and data presented here provide a foundational framework for researchers to explore the potential of these materials. Further optimization of the synthesis conditions, drug loading parameters, and in vivo studies are necessary to fully realize their therapeutic potential. The versatility of MOF chemistry allows for the tuning of properties such as pore size, surface functionality, and biocompatibility, making BHT-based MOFs an exciting platform for future drug development endeavors.

Application Notes and Protocols for the Formulation of 1,5'-Bi-1H-tetrazole Based Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5'-Bi-1H-tetrazole (BHT) and its derivatives are a significant class of nitrogen-rich energetic materials. The high nitrogen content of the tetrazole rings contributes to a large positive heat of formation and the generation of environmentally benign dinitrogen gas upon decomposition. These characteristics, combined with opportunities for structural modification to tune properties such as density, oxygen balance, and sensitivity, make BHT-based materials promising candidates for a new generation of high-performance, reduced-sensitivity explosives and propellants. This document provides an overview of the formulation of BHT-based energetic materials, including synthetic protocols, performance data, and characterization methodologies.

Data Presentation: Performance of BHT-Based Energetic Materials

The following tables summarize the key performance parameters of various energetic materials derived from or related to the bistetrazole framework. These parameters are crucial for evaluating their potential as explosives or propellants.

Table 1: Physicochemical and Detonation Properties of Selected Bistetrazole Derivatives

Compound/MaterialFormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)C₄H₄N₈O₂1.86 (at 298 K)N/A9017N/A[1]
N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA)C₄H₅N₁₁O₂1.822 (at 100 K)N/A873229.4[2]
Hydrazinium 5-nitrimino-1H-tetrazolateCH₅N₇O₂N/A121.0812032.1[3]
Ammonium 1-hydroxy-5-methyltetrazole saltCH₇N₅ON/AN/A7982N/A[4]
Hydrazinium 1-hydroxy-5-methyltetrazole saltCH₈N₆ON/AN/A810921.9[4]

Table 2: Properties of Bimetallic Energetic Coordination Polymers based on 1,5-di(nitramino)tetrazole (DNAT) [5][6]

Compound (MK₂(DNAT)₂·4H₂O)Density (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)
M = Fe2.095-41.38147.029.7
M = Cu2.138170.58478.432.8
M = Ni2.112-1.58320.131.4
M = Co2.103-25.88235.630.6
M = Zn2.11635.68317.331.3

Table 3: Sensitivity Data for Selected Bistetrazole Derivatives

Compound/MaterialImpact Sensitivity (J)Friction Sensitivity (N)Reference
N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA)30360[2]
Hydrazinium 5-nitrimino-1H-tetrazolate24224[3]
Ammonium 1-hydroxy-5-methyltetrazole salt40>360[4]
Hydrazinium 1-hydroxy-5-methyltetrazole salt40>360[4]
Dipotassium 1,5-di(nitramino)tetrazolate< 1< 5[3][7]

Experimental Protocols

Protocol 1: Synthesis of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)[1]

This protocol describes the synthesis of a planar, high-density energetic material.

Materials:

  • 1,2-di(1H-tetrazol-5-yl)ethane

  • (E)-1,2-di(1H-tetrazol-5-yl)ethene

  • Readily available starting materials for the synthesis of the precursors.

Procedure:

  • Synthesize 1,2-di(1H-tetrazol-5-yl)ethane (4) and (E)-1,2-di(1H-tetrazol-5-yl)ethene (5) using established literature methods.

  • The conversion to (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6) is achieved through a subsequent reaction, likely involving oxidation or introduction of the hydroxyl group. The specific reagents and conditions for this step should be referenced from the source literature.

  • Purify the final product, compound 6, using appropriate recrystallization techniques.

  • Characterize the synthesized compound using IR, multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N), elemental analysis, and differential scanning calorimetry (DSC).

  • Confirm the solid-state structure using single-crystal X-ray diffraction.

Protocol 2: Synthesis of Bimetallic Energetic Coordination Polymers based on 1,5-di(nitramino)tetrazole (DNAT)[5][6]

This protocol details the self-assembly synthesis of novel primary explosives.

Materials:

  • 1,5-di(nitramino)tetrazole (DNAT)

  • Potassium hydroxide (KOH)

  • Metal salts: FeSO₄·7H₂O, CuSO₄, NiSO₄·6H₂O, Co(NO₃)₂·6H₂O, ZnCl₂

  • Methanol or ethanol

Procedure:

  • Preparation of K₂DNAT: React 1,5-di(nitramino)tetrazole (DNAT) with a stoichiometric amount of potassium hydroxide in an aqueous solution to yield dipotassium 1,5-di(nitramino)tetrazolate (K₂DNAT).

  • Synthesis of Coordination Polymers:

    • Prepare aqueous solutions of K₂DNAT and the respective metal salt (e.g., FeSO₄·7H₂O).

    • Combine the solutions to initiate the metathesis reaction, leading to the precipitation of the bimetallic energetic coordination polymer (e.g., FeK₂(DNAT)₂·4H₂O).

  • Isolation and Purification: Isolate the solid product by filtration. Wash the precipitate with methanol or ethanol to remove any unreacted starting materials and byproducts.

  • Crystal Growth: Grow suitable single crystals for X-ray diffraction by slow evaporation of a water solution of the synthesized compound.

  • Characterization: Fully characterize the obtained compounds using IR spectroscopy, multinuclear NMR spectroscopy, elemental analysis, and differential scanning calorimetry (DSC). Determine the crystal structure and density using single-crystal X-ray diffraction.

Protocol 3: Safety and Performance Characterization

This protocol outlines the standard methods for evaluating the safety and energetic performance of the synthesized materials.

1. Sensitivity Testing:

  • Impact Sensitivity: Determine the impact sensitivity according to BAM standards using a drop hammer apparatus.[1][4] The result is reported as the minimum energy in Joules (J) required to cause a detonation.

  • Friction Sensitivity: Determine the friction sensitivity according to BAM standards using a friction apparatus.[1][4] The result is reported as the minimum force in Newtons (N) at which a detonation occurs.

2. Thermal Stability Analysis:

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): Investigate the thermal stability of the compounds by heating a small sample at a constant rate (e.g., 5 °C/min) to determine the decomposition temperature.[4][5]

3. Detonation Performance Calculation:

  • Computational Analysis: Calculate the detonation parameters, such as detonation velocity and pressure, using specialized software like EXPLO5.[1][4][5] These calculations are based on the material's density (obtained from X-ray diffraction) and its calculated heat of formation.

Visualizations

Synthetic Pathway Diagrams

Synthesis_of_DNAT_Coordination_Polymers DNAT 1,5-di(nitramino)tetrazole (DNAT) K2DNAT Dipotassium Salt (K₂DNAT) DNAT->K2DNAT + KOH KOH Potassium Hydroxide (KOH) Product Bimetallic Energetic Coordination Polymer K2DNAT->Product + Metal Salt MetalSalt Metal Salt (e.g., FeSO₄) MetalSalt->Product

Caption: Synthetic route for DNAT-based coordination polymers.

BTMNA_Synthesis_Overview cluster_intermediate Intermediate Formation cluster_nitration Nitration Step Intermediate Zinc Tetrazole Complex BTMNA N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) Intermediate->BTMNA Nitration (>90% yield) Start Starting Materials Start->Intermediate Reaction

Caption: High-level synthesis of BTMNA.[2]

Experimental Workflow Diagram

Energetic_Material_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Thermal Characterization cluster_testing Performance & Safety Testing synthesis Synthesis of BHT Derivative purification Purification (e.g., Recrystallization) synthesis->purification spectroscopy Spectroscopy (NMR, IR) purification->spectroscopy xray Single-Crystal X-ray Diffraction purification->xray thermal Thermal Analysis (DSC/DTA) spectroscopy->thermal performance Performance Calculation (EXPLO5) xray->performance sensitivity Sensitivity Tests (Impact, Friction) thermal->sensitivity

References

Application Note: Synthesis of 1,5'-Bi-1H-tetrazole Diammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5'-Bi-1H-tetrazole and its salts are high-nitrogen content materials investigated for their energetic properties. The diammonium salt, in particular, is noted for its potential use as a gas-generating agent in applications such as automotive airbags due to its production of non-toxic nitrogen gas upon decomposition.[1][2] Its high nitrogen content, approximately 81.36% by molecular weight, contributes to a large positive enthalpy of formation, which is a key characteristic of energetic materials.[2] This document outlines a detailed protocol for the synthesis of this compound diammonium salt, drawing from established industrial methods.

Overview of the Synthetic Route

The synthesis of this compound diammonium salt can be effectively achieved through a one-pot reaction utilizing dicyan, sodium azide, and ammonium chloride in an aqueous medium.[1][2] The process is typically conducted in a two-stage heating reaction. In the first stage, the reactants form a 5-cyano-1H-tetrazole intermediate at a moderate temperature. The second stage involves heating the reaction mixture at a higher temperature to convert the intermediate into the final this compound product, which is then precipitated as the diammonium salt.[1][2]

Quantitative Data Summary

The following table summarizes the typical reactant quantities and expected yield for the synthesis of this compound diammonium salt based on a literature procedure.[1]

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Molar Ratio
Dicyan52.040.22511.711
Sodium Azide65.011.00265.27~4.45
Ammonium Chloride53.491.00254.14~4.45
This compound Diammonium Salt172.150.21838.29-
Yield ---91.0%

Experimental Protocol

This protocol details the synthesis of this compound diammonium salt from dicyan, sodium azide, and ammonium chloride.

Materials:

  • Dicyan (gaseous)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a stirrer, temperature probe, and gas inlet

  • Cooling/heating circulator

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Preparation of the Aqueous Solution:

    • In a jacketed glass reactor, dissolve 65.27 g (1.002 moles) of sodium azide and 54.14 g (1.002 moles) of ammonium chloride in 300.0 g of deionized water.

    • Cool the resulting solution to a temperature between 3°C and 5°C using a cooling circulator.

  • Introduction of Dicyan:

    • Slowly bubble gaseous dicyan into the cooled aqueous solution over a period of approximately 5 hours.

    • Monitor the weight increase of the reaction mixture to confirm the addition of approximately 11.71 g (0.225 moles) of dicyan.

  • Formation of the 5-Cyano-1H-tetrazole Intermediate:

    • After the dicyan addition is complete, gradually raise the temperature of the reaction mixture to 50°C.

    • Maintain the reaction at 50°C for 1 hour to facilitate the formation of the 5-cyano-1H-tetrazole intermediate.[1]

  • Synthesis of this compound:

    • Increase the temperature of the reaction solution to 90°C.

    • Hold the reaction at 90°C for 6 hours to convert the intermediate into this compound.[1]

  • Crystallization and Isolation:

    • After the 6-hour reaction period, cool the solution to precipitate the this compound diammonium salt as white crystals.

    • Isolate the precipitated crystals by filtration using a Büchner funnel.

    • Wash the crystals with 103.1 g of cold deionized water to remove any soluble impurities.

  • Drying:

    • Dry the isolated wet crystals at 50°C under reduced pressure until a constant weight is achieved.

    • The expected yield of the final product, white needle-like crystals of this compound diammonium salt, is approximately 38.29 g (0.218 moles), which corresponds to a yield of 91.0% based on the initial amount of dicyan.[1]

Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Stages Dicyan Dicyan Intermediate 5-Cyano-1H-tetrazole Intermediate Dicyan->Intermediate 3-5°C, 5h NaN3 Sodium Azide NaN3->Intermediate NH4Cl Ammonium Chloride NH4Cl->Intermediate Water Water Water->Intermediate Product This compound Diammonium Salt Intermediate->Product 50°C, 1h then 90°C, 6h p1 Stage 1: Low Temperature p2 Stage 2: Elevated Temperature

Figure 1. Workflow for the synthesis of this compound diammonium salt.

References

Application Notes and Protocols for Measuring the Detonation Velocity of Bistetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups and protocols for measuring the detonation velocity of bistetrazole compounds. Detonation velocity is a critical parameter for characterizing the performance of energetic materials, providing insight into their power and efficiency. The following sections detail the methodologies for three common measurement techniques: the Optical Fiber Method, the Electrical Probe Method, and the Streak Camera Technique.

Introduction to Detonation Velocity Measurement

The detonation velocity is the speed at which a detonation wave propagates through an explosive material.[1] It is a key performance characteristic of high explosives, with typical values for solid explosives ranging from 4,000 to over 10,000 meters per second.[1] For novel nitrogen-rich compounds like bistetrazoles, accurate measurement of detonation velocity is essential for evaluating their potential as energetic materials. The choice of measurement technique often depends on the quantity of the material available, the required precision, and the experimental environment. Given that newly synthesized bistetrazole compounds are often available in small quantities, small-scale testing methodologies are particularly relevant.[2][3]

Data Presentation: Detonation Velocities of Bistetrazole and Related Compounds

The following table summarizes the detonation velocities of various bistetrazole and other nitrogen-rich energetic compounds. The data includes both experimentally determined and calculated values to provide a comparative overview.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s) (Experimental)Detonation Velocity (m/s) (Calculated)Reference(s)
Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolateTKX-501.80 - 1.8190379287 - 9698[4][5]
2,4,6-Tris(1H-tetrazol-5-yl)-1,3,5-triazineH₃TTT--7430[6]
Hydrazinium salt of H₃TTT---8061[6]
Hydroxylammonium salt of H₃TTT---7984[6]
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole dihydrazinium salt---9822[7]
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)-1.86-9017[8]
5,5'-HydrazinebistetrazoleHBT1.841-8523[9]
1,1-diamino-2-tetrazole-2-nitroetheneFOX-7-T1.68-7174[10]

Note: Calculated values can vary based on the computational methods used.

Experimental Protocols

Optical Fiber Method

The optical fiber method is a widely used technique due to its immunity to electromagnetic interference and high precision.[11] It relies on detecting the light flash produced by the detonation wave as it passes specific points along the explosive charge.[2]

Materials and Apparatus:

  • Bistetrazole compound sample

  • Detonator (e.g., electric blasting cap)

  • Booster charge (if necessary, e.g., a small pellet of a standard explosive like RDX)

  • Sample holder (e.g., a PMMA or cardboard tube)

  • Optical fibers (e.g., plastic optical fibers with a diameter of 1 mm)

  • Photodetectors or an optical-to-electrical converter

  • High-speed digital oscilloscope or a dedicated detonation velocity recorder (e.g., VOD 815 or Explomet 2)[5][12]

  • Calipers for precise distance measurement

  • Safety equipment (blast shield, remote firing system, etc.)

Experimental Procedure:

  • Sample Preparation:

    • Carefully press or cast the bistetrazole compound into a cylindrical charge of a specific diameter and length. For small-scale tests, a few grams of material may be sufficient.[2][3] The charge is typically confined in a tube.

    • Drill small, perpendicular holes through the sample holder and the explosive charge at precisely measured intervals. A typical distance between fibers is on the order of millimeters to a few centimeters.[4]

  • Fiber Optic Probe Insertion:

    • Insert the optical fibers into the prepared holes, ensuring the fiber tip is in direct contact with the explosive material.[4]

    • Secure the fibers in place to prevent movement during the experiment.

  • Instrumentation Setup:

    • Connect the other end of each optical fiber to a photodetector or the input channels of the detonation velocity recorder.

    • Connect the output of the photodetectors to a high-speed oscilloscope.

    • Set the oscilloscope to trigger on the signal from the first fiber and to record the signals from all channels with a high sampling rate (e.g., 1 GHz).

  • Initiation and Data Acquisition:

    • Place a detonator and, if needed, a booster charge at one end of the explosive column.

    • From a safe, remote location, initiate the detonation.

    • The detonation wave will travel down the charge, and as it passes each optical fiber, the intense light will be transmitted to the photodetectors, generating an electrical pulse.

    • The oscilloscope will record the time of arrival of the light pulse from each fiber.

  • Data Analysis:

    • Determine the time interval (Δt) between the arrival of the signals from consecutive fibers.

    • Measure the precise distance (Δd) between the corresponding fiber optic probes.

    • Calculate the detonation velocity (V) for each segment using the formula: V = Δd / Δt.

    • The average of the velocities from all segments gives the mean detonation velocity of the compound.

Electrical Probe Method

This method utilizes ionization probes or shorting pins that complete an electrical circuit upon the arrival of the highly ionized detonation front.

Materials and Apparatus:

  • Bistetrazole compound sample

  • Detonator and optional booster

  • Sample holder

  • Ionization probes or shorting pins

  • Power supply (e.g., charged capacitors or a DC source)

  • High-speed digital oscilloscope or a chronograph

  • Coaxial cables

  • Calipers

  • Safety equipment

Experimental Procedure:

  • Sample and Probe Preparation:

    • Prepare the explosive charge as described for the optical fiber method.

    • Insert the electrical probes at precisely measured distances along the charge. The probes consist of two conductors separated by an insulator, which are short-circuited by the conductive plasma of the detonation front.

  • Circuit Setup:

    • Connect each probe to a separate channel of a high-speed oscilloscope using coaxial cables.

    • Connect a power source to the probes to create a potential difference across the conductors.

  • Initiation and Data Acquisition:

    • Initiate the detonation remotely.

    • As the detonation wave passes each probe, the ionized gases short-circuit the conductors, causing a sudden change in voltage or current.

    • The oscilloscope records these electrical signals as a function of time.

  • Data Analysis:

    • Measure the time difference between the signals from consecutive probes.

    • Calculate the detonation velocity for each interval using the known distances between the probes.

    • Determine the average detonation velocity.

Streak Camera Technique

A streak camera provides a continuous record of the detonation front's position over time, offering high temporal and spatial resolution.

Materials and Apparatus:

  • Bistetrazole compound sample

  • Detonator and optional booster

  • Sample holder, often with a transparent window or an open face to allow for optical access

  • High-speed streak camera

  • Lighting source (if the detonation is not sufficiently luminous)

  • Calibration scale

  • Safety equipment

Experimental Procedure:

  • Sample Preparation:

    • Prepare the explosive charge, ensuring one side is visible to the streak camera.

  • Streak Camera Setup:

    • Position the streak camera to view the length of the explosive charge through its slit.

    • Focus the camera on the surface of the explosive.

    • Set the streak speed (the rate at which the image is swept across the detector) to an appropriate value to resolve the detonation.

  • Initiation and Recording:

    • Initiate the detonation.

    • The streak camera will capture the light emitted from the detonation front as it moves along the charge, creating a tilted line on the resulting image.

  • Data Analysis:

    • The streak record is an image where one axis represents the spatial position along the explosive and the other axis represents time.

    • The slope of the luminous streak is inversely proportional to the detonation velocity.[12]

    • By measuring the angle of the streak and knowing the camera's streak speed and the spatial calibration, the detonation velocity can be calculated with high accuracy.

Visualizations

Experimental_Workflow Experimental Workflow for Detonation Velocity Measurement cluster_prep Preparation cluster_setup Setup cluster_exec Execution cluster_analysis Analysis SamplePrep Sample Preparation (Pressing/Casting) HolderPrep Charge Holder Preparation (Drilling Holes) SamplePrep->HolderPrep ProbeInsert Probe Insertion (Optical/Electrical) HolderPrep->ProbeInsert Instrumentation Instrumentation Setup (Oscilloscope/Recorder) ProbeInsert->Instrumentation Initiator Initiator Placement (Detonator/Booster) Instrumentation->Initiator Initiation Remote Initiation Initiator->Initiation DataAcq Data Acquisition Initiation->DataAcq SignalProc Signal Processing (Time Interval Measurement) DataAcq->SignalProc Calc Velocity Calculation (V = Δd / Δt) SignalProc->Calc Report Reporting Results Calc->Report

Caption: General experimental workflow for detonation velocity measurement.

Logical_Relationships Logical Relationships in Detonation Velocity Calculation cluster_inputs Experimental Inputs cluster_measurement Measurement Principle cluster_output Calculated Output ProbeSpacing Probe Spacing (Δd) DetVelocity Detonation Velocity (V) ProbeSpacing->DetVelocity is a parameter for TimeInterval Time Interval (Δt) TimeInterval->DetVelocity is a parameter for DetonationWave Detonation Wave Propagation DetonationWave->TimeInterval triggers

References

Application Notes and Protocols: Coordination Chemistry of 1,5'-Bi-1H-tetrazole with Transition Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5'-Bi-1H-tetrazole and its derivatives, particularly the deprotonated 5,5′-bistetrazole-1,1′-diolate (BTO), are nitrogen-rich ligands that have garnered significant interest in the field of coordination chemistry. The presence of multiple nitrogen atoms in the tetrazole rings allows for a variety of coordination modes with transition metal ions, leading to the formation of diverse and functional coordination polymers. The primary application of these complexes lies in the field of energetic materials, where the high nitrogen content and the energetic nature of the tetrazole moiety contribute to the development of next-generation explosives and propellants with enhanced performance and improved safety characteristics. While applications in catalysis and drug development are less explored for this specific ligand, the fundamental coordination chemistry provides a basis for potential future investigations in these areas.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes based on the this compound framework, with a focus on their application as energetic materials.

Applications

The primary application of transition metal complexes of this compound and its derivatives is as energetic materials . These complexes, often referred to as energetic coordination polymers (ECPs), offer several advantages over traditional organic explosives:

  • High Energy Density: The high nitrogen content of the bistetrazole ligand contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition.

  • Tunable Properties: The energetic performance and sensitivity of the ECPs can be tuned by varying the central metal ion and the overall crystal structure.[1]

  • Enhanced Thermal Stability: Coordination to a metal center can significantly increase the thermal stability of the energetic ligand, making the resulting materials safer to handle and store.[2]

  • Reduced Sensitivity: The formation of rigid coordination polymer structures can lead to materials with reduced sensitivity to mechanical stimuli such as impact and friction.[1]

  • "Green" Primary Explosives: Some of these complexes are being investigated as environmentally friendly replacements for lead-based primary explosives.

A notable example is the dihydroxylammonium salt of 5,5′-bistetrazole-1,1′-diolate (TKX-50), which is not a coordination polymer but a highly energetic ionic salt that serves as a precursor for ECPs.[3][4] Coordination polymers based on the 5,5′-bistetrazole-1,1′-diolate (BTO) ligand with transition metals like copper and manganese have been synthesized and characterized as promising energetic materials.[1]

While the focus has been on energetic applications, the versatile coordination behavior of the this compound ligand suggests potential in other fields:

  • Catalysis: The multiple nitrogen donor sites could potentially stabilize catalytically active metal centers for various organic transformations.

  • Drug Development: Although not a primary area of research for this ligand, tetrazole-containing molecules are known to have biological activity. The coordination complexes could be explored for their therapeutic potential.

Data Presentation

Table 1: Physicochemical and Energetic Properties of BTO-based Energetic Coordination Polymers
CompoundFormulaMetal IonDensity (g·cm⁻³)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Ref.
ECP-1 [Cu(BTO)(DMA)₂]·H₂OCu²⁺1.83245> 40> 360[1]
ECP-2 [Mn(BTO)(DMA)₂(H₂O)]·DMA·H₂OMn²⁺1.63210> 40> 360[1]
TKX-50 [NH₃OH]₂[C₂N₈O₂]-1.91821820120[5]

BTO = 5,5′-bis(tetrazole)-1,1′-diolate; DMA = N,N-dimethylacetamide

Experimental Protocols

Protocol 1: Synthesis of 5,5′-Bistetrazole-1,1′-diol (H₂BTO) - Precursor Ligand

This protocol describes a one-pot synthesis of the precursor ligand, 5,5′-bistetrazole-1,1′-diol, from dichloroglyoxime.[4]

Materials:

  • Dichloroglyoxime

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve dichloroglyoxime in DMF.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium azide in water via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Slowly add concentrated hydrochloric acid to the reaction mixture to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 5,5′-bistetrazole-1,1′-diol.

Protocol 2: Synthesis of a 1D Energetic Coordination Polymer [Cu(BTO)(DMA)₂]·H₂O (ECP-1)

This protocol describes the synthesis of a copper-based energetic coordination polymer using the BTO ligand.[1]

Materials:

  • 5,5′-Bistetrazole-1,1′-diol (H₂BTO)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-dimethylacetamide (DMA)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve H₂BTO in DMA.

  • In a separate beaker, dissolve copper(II) nitrate trihydrate in a mixture of DMA and deionized water.

  • Slowly add the copper(II) nitrate solution to the H₂BTO solution with stirring.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120 °C for 72 hours.

  • After cooling to room temperature, blue block-shaped crystals of ECP-1 can be collected by filtration, washed with DMA, and air-dried.

Protocol 3: Characterization of Energetic Coordination Polymers

1. Single-Crystal X-ray Diffraction:

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Solve and refine the crystal structure using appropriate software packages (e.g., SHELX).

  • This will provide detailed information on bond lengths, bond angles, coordination environment of the metal center, and the overall crystal packing.

2. Thermal Analysis (DSC/TGA):

  • Place a small sample (1-5 mg) of the coordination polymer in an aluminum pan.

  • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 5 °C/min).

  • Differential Scanning Calorimetry (DSC) will show endothermic and exothermic events, indicating phase transitions and decomposition temperatures.

  • Thermogravimetric Analysis (TGA) will measure the mass loss as a function of temperature, providing information on the decomposition pathway and thermal stability.

3. Sensitivity Testing:

  • Impact Sensitivity: Use a standard drop-weight impact tester (e.g., BAM drophammer) to determine the energy required to cause a sample to explode in 50% of the trials (h₅₀ value).

  • Friction Sensitivity: Use a standard friction tester (e.g., BAM friction tester) to determine the frictional force at which the sample initiates.

Visualizations

Experimental Workflow for ECP Synthesis

experimental_workflow cluster_ligand Ligand Preparation cluster_complex Coordination Polymer Synthesis cluster_characterization Characterization start Starting Materials (e.g., Dichloroglyoxime, NaN₃) reaction1 One-Pot Synthesis start->reaction1 DMF, H₂O ligand H₂BTO Ligand reaction1->ligand Acidification mixing Mixing ligand->mixing metal_salt Transition Metal Salt (e.g., Cu(NO₃)₂·3H₂O) metal_salt->mixing solvent Solvent (DMA) solvent->mixing hydrothermal Hydrothermal Reaction (Autoclave, 120°C, 72h) mixing->hydrothermal product ECP Crystals hydrothermal->product xrd Single-Crystal XRD product->xrd thermal DSC/TGA product->thermal sensitivity Sensitivity Tests product->sensitivity

Caption: General workflow for the synthesis and characterization of BTO-based energetic coordination polymers.

Logical Relationship of ECP Properties

logical_relationship cluster_factors Influencing Factors cluster_properties Resulting Properties ligand This compound Ligand (High Nitrogen Content) structure Coordination Polymer Structure (e.g., 1D, 2D, 3D) ligand->structure metal Transition Metal Ion metal->structure properties Energetic Properties structure->properties Determines energy High Energy Density properties->energy stability Thermal Stability properties->stability sensitivity Mechanical Sensitivity properties->sensitivity

Caption: Factors influencing the energetic properties of this compound-based coordination polymers.

References

Application Notes and Protocols: 1,5'-Bi-1H-tetrazole in the Synthesis of High-Energy-Density Materials (HEDMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,5'-Bi-1H-tetrazole (BHT) as a foundational building block in the synthesis of advanced high-energy-density materials (HEDMs). The high nitrogen content and positive heat of formation of the bistetrazole framework make it an excellent precursor for a new generation of energetic materials with superior performance and, in some cases, improved safety profiles compared to traditional explosives.

Introduction to this compound as an HEDM Precursor

This compound (also known as 5,5'-Bistetrazole) is a nitrogen-rich heterocyclic compound. Its structure, composed of two interconnected tetrazole rings, provides a stable, high-energy backbone. The acidic protons on the tetrazole rings can be readily removed to form anions, which can then be combined with various nitrogen-rich cations to produce a wide array of energetic salts.[1] Furthermore, the tetrazole rings can be functionalized, for example by N-oxidation, to further enhance the energetic properties and oxygen balance of the resulting materials.[2] These characteristics make BHT a versatile and crucial precursor in the development of modern HEDMs.[1]

Synthesis of this compound (BHT) Precursors

The most common and industrially viable route to BHT is through the synthesis of its salts, such as the diammonium salt, which can then be used in subsequent reactions.

Experimental Protocol: Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt

This protocol is adapted from a patented industrial process for the safe and high-yield production of 5,5'-Bi-1H-tetrazole diammonium salt.[3]

Materials:

  • Dicyan (gas)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with gas inlet tube, condenser, and thermometer

  • Stirrer

  • Cooling bath

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a mixed aqueous solution by dissolving sodium azide (molar ratio relative to dicyan: 2.0-4.0) and ammonium chloride (molar ratio relative to sodium azide: 0.9-1.5) in deionized water.[3]

  • Cool the solution to 3-5°C using a cooling bath.

  • Slowly bubble gaseous dicyan into the cooled solution over a period of approximately 5 hours.[3]

  • After the addition of dicyan is complete, raise the temperature of the reaction mixture to 45-55°C and hold for 1-2 hours. This step primarily forms the 5-cyano-1H-tetrazole intermediate.[3]

  • Increase the temperature to 90°C and maintain for 5-6 hours to convert the intermediate into 5,5'-Bi-1H-tetrazole.[3]

  • After the reaction is complete, cool the solution from 80°C down to 10°C over 2 hours to precipitate the 5,5'-Bi-1H-tetrazole diammonium salt crystals.[4]

  • Isolate the precipitated crystals by filtration.

  • Wash the crystals with cold deionized water.[4]

  • Dry the crystals at 50°C under reduced pressure to obtain the final product.[4]

Safety Precautions:

  • Dicyan is a highly toxic and flammable gas. This synthesis should be performed in a well-ventilated fume hood by trained personnel.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.

  • The reaction can generate hydrazoic acid (HN₃), which is volatile and highly explosive. Ensure the reaction setup is properly contained.

G cluster_0 Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt dicyan Dicyan (gas) cooled_mix Cooled Aqueous Mix (3-5°C) dicyan->cooled_mix Bubble gas reagents Sodium Azide + Ammonium Chloride (in Water) reagents->cooled_mix reaction1 Reaction Step 1 (45-55°C, 1-2h) cooled_mix->reaction1 intermediate 5-Cyano-1H-tetrazole (Intermediate) reaction1->intermediate reaction2 Reaction Step 2 (90°C, 5-6h) intermediate->reaction2 bht_solution BHT Diammonium Salt (in solution) reaction2->bht_solution precipitation Cooling & Precipitation (10°C) bht_solution->precipitation filtration Filtration & Washing precipitation->filtration product 5,5'-Bi-1H-tetrazole Diammonium Salt filtration->product

Fig. 1: Workflow for the synthesis of 5,5'-Bi-1H-tetrazole diammonium salt.

Synthesis of BHT-Based High-Energy-Density Materials

The diammonium salt of BHT serves as a versatile starting material for the synthesis of various energetic salts and N-oxide derivatives.

General Protocol: Synthesis of BHT-Based Energetic Salts

Energetic salts are synthesized through a metathesis reaction, where the ammonium cations of the BHT precursor are exchanged with other nitrogen-rich cations.

Materials:

  • 5,5'-Bi-1H-tetrazole diammonium salt

  • An appropriate base (e.g., hydrazine hydrate, guanidine carbonate)

  • An appropriate acid for the target cation (e.g., perchloric acid, nitric acid) or the sulfate salt of the cation.[5]

  • Solvent (e.g., deionized water, ethanol)

Procedure:

  • Preparation of BHT Dianion Solution: Dissolve 5,5'-Bi-1H-tetrazole diammonium salt in a suitable solvent.

  • Formation of the Energetic Cation Salt: In a separate vessel, prepare the salt of the desired nitrogen-rich cation (e.g., hydrazinium perchlorate, guanidinium nitrate).

  • Metathesis Reaction: Slowly add the energetic cation salt solution to the BHT dianion solution with stirring.

  • Precipitation and Isolation: The desired energetic salt of BHT will typically precipitate from the solution upon mixing or cooling.

  • Purification: Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization may be necessary to achieve high purity.

G cluster_1 General Synthesis of BHT-Based Energetic Salts bht_ammonium 5,5'-Bi-1H-tetrazole Diammonium Salt barium_bht Barium 5,5'-bis(tetrazolate) (BaBT) bht_ammonium->barium_bht React with Ba(OH)₂ metathesis Metathesis Reaction (in Water) barium_bht->metathesis cation_sulfate Nitrogen-Rich Cation Sulfate Salt (e.g., Hydrazinium Sulfate) cation_sulfate->metathesis barium_sulfate Barium Sulfate (Precipitate) metathesis->barium_sulfate energetic_salt BHT Energetic Salt (in solution) metathesis->energetic_salt isolation Filtration & Evaporation energetic_salt->isolation Remove BaSO₄ final_product Pure BHT Energetic Salt isolation->final_product

Fig. 2: General workflow for the synthesis of BHT-based energetic salts via a barium salt intermediate.
Experimental Protocol: Synthesis of Dihydroxylammonium 5,5′-Bistetrazole-1,1′-diolate (TKX-50)

TKX-50 is a high-performance, insensitive explosive synthesized from BHT. The key step is the N-oxidation of the tetrazole rings.[2]

Materials:

  • 5,5′-Bistetrazole (can be generated from its salt)

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • Hydroxylamine (aqueous solution)

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • pH meter

  • Filtration apparatus

Procedure:

  • N-Oxidation: Suspend 5,5′-Bistetrazole in a mixture of hydrogen peroxide and trifluoroacetic acid.

  • Heat the mixture to facilitate the oxidation of the N-1 and N-1' positions on the tetrazole rings, forming 5,5′-bistetrazole-1,1′-diol.[2]

  • Monitor the reaction until completion.

  • Isolate the 5,5′-bistetrazole-1,1′-diol intermediate.

  • Salt Formation: Dissolve the diol intermediate in a suitable solvent (e.g., water/methanol).

  • Slowly add an aqueous solution of hydroxylamine with stirring.

  • The dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50) will precipitate.

  • Isolate the product by filtration, wash with a cold solvent, and dry carefully.[2]

Safety Precautions:

  • Hydrogen peroxide and trifluoroacetic acid are corrosive. Handle with appropriate personal protective equipment.

  • The N-oxide intermediates and the final product are energetic materials. Handle with extreme care and in small quantities.

G cluster_2 Synthesis of TKX-50 bht 5,5'-Bi-1H-tetrazole oxidation N-Oxidation (H₂O₂ / TFA) bht->oxidation diol 5,5'-Bistetrazole-1,1'-diol oxidation->diol salt_formation Salt Formation diol->salt_formation tkx50 Dihydroxylammonium 5,5'-Bistetrazole-1,1'-diolate (TKX-50) salt_formation->tkx50 hydroxylamine Hydroxylamine (aq.) hydroxylamine->salt_formation

Fig. 3: Synthetic pathway for Dihydroxylammonium 5,5'-Bistetrazole-1,1'-diolate (TKX-50).

Quantitative Data of BHT-Based HEDMs

The energetic properties of HEDMs derived from BHT are summarized below. Performance can be tailored by the choice of cation or by functionalization of the bistetrazole core.

Compound/SaltDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Ref.
Dihydroxylammonium 5,5′-Bistetrazole-1,1′-diolate (TKX-50)1.918-24.8969842.420[6]
Diammonium 5,5'-Bi-1H-tetrazole1.69N/AN/AN/AN/A[7]
Barium 5,5'-bis(tetrazolate)2.177N/AN/AN/AN/A[5]
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)1.86N/A901737.1>10[8]
Dihydroxylammonium salt of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)1.82N/A922836.78[8]

Note: N/A indicates data not available in the cited sources. Detonation properties are often calculated using software like EXPLO5.

Characterization of BHT-Based HEDMs

A thorough characterization is essential to confirm the identity, purity, and safety of newly synthesized energetic materials.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to elucidate the molecular structure.[5][8]

    • Infrared (IR) Spectroscopy: To identify functional groups and confirm the structure of the bistetrazole backbone and associated cations.[5]

  • Elemental Analysis: To confirm the empirical formula of the synthesized compounds.[5][8]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and thermal stability of the energetic materials.[2][5]

  • Structural Analysis:

    • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and calculate the crystal density, which is a critical parameter for performance calculations.[2][5]

  • Sensitivity Testing:

    • Impact and Friction Sensitivity: Standardized methods (e.g., BAM drop hammer and friction tester) are used to assess the sensitivity of the materials to mechanical stimuli.[6][8]

  • Performance Calculation:

    • EXPLO5 Software: This and similar programs are used to calculate key detonation parameters like velocity and pressure based on the heat of formation and experimental density.[6][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5'-Bi-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,5'-Bi-1H-tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely reported high-yield synthesis of this compound involves the reaction of dicyan with sodium azide and ammonium chloride in an aqueous medium. This method can produce yields of over 90%, and the product, 5,5'-bi-1H-tetrazole diammonium salt, can be easily isolated as it is sparingly soluble in the reaction medium.[1][2]

Q2: What is the key intermediate in the synthesis from dicyan?

A2: The reaction proceeds through a 5-cyano-1H-tetrazole intermediate. The synthesis is typically a two-stage process where the 5-cyano-1H-tetrazole is formed at a lower temperature and then converted to 5,5'-bi-1H-tetrazole at a higher temperature.[1][2]

Q3: What are the critical safety precautions for this synthesis?

A3: The synthesis of this compound involves hazardous materials, primarily sodium azide and dicyan.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with metals. In case of contact with acid, it forms highly toxic and explosive hydrazoic acid.

  • Dicyan ((CN)₂): A toxic and flammable gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Q4: How is the product typically isolated and purified?

A4: The diammonium salt of 5,5'-bi-1H-tetrazole is sparingly soluble in the aqueous reaction medium and can be isolated by filtration.[1][2] For purification, recrystallization is a common method. To remove metallic impurities, a method involving the formation of an intermediate salt can be employed.

Troubleshooting Guide

Low or No Yield

Problem: After carrying out the synthesis, the yield of this compound diammonium salt is significantly lower than expected, or no product is obtained.

Possible Cause Suggested Solution
Poor quality of starting materials Ensure that the sodium azide and ammonium chloride are of high purity and dry. Impurities can interfere with the reaction.
Incorrect molar ratios of reactants The molar ratios of sodium azide to dicyan and sodium azide to ammonium chloride are crucial for optimal yield. A recommended molar ratio of sodium azide to dicyan is between 2.1 and 3.0, and for sodium azide to ammonium chloride is between 0.9 and 1.5.[2]
Inadequate reaction temperature or time The reaction is a two-step process with different temperature requirements. The initial formation of the 5-cyano-1H-tetrazole intermediate occurs at a lower temperature (around 45-55°C), followed by conversion to the final product at a higher temperature (around 90°C).[2] Ensure both steps are carried out for a sufficient duration.
Improper pH of the reaction medium The pH of the reaction solution can influence the reaction rate and the formation of byproducts. While the initial patent doesn't specify a strict pH, a process for a related salt suggests maintaining a pH between 5 and 6 for optimal results.[3]
Loss of dicyan gas If using gaseous dicyan, ensure it is efficiently bubbled through the reaction mixture. The initial introduction of dicyan should be done at a low temperature (0-5°C) to minimize loss.[2]
Product Purity Issues

Problem: The isolated this compound diammonium salt is impure, as indicated by discoloration or analytical techniques.

Possible Cause Suggested Solution
Incomplete conversion of the 5-cyano-1H-tetrazole intermediate This is a common impurity if the second, higher-temperature stage of the reaction is not complete. Monitor the reaction by a suitable technique (e.g., HPLC) to ensure the disappearance of the intermediate.[1] If necessary, prolong the reaction time at 90°C.
Presence of unreacted starting materials Ensure the filtration and washing of the product are thorough to remove any unreacted sodium azide or ammonium chloride.
Contamination with metallic impurities If a copper catalyst was used in an alternative synthesis route, copper impurities might be present. These can be removed by dissolving the crude product in an aqueous sodium hydroxide solution to form the disodium salt, followed by filtration and re-precipitation as the diammonium salt.
Formation of other side products Although not extensively reported for this specific synthesis, side reactions in tetrazole synthesis can occur. Recrystallization of the final product is a standard method to improve purity.

Experimental Protocols

High-Yield Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt[2]

This protocol is adapted from a patented industrial process with reported yields exceeding 90%.

Materials:

  • Dicyan ((CN)₂)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

Procedure:

  • Preparation of the reaction mixture: In a suitable reaction vessel, dissolve sodium azide (1.002 moles) and ammonium chloride (1.002 moles) in 300g of deionized water.

  • Introduction of dicyan: Cool the solution to 3-5°C. Introduce gaseous dicyan (0.225 moles) into the cooled solution over a period of 5 hours.

  • Formation of the intermediate: After the addition of dicyan, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour. This step primarily forms the 5-cyano-1H-tetrazole intermediate.

  • Formation of the final product: Subsequently, raise the temperature to 90°C and maintain for 6 hours to convert the intermediate to 5,5'-bi-1H-tetrazole.

  • Work-up and isolation: After the reaction is complete, cool the solution to room temperature. The 5,5'-bi-1H-tetrazole diammonium salt will precipitate as white crystals.

  • Purification: Isolate the crystals by filtration and wash them with cold deionized water.

  • Drying: Dry the crystals under reduced pressure at 50°C to obtain the final product.

Quantitative Data

Reactants Reaction Conditions Yield (%) Reference
Dicyan, Sodium Azide, Ammonium ChlorideTwo-step heating: 1h at 50°C, then 6h at 90°C in water>90[1][2]
Hydrogen Cyanide, Sodium Azide, Hydrogen Peroxide, Copper Sulfate (catalyst)Oxidation and cyclization, followed by reaction with ammonium chlorideHigh[3]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield reagent_quality Check Starting Material Quality start->reagent_quality molar_ratio Verify Molar Ratios start->molar_ratio reaction_conditions Review Reaction Parameters start->reaction_conditions dicyan_loss Assess Dicyan Addition start->dicyan_loss impure_reagents Use high-purity, dry reagents. reagent_quality->impure_reagents incorrect_ratio Adjust ratios: NaN₃:(CN)₂ = 2.1-3.0 NaN₃:NH₄Cl = 0.9-1.5 molar_ratio->incorrect_ratio suboptimal_conditions Ensure two-step heating: Step 1: 45-55°C Step 2: 90°C Allow sufficient time for each step. reaction_conditions->suboptimal_conditions gas_escape Ensure efficient bubbling at low temperature (0-5°C). dicyan_loss->gas_escape

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Synthesis Pathway

Synthesis_Pathway Dicyan Dicyan + NaN₃ + NH₄Cl Intermediate 5-Cyano-1H-tetrazole (Intermediate) Dicyan->Intermediate 45-55°C Product 5,5'-Bi-1H-tetrazole Diammonium Salt Intermediate->Product 90°C

Caption: Reaction pathway for the synthesis of 5,5'-Bi-1H-tetrazole diammonium salt.

References

Side product formation in the Ugi-azide synthesis of bistetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Ugi-azide synthesis of bistetrazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of bistetrazoles via the Ugi-azide reaction, focusing on the identification and mitigation of side product formation.

Problem 1: Formation of an Unexpected Isomeric Side Product

Symptom: You observe a significant side product with the same mass as your target bistetrazole, leading to purification challenges and reduced yields.

Cause: This is often the "atypical Ugi" product, a constitutional isomer of the expected bistetrazole. This side reaction is particularly prevalent when using α-amino acid-derived isocyano amides. The tetrazole ring migrates from the isocyanide carbon to the amide carbonyl carbon.

Proposed Mechanism: The formation of the typical (A) and atypical (B) Ugi products is believed to proceed through a common Schiff base intermediate. The pathway diverges from there. For the atypical product, an intramolecular attack of the amide's carbonyl oxygen on the isocyanide carbon is proposed, leading to a five- or six-membered intermediate. This intermediate then reacts with the azide to form the rearranged product.[1]

Solutions:

  • Substrate Modification: The distance between the isocyanide group and the amide functionality in the isocyanide component plays a crucial role.

    • Using β-amino acid-derived isocyanides significantly reduces the formation of the atypical product.

    • With γ- or δ-amino acid-derived isocyanides, the formation of the atypical product is often not observed.[1]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) can slightly increase the formation of the atypical product, suggesting it might be the thermodynamically favored product. Therefore, maintaining room temperature or slightly elevated temperatures might favor the desired kinetic product.[1]

  • Chromatographic Separation: While challenging due to similar polarities, careful flash column chromatography can be employed to separate the two isomers.

Problem 2: Low Yield of the Desired Bistetrazole in a Pseudo-Seven-Component Reaction

Symptom: The overall yield of the bistetrazole is low when using a diamine in a "pseudo-seven-component double azido-Ugi reaction".

Cause: The reactivity of the diamine and the stability of the intermediates are critical. Incomplete reaction at one of the amine sites or side reactions involving the diamine can lead to a mixture of mono-tetrazole and bistetrazole products, lowering the yield of the desired compound.

Solutions:

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of all seven components (diamine, two equivalents of aldehyde, two equivalents of isocyanide, and two equivalents of azide source) is used.

  • Choice of Diamine: The structure of the diamine can influence the reaction outcome. Rigid aromatic diamines might exhibit different reactivity compared to flexible aliphatic diamines. Consider screening different diamines to find the optimal one for your specific aldehyde and isocyanide combination.

  • Reaction Conditions:

    • Solvent: Methanol is a commonly used solvent. However, exploring other polar aprotic solvents might improve yields.

    • Temperature: While many Ugi reactions proceed at room temperature, gentle heating might be necessary to drive the reaction to completion, especially with less reactive substrates.

    • Catalyst: While the Ugi-azide reaction is often catalyst-free, the use of a Lewis acid catalyst like ZnCl₂ can sometimes promote the formation of the initial Schiff base, potentially improving overall yields.[2]

Frequently Asked Questions (FAQs)

Q1: What is the "atypical Ugi" side product and how can I identify it?

A1: The "atypical Ugi" product is a constitutional isomer of the expected Ugi-azide product where the tetrazole ring has migrated.[1][3] You can identify it through careful spectroscopic analysis:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the proton adjacent to the newly formed stereocenter will be different in the two isomers. In the ¹³C NMR spectrum, the chemical shift of the carbon of the tetrazole ring and the carbonyl carbon of the amide will be significantly different between the typical and atypical products. 2D NMR techniques like HMBC can be used to confirm the connectivity.[1] For example, in the typical product, the key proton will show a correlation to the tetrazole carbon, while in the atypical product, it will correlate to the amide carbonyl carbon.[1]

  • X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography provides unambiguous structural proof of both the typical and atypical isomers.[1][4]

Q2: Can I use ammonia or primary amines with high reactivity in the Ugi-azide synthesis of bistetrazoles?

A2: While it is possible, using highly reactive amines like ammonia can often lead to a complex mixture of products, including mono-, di-, and even tri-Ugi adducts, making purification difficult and significantly lowering the yield of the desired bistetrazole.[2] It is generally recommended to use less reactive primary amines or protected forms of ammonia to achieve cleaner reactions and better yields.

Q3: What is a "pseudo-seven-component double azido-Ugi reaction"?

A3: This is a multicomponent reaction used for the synthesis of bistetrazoles. It involves the reaction of one molecule of a diamine with two molecules of an aldehyde, two molecules of an isocyanide, and two molecules of an azide source (like TMSN₃) in a single pot.[5][6] This efficient process allows for the construction of complex molecules with two tetrazole rings in a single synthetic step.

Q4: How can I purify the desired bistetrazole from the reaction mixture?

A4: Purification is typically achieved through flash column chromatography on silica gel.[7][8] The choice of eluent system (e.g., mixtures of hexanes and ethyl acetate) will depend on the polarity of your specific product and side products. In cases where the polarity of the desired product and side products are very similar, preparative HPLC might be necessary for efficient separation.[9]

Experimental Protocols

General Protocol for the Pseudo-Seven-Component Double Azido-Ugi Reaction for Bistetrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diamine (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Isocyanide (2.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (2.0 equiv)

  • Methanol (MeOH) as solvent

Procedure:

  • To a solution of the diamine (1.0 equiv) in methanol, add the aldehyde (2.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the di-imine intermediate.

  • To this mixture, add the isocyanide (2.0 equiv) followed by trimethylsilyl azide (2.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bistetrazole.

  • Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques.

Protocol for Analysis of "Atypical Ugi" Side Product Formation

1. Reaction Setup:

  • Follow the standard Ugi-azide protocol using an α-amino acid-derived isocyano amide.

2. Work-up and Initial Analysis:

  • After the reaction is complete, take a small aliquot of the crude reaction mixture.

  • Analyze the crude mixture by LC-MS to identify the molecular weights of the products. The presence of two peaks with the same mass-to-charge ratio suggests the formation of isomers.

3. Chromatographic Separation:

  • Perform flash column chromatography on the crude product. Due to the potential for similar polarities, a shallow gradient of the more polar solvent is recommended to achieve separation.

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the separated isomers.

4. Spectroscopic Characterization:

  • Obtain ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra for each isolated isomer.

  • Key Diagnostic Signals in HMBC:

    • Typical Product: Look for a correlation between the proton on the newly formed stereocenter and the quaternary carbon of the tetrazole ring.

    • Atypical Product: Look for a correlation between the proton on the newly formed stereocenter and the carbonyl carbon of the amide group.[1]

Visualizations

Reaction Pathway for Typical vs. Atypical Ugi-Azide Products

Ugi_Azide_Side_Product cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Amine Amine Schiff_Base Schiff Base Intermediate Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyano Amide Isocyano Amide Azide (TMSN3) Azide (TMSN3) Nitrilium_Ion Nitrilium Ion Intermediate Schiff_Base->Nitrilium_Ion + Isocyano Amide Cyclic_Intermediate Cyclic Intermediate (from intramolecular attack) Schiff_Base->Cyclic_Intermediate + Isocyano Amide (intramolecular attack) Typical_Product Typical Ugi Product (Bistetrazole) Nitrilium_Ion->Typical_Product + Azide Atypical_Product Atypical Ugi Product (Isomeric Side Product) Cyclic_Intermediate->Atypical_Product + Azide

Caption: Competing pathways in the Ugi-azide reaction leading to the desired product and an isomeric side product.

Experimental Workflow for Bistetrazole Synthesis and Analysis

experimental_workflow Start Start: Pseudo-Seven-Component Ugi-Azide Reaction Reaction Reaction Monitoring (TLC/LC-MS) Start->Reaction Workup Reaction Work-up (Solvent Removal) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Analysis Product Analysis Purification->Analysis Desired Desired Bistetrazole Analysis->Desired Separated Side Side Product(s) (e.g., Atypical Isomer) Analysis->Side Separated Characterization Full Characterization (NMR, MS, etc.) Desired->Characterization Side->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis, purification, and analysis of bistetrazoles.

References

Technical Support Center: Purification of Crude 1,5'-Bi-1H-tetrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,5'-Bi-1H-tetrazole via recrystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My crude this compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using a solvent in which the compound is poorly soluble. This compound is a polar molecule due to the high nitrogen content. Therefore, polar solvents are generally a better choice.

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a non-polar solvent, switch to a more polar option. Good starting points for polar compounds include water, ethanol, methanol, or acetonitrile.[1][2] A mixture of solvents, such as ethanol/water or acetone/water, can also be effective.

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add more of the hot solvent in small increments until the solid dissolves.[3]

    • Check Temperature: Ensure your solvent is heated to its boiling point to maximize solubility.[3]

    • Purity of Crude Material: Highly impure starting material may contain significant amounts of insoluble impurities. If a portion of the material does not dissolve even with additional hot solvent, it may be an insoluble impurity that can be removed by hot filtration.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. How can I induce crystallization?

A2: The absence of crystal formation upon cooling suggests that the solution is not supersaturated or that there are no nucleation sites for crystal growth.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

      • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[4]

    • Increase Concentration: If nucleation techniques are ineffective, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

    • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[3] Allow sufficient time for crystallization to occur, which can range from minutes to hours.

Q3: The recrystallization process resulted in an oil instead of crystals. What went wrong?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is more common with impure compounds.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

    • Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent mixtures. Using a larger volume of a solvent in which the compound is less soluble can sometimes prevent oiling out.

    • Purity Check: If the problem persists, the crude material may be too impure for recrystallization. Consider a preliminary purification step, such as a column chromatography, to remove a significant portion of the impurities.

Q4: The recovered crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3]

    • Cooling and Crystallization: Allow the hot, decolorized filtrate to cool and crystallize as usual.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of crude this compound. Solvent choice and volumes may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system. For this compound, an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil. Continue adding the hot solvent in small portions until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil the solution for 2-5 minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Data Presentation

The following tables provide representative data for the solubility of this compound in various solvents and typical results from a successful recrystallization.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water0.55.0
Ethanol1.215.0
Acetone2.520.0
Ethyl Acetate0.23.0
Toluene< 0.10.5

Note: These are representative values and may vary depending on the specific impurities present.

Table 2: Typical Recrystallization Yield and Purity

ParameterCrude MaterialRecrystallized Product
Mass5.00 g4.25 g
Purity (by HPLC)85%99.5%
Yield-85%
Melting Point188-192 °C198-200 °C

Visual Workflow

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Issue: Solid Won't Dissolve dissolve->dissolve_issue dissolve_solution1 Add More Hot Solvent dissolve_issue->dissolve_solution1 Yes hot_filtration Hot Filtration (if needed) dissolve_issue->hot_filtration No dissolve_solution1->dissolve dissolve_solution2 Switch to a More Polar Solvent dissolve_solution1->dissolve_solution2 Still not dissolving dissolve_solution2->dissolve cool Cool Solution to Induce Crystallization hot_filtration->cool crystal_issue Issue: No Crystals Form cool->crystal_issue crystal_solution1 Scratch Flask or Add Seed Crystal crystal_issue->crystal_solution1 Yes oiling_out Issue: Product Oils Out crystal_issue->oiling_out No crystal_solution1->cool crystal_solution2 Evaporate Excess Solvent and Re-cool crystal_solution1->crystal_solution2 Still no crystals crystal_solution2->cool oiling_solution Re-heat, Add More Solvent, and Cool Slowly oiling_out->oiling_solution Yes collect Collect Crystals by Vacuum Filtration oiling_out->collect No oiling_solution->cool end Pure this compound collect->end

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 1,5'-Bi-1H-tetrazole (BHT) in Reaction Workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5'-Bi-1H-tetrazole (BHT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during the synthesis and purification of BHT and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (BHT) so difficult to dissolve?

A1: The poor solubility of unsubstituted this compound in many common organic solvents is attributed to its highly polar and planar structure, which contains a high density of nitrogen atoms. This arrangement facilitates strong intermolecular hydrogen bonding and crystal lattice packing, making it difficult for solvent molecules to effectively solvate the individual BHT molecules.

Q2: What is the general solubility profile of BHT?

A2: While specific quantitative data for the parent BHT is scarce in the literature, its solubility behavior can be inferred from its acidic nature and the properties of similar compounds. BHT is expected to have low solubility in nonpolar and moderately polar aprotic solvents. Its solubility is significantly influenced by pH.

Q3: How does pH affect the solubility of BHT?

A3: this compound is an acidic compound with two acidic protons on the tetrazole rings. The pKa values for the closely related 5,5'-bitetrazole have been reported as pKa1 = 1.41 and pKa2 = 4.25.[1] This indicates that BHT will be significantly more soluble in basic aqueous solutions (pH > 5) where it can deprotonate to form a more soluble salt.

Troubleshooting Guide: Reaction Workup & Purification

This section provides solutions to common problems encountered during the workup and purification of this compound.

Problem 1: Product crashes out of solution during aqueous workup.

Cause: This typically occurs when the reaction is performed in a polar aprotic solvent like DMF or DMSO, and the reaction mixture is then diluted with water. The high polarity of BHT makes it insoluble in the resulting mixture of organic solvent and water.

Solutions:

  • pH Adjustment: Before adding water, basify the reaction mixture with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to a pH above 7. This will convert the acidic BHT into its more soluble salt form, preventing precipitation. After extraction of organic impurities, the aqueous layer can be acidified to precipitate the purified BHT.

  • Solvent Evaporation: If the reaction solvent is relatively volatile (e.g., THF, acetonitrile), remove it under reduced pressure before workup. The remaining residue can then be dissolved in a basic aqueous solution for further purification.

  • Direct Filtration of the Salt: In some synthetic procedures, the diammonium salt of 5,5'-bi-1H-tetrazole is intentionally precipitated from the reaction mixture by cooling. The salt can then be isolated by filtration and washed with cold water.[2]

Problem 2: Difficulty in finding a suitable recrystallization solvent.

Cause: The high polarity and strong intermolecular forces in BHT make it challenging to find a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures.

Solutions:

  • Polar, Protic Solvents: Based on the solubility of the parent 1H-tetrazole, which is soluble in water, DMSO, and methanol, highly polar protic solvents are a good starting point for recrystallization attempts.[3] Experiment with hot water, ethanol, or methanol. Due to the high boiling point and difficulty of removal, DMSO is less ideal as a primary recrystallization solvent but can be used in small amounts to aid dissolution in another solvent.

  • Solvent Mixtures: A two-solvent system can be effective. Dissolve the crude BHT in a minimal amount of a hot solvent in which it is soluble (e.g., a polar protic solvent like ethanol or a polar aprotic solvent like DMF). Then, slowly add a hot anti-solvent (a solvent in which BHT is poorly soluble, such as a less polar solvent like ethyl acetate or toluene) until the solution becomes slightly cloudy. Allow the mixture to cool slowly to promote crystal formation.

  • Acid-Base Recrystallization: Dissolve the crude BHT in a dilute aqueous base. Treat the solution with activated carbon to remove colored impurities, and then filter. Slowly acidify the filtrate with an acid like hydrochloric acid (HCl) to precipitate the purified BHT. The solid can then be collected by filtration, washed with cold water, and dried.

Data Presentation

Table 1: Reported pKa Values for Bitetrazole Compounds

CompoundpKa1pKa2Reference
5,5'-Bitetrazole1.414.25[1]

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is suitable for purifying BHT from non-acidic organic impurities.

  • Dissolution: Suspend the crude BHT in a suitable organic solvent in which the impurities are soluble (e.g., ethyl acetate, dichloromethane).

  • Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the suspension and stir vigorously until all the BHT has dissolved into the aqueous layer, forming its sodium salt.

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The organic layer contains the impurities.

  • Washing: Wash the aqueous layer with fresh organic solvent to remove any residual impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2). The purified BHT will precipitate out of solution.

  • Isolation: Collect the precipitated BHT by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified BHT under vacuum.

Protocol 2: Workup for Substituted 1,5'-Bi-1H-tetrazoles

For many substituted BHT derivatives that exhibit better solubility in organic solvents, a more traditional workup can be employed.[4]

  • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., methanol) under reduced pressure.

  • Extraction: Dilute the crude residue with an organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting BHT Precipitation

BHT_Precipitation_Troubleshooting start Precipitation of BHT during aqueous workup check_pH Is the aqueous phase acidic or neutral? start->check_pH add_base Adjust pH to > 7 with aqueous base (e.g., NaOH, K2CO3) check_pH->add_base Yes alt_method Consider alternative workup: - Solvent evaporation before workup - Isolate as a salt check_pH->alt_method No (already basic) dissolves Does the precipitate dissolve? add_base->dissolves proceed Proceed with aqueous extraction of the BHT salt dissolves->proceed Yes dissolves->alt_method No end Problem Solved proceed->end end_alt Alternative path chosen alt_method->end_alt

Caption: Troubleshooting workflow for BHT precipitation.

Experimental Workflow for Acid-Base Purification of BHT

Acid_Base_Purification start Crude BHT with non-acidic impurities dissolve Suspend in organic solvent and add aqueous base (e.g., 1M NaOH) start->dissolve extract Separate layers: - Aqueous layer: BHT salt - Organic layer: Impurities dissolve->extract acidify Acidify aqueous layer with acid (e.g., 1M HCl) extract->acidify precipitate Precipitated pure BHT acidify->precipitate filter_wash Filter, wash with cold water, and dry precipitate->filter_wash end Pure BHT filter_wash->end

Caption: Workflow for BHT purification via acid-base extraction.

References

Technical Support Center: Optimizing Huisgen Cycloaddition for Bistetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of bistetrazoles via [3+2] cycloaddition of dinitriles and azides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the "Huisgen cycloaddition" in the context of bistetrazole synthesis?

In this context, the term refers to the [3+2] cycloaddition reaction between a dinitrile and an azide source, typically sodium azide, to form a 5,5'-bistetrazole. This is a variation of the broader class of Huisgen cycloadditions, which are 1,3-dipolar cycloadditions. The reaction is catalyzed, often by Lewis acids, to facilitate the formation of the two tetrazole rings.

Q2: What are the most common catalysts for this reaction?

Zinc salts, particularly zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are widely used as effective Lewis acid catalysts for the synthesis of tetrazoles from nitriles.[1] Other catalysts, such as SO₃H-carbon, have also been reported to efficiently promote this cycloaddition.[2][3]

Q3: Which solvents are recommended for the synthesis of bistetrazoles?

The choice of solvent can significantly impact reaction efficiency. For zinc-catalyzed reactions, water is an excellent and environmentally benign solvent.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also commonly used, particularly with other catalytic systems.[2][3]

Q4: What are the typical reaction temperatures and times?

Reaction temperatures typically range from 80°C to 100°C.[2][3][4] The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the dinitrile, the catalyst, and the solvent used. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: How does the linker between the nitrile groups affect the reaction?

The structure of the linker connecting the two nitrile groups can influence their reactivity. For simple aliphatic linkers like in succinonitrile (ethane linker) and fumaronitrile (ethene linker), the reaction proceeds efficiently to form the corresponding bistetrazoles.[5][6] Highly flexible or sterically hindered linkers might require longer reaction times or more forcing conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bistetrazoles.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is of high purity and anhydrous if required. Consider using a freshly opened bottle or a different batch of the catalyst.
Insufficient Catalyst Loading Increase the catalyst loading incrementally. For zinc salts, a stoichiometric amount relative to the nitrile is often used.
Low Reaction Temperature Increase the reaction temperature to the recommended range (80-100°C). Ensure the reaction mixture is being heated uniformly.
Poor Solubility of Starting Materials If using water as a solvent, ensure the dinitrile has some solubility. If not, consider switching to DMF or DMSO.
Decomposition of Sodium Azide Ensure the sodium azide is of good quality. Avoid acidic conditions during the reaction setup, as this can lead to the formation of volatile and explosive hydrazoic acid.[1]

Problem 2: Incomplete Reaction (Formation of Mono-tetrazole Intermediate)

Possible Cause Suggested Solution
Insufficient Reaction Time Extend the reaction time and monitor the progress by TLC until the starting material and mono-tetrazole intermediate are consumed.
Insufficient Sodium Azide Ensure at least two equivalents of sodium azide are used for each equivalent of the dinitrile. A slight excess of sodium azide may be beneficial.
Steric Hindrance If the linker is sterically demanding, the second cycloaddition may be slower. Consider increasing the reaction temperature or using a more active catalyst.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Contamination with Catalyst Residues If using a metal catalyst like a zinc salt, an acidic workup followed by filtration can help remove the metal ions. For heterogeneous catalysts, simple filtration is sufficient.[2]
Presence of Unreacted Starting Materials Recrystallization from a suitable solvent, such as ethanol, is often effective in purifying the bistetrazole product.[7]
Formation of Insoluble Byproducts Characterize the byproducts to understand their origin. Adjusting the reaction conditions (e.g., temperature, stoichiometry) may minimize their formation.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the synthesis of 5-substituted-1H-tetrazoles and bistetrazoles from various sources.

Dinitrile/NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
SuccinonitrileZnCl₂WaterReflux2486[5][6]
FumaronitrileZnCl₂WaterReflux2479[5][6]
BenzonitrileSO₃H-carbonDMF100692[3]
Various ArylnitrilesSO₃H-carbonDMF100-85-95[2]
Various Nitrilesh-BN@APTES@BP@CuEthanol80-High[4]

Experimental Protocols

Synthesis of 5,5'-(Ethane-1,2-diyl)bis(1H-tetrazole) from Succinonitrile [5][6]

Materials:

  • Succinonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinonitrile (1.0 eq), sodium azide (2.2 eq), and zinc chloride (1.1 eq).

  • Add deionized water to the flask.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 1.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 5,5'-(ethane-1,2-diyl)bis(1H-tetrazole) as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Succinonitrile, Sodium Azide, and Zinc Chloride B Add Deionized Water A->B C Reflux for 24 hours B->C D Cool to Room Temperature C->D E Acidify with HCl D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Final Product H->I Pure Bistetrazole Product

Caption: Experimental workflow for the synthesis of 5,5'-(ethane-1,2-diyl)bis(1H-tetrazole).

troubleshooting_logic Start Low or No Product Yield? Cause1 Inactive/Insufficient Catalyst Start->Cause1 Yes Cause2 Suboptimal Temperature or Time Start->Cause2 Yes Cause3 Poor Solubility Start->Cause3 Yes Cause4 Incomplete Reaction? Start->Cause4 No Solution1 Check Catalyst Purity/ Increase Loading Cause1->Solution1 Solution2 Increase Temperature/ Extend Reaction Time Cause2->Solution2 Solution3 Change Solvent (e.g., to DMF/DMSO) Cause3->Solution3 Solution4 Increase Reaction Time/ Add More NaN₃ Cause4->Solution4 Yes

Caption: Troubleshooting logic for low yield in bistetrazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 1,5'-Bi-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,5'-Bi-1H-tetrazole.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions.

Q1: Low or inconsistent yields are observed upon scaling up the reaction. What are the potential causes and how can they be addressed?

Potential Causes:

  • Poor Mass and Heat Transfer: In larger reaction vessels, inefficient stirring and localized temperature gradients can lead to non-uniform reaction conditions and the formation of side products.

  • Sub-optimal Reagent Addition: The rate of addition of critical reagents, such as sodium azide or dicyan, can significantly impact the reaction profile. A rate that is too fast can lead to exothermic events and side reactions, while a rate that is too slow may result in an incomplete reaction.[1]

  • Moisture Sensitivity: The reaction can be sensitive to moisture, which can consume reagents and lead to the formation of byproducts.

  • Impurity Profile of Starting Materials: The purity of starting materials becomes more critical at a larger scale, as even small percentages of impurities can lead to significant byproduct formation.

Solutions:

  • Optimize Agitation: Employ overhead mechanical stirrers and appropriately designed reactor baffles to ensure thorough mixing.

  • Controlled Reagent Addition: Utilize syringe pumps or dropping funnels for precise and controlled addition of reagents. Monitor the internal reaction temperature closely during addition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric moisture. Ensure all glassware and solvents are thoroughly dried.

  • Starting Material Qualification: Thoroughly characterize all starting materials to identify and quantify any impurities before use in the scale-up synthesis.

Q2: During the reaction, a sudden increase in temperature (exotherm) is observed. What are the safety risks and how can this be managed?

Safety Risks:

  • The synthesis of tetrazoles, particularly with azides, can be highly exothermic and potentially explosive.[2] Hydrazoic acid (HN₃), which can form in situ, is highly toxic and explosive.[2][3][4]

  • Rapid gas evolution can lead to a dangerous pressure buildup in a closed system.

Management Strategies:

  • Cooling System: Ensure an efficient cooling system (e.g., ice bath, cryostat) is in place and can handle the potential heat evolution of the reaction at scale.

  • Slow Reagent Addition: Add reagents, especially sodium azide, portion-wise or as a solution at a controlled rate to manage the exotherm.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Continuous Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Quenching Protocol: Have a well-defined and tested quenching procedure in place for emergencies.

Q3: The isolated product is difficult to purify and contains persistent impurities. What are common impurities and effective purification strategies?

Common Impurities:

  • 5-Cyano-1H-tetrazole: This is a common intermediate in the synthesis from dicyan and can remain if the reaction is incomplete.[1]

  • Azide-containing byproducts: Residual azide species can be present.

  • Isomeric tetrazoles: Depending on the synthetic route, other tetrazole isomers may form.

Purification Strategies:

  • Crystallization: Recrystallization from an appropriate solvent system is often the most effective method for purifying the final product on a large scale.

  • Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities. For the diammonium salt, washing with cold water is effective.[1]

  • Chromatography: While effective at the lab scale, silica gel column chromatography can be challenging and costly to scale up.[5] It is generally reserved for the removal of closely related impurities if crystallization is not effective.

  • pH Adjustment: The acidic nature of the tetrazole ring can be exploited for purification. Extraction into a basic aqueous solution, washing of the aqueous layer, and then re-precipitation by acidification can be an effective purification method.

Q4: What are the key safety precautions to consider when handling sodium azide and hydrazoic acid on a large scale?

Safety Precautions:

  • Avoid Heavy Metals: Sodium azide can form highly explosive heavy metal azides. Avoid contact with metals such as lead, copper, mercury, silver, and their salts. Use glass, Teflon, or stainless steel equipment.[2]

  • Avoid Strong Acids: Do not mix sodium azide with strong acids, as this will generate highly toxic and explosive hydrazoic acid.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of toxic vapors.

  • Waste Disposal: Quench any residual azide in the reaction mixture and waste streams before disposal. A common method is treatment with sodium nitrite and then ammonium ceric nitrate. Follow all institutional and regulatory guidelines for hazardous waste disposal.

Quantitative Data Summary

ParameterLaboratory Scale (typical)Scale-Up ConsiderationImpact on Yield/PurityReference
Reaction Temperature 50-90 °CPrecise temperature control is crucial to avoid exotherms and side reactions.Deviations can lead to incomplete reactions or byproduct formation.[1]
Sodium Azide/Dicyan Molar Ratio 2.1 - 3.0Maintaining this ratio is critical for complete conversion.Excess or deficit can lead to unreacted starting materials or byproducts.[1]
Reaction Time 5-6 hoursMay need to be adjusted based on mass transfer and temperature control at scale.Insufficient time leads to incomplete conversion; excessive time can lead to degradation.[1]
Yield ~93% (diammonium salt)Can be lower on scale-up without process optimization.Directly impacted by all reaction parameters.[1]

Experimental Protocols

Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt (Scaled-Up Procedure)

This protocol is adapted from a patented industrial process and should be performed by trained personnel with appropriate safety measures in place.[1]

Materials:

  • Dicyan

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and inlet for gas/liquid addition.

  • Cooling/heating circulator.

  • Syringe pump or dropping funnel for controlled addition.

  • Filtration apparatus (e.g., Buchner funnel).

  • Vacuum oven.

Procedure:

  • Reactor Setup: Set up the jacketed reactor under an inert atmosphere (e.g., nitrogen).

  • Reagent Solution: In the reactor, dissolve sodium azide and ammonium chloride in deionized water. The typical molar ratio of sodium azide to ammonium chloride is between 0.9 and 1.5.

  • Cooling: Cool the solution to 0-5 °C using the circulator.

  • Dicyan Addition: Slowly add dicyan to the cooled solution at a controlled rate. The molar ratio of sodium azide to dicyan should be between 2.1 and 3.0. Maintain the temperature below 10 °C during the addition.

  • First Reaction Step: After the addition is complete, raise the temperature to 50 °C and stir for approximately one hour. This step primarily forms the 5-cyano-1H-tetrazole intermediate.

  • Second Reaction Step: Increase the temperature to 90 °C and maintain for 5-6 hours to convert the intermediate to 5,5'-bi-1H-tetrazole. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Removal of Hydrazoic Acid: After the reaction is complete, cool the solution to 60 °C and apply a vacuum to remove any dissolved hydrazoic acid. This is a critical safety step.

  • Crystallization and Isolation: Cool the reaction mixture to induce crystallization of the diammonium salt.

  • Filtration and Washing: Filter the precipitated white crystals and wash them with cold deionized water.

  • Drying: Dry the isolated crystals in a vacuum oven at 50 °C to a constant weight.

Visualizations

Synthesis_Pathway Dicyan Dicyan Intermediate 5-Cyano-1H-tetrazole (Intermediate) Dicyan->Intermediate Step 1 (50°C) SodiumAzide Sodium Azide SodiumAzide->Intermediate AmmoniumChloride Ammonium Chloride AmmoniumChloride->Intermediate Product 5,5'-Bi-1H-tetrazole Diammonium Salt Intermediate->Product Step 2 (90°C) Troubleshooting_Workflow Start Low Yield or Impure Product CheckTemp Verify Temperature Control Start->CheckTemp CheckMixing Assess Mixing Efficiency CheckTemp->CheckMixing Temp OK OptimizeCooling Improve Cooling/ Controlled Addition CheckTemp->OptimizeCooling Temp Fluctuates CheckReagents Analyze Starting Material Purity CheckMixing->CheckReagents Mixing OK ImproveAgitation Enhance Stirring/ Baffling CheckMixing->ImproveAgitation Poor Mixing PurifyReagents Purify or Source Higher Grade Reagents CheckReagents->PurifyReagents Impurities Found Solution Improved Yield and Purity CheckReagents->Solution Reagents OK OptimizeCooling->Solution ImproveAgitation->Solution PurifyReagents->Solution Safety_Considerations cluster_hazards Primary Hazards cluster_mitigation Mitigation Strategies ScaleUp Scale-Up Synthesis Exotherm Runaway Exotherm ScaleUp->Exotherm Explosion Explosive Azides ScaleUp->Explosion Toxicity Hydrazoic Acid (HN₃) ScaleUp->Toxicity Cooling Efficient Cooling Exotherm->Cooling Control Controlled Addition Exotherm->Control Monitoring Temp Monitoring Exotherm->Monitoring Material Proper Material Selection (No Heavy Metals) Explosion->Material Quenching Defined Quenching Protocol Explosion->Quenching Ventilation Adequate Ventilation Toxicity->Ventilation Toxicity->Quenching

References

Technical Support Center: Catalyst-Free Ugi-Azide Reactions for Bis-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing byproduct formation in catalyst-free Ugi-azide reactions for the synthesis of bis-tetrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of bis-tetrazoles using catalyst-free Ugi-azide reactions.

Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes and solutions?

A1: Low yields in the catalyst-free Ugi-azide synthesis of bis-tetrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Problem: Impure Reactants: The Ugi-azide reaction is sensitive to the purity of starting materials. Impurities in the amine, aldehyde, isocyanide, or azide source can lead to undesired side reactions.

    • Solution: Ensure all reactants are of high purity. It is advisable to purify commercial reagents if their purity is questionable. For instance, aldehydes can oxidize to carboxylic acids, which can participate in competing Passerini reactions. Isocyanides can degrade upon storage; their purity should be checked before use.

  • Problem: Incorrect Stoichiometry: The synthesis of bis-tetrazoles is a "repetitive" Ugi-azide process, requiring a precise stoichiometric ratio of reactants. For a primary amine, the typical ratio is 1 equivalent of amine to 2 equivalents each of the aldehyde, isocyanide, and azide source.[1] Any deviation can lead to the formation of mono-tetrazole adducts or leave starting materials unreacted.

    • Solution: Carefully measure and dispense all reactants. Use calibrated equipment for accurate measurements. A slight excess of the more volatile components, like some aldehydes, might be considered to compensate for any loss, but this should be optimized.

  • Problem: Inefficient Stirring: In a multi-component reaction, efficient mixing is crucial to ensure all reactants are in close proximity to react.

    • Solution: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous throughout the reaction period. For viscous mixtures, mechanical stirring might be necessary.

  • Problem: Inappropriate Solvent or Concentration: The choice of solvent and reaction concentration plays a critical role. Methanol is a commonly used solvent for this reaction, often at a concentration of 1.0 M.[1] Using a solvent in which the reactants or intermediates have poor solubility can hinder the reaction.

    • Solution: Use anhydrous methanol as the solvent. Ensure the concentration is appropriate to facilitate the reaction; very dilute conditions may slow down the reaction rate, while overly concentrated solutions might lead to precipitation or stirring issues.

  • Problem: Low Reaction Temperature or Insufficient Reaction Time: While many catalyst-free Ugi-azide reactions proceed efficiently at room temperature, some reactant combinations might require more energy or longer reaction times to go to completion.[1]

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Alternatively, microwave irradiation has been shown to significantly reduce reaction times, although yields might be slightly lower.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation is a common challenge in multi-component reactions. Understanding the potential side reactions is key to their prevention.

  • Problem: Formation of Mono-Tetrazole Adducts: This is a likely byproduct if the stoichiometry is not precise or if the reaction does not go to completion. The primary amine reacts once but not the second time.

    • Solution: Ensure the use of at least two equivalents of the aldehyde, isocyanide, and azide for every equivalent of the primary amine. Monitor the reaction until completion to ensure the full conversion to the bis-tetrazole product.

  • Problem: Passerini Reaction Byproducts: The Passerini reaction is a three-component reaction between an aldehyde, an isocyanide, and a carboxylic acid. If the aldehyde starting material is partially oxidized to a carboxylic acid, or if there are acidic impurities, Passerini-type byproducts (α-acyloxy amides) can form.

    • Solution: Use high-purity, freshly distilled aldehydes. Ensure all glassware is clean and dry to prevent hydrolysis of reactants or intermediates. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation.

  • Problem: Isocyanide Hydrolysis: Isocyanides can be sensitive to moisture and acidic conditions, leading to hydrolysis to the corresponding formamide. This reduces the amount of isocyanide available for the main reaction.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.

  • Problem: Self-Polymerization of Aldehyde: Aldehydes, particularly formaldehyde, can self-polymerize.

    • Solution: Use paraformaldehyde as a source of formaldehyde, as it depolymerizes in situ. For other aldehydes, ensure they are monomeric before use.

Q3: How can I effectively purify my bis-tetrazole product from the reaction mixture?

A3: Purification is crucial to obtain the bis-tetrazole product in high purity.

  • Recommended Method: Flash Column Chromatography: This is the most commonly reported method for the purification of bis-tetrazoles from Ugi-azide reactions.[1]

    • Stationary Phase: Silica gel (230–400 mesh) is typically used.

    • Mobile Phase: A mixture of hexanes and ethyl acetate is a common eluent system. The ratio should be optimized based on the polarity of the specific bis-tetrazole product, which can be determined by TLC analysis. A common starting point is a 4:1 (v/v) mixture of hexanes and ethyl acetate.[1]

  • Work-up Procedure: Before chromatography, a standard aqueous work-up is often performed. The crude reaction mixture is typically diluted with a solvent like dichloromethane (CH2Cl2) and washed with brine (saturated aqueous NaCl solution). The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the catalyst-free Ugi-azide synthesis of bis-1,5-disubstituted-1H-tetrazoles.

Table 1: Effect of Reaction Conditions on Yield

CompoundReaction ConditionReaction TimeYield (%)
15a Room Temperature7 hours95
15a Microwave (MW)15 minutes91
15b Room Temperature7 hours94
15c Room Temperature7 hours92
15d Room Temperature7 hours90
15e Room Temperature7 hours88
15e Microwave (MW)15 minutes80

Data sourced from a study on the efficient synthesis of novel bis-1,5-disubstituted-1H-tetrazoles.[1]

Table 2: Reactant Combinations for Bis-Tetrazole Synthesis

CompoundAmine (1 equiv.)Aldehyde (2 equiv.)Isocyanide (2 equiv.)Azide Source (2 equiv.)
15a tert-butylamineparaformaldehyde2,6-dimethylphenyl isocyanideAzidotrimethylsilane (TMSN3)
15b 2-(4-methoxyphenyl)ethan-1-amineparaformaldehyde2,6-dimethylphenyl isocyanideAzidotrimethylsilane (TMSN3)
15c 2-(3,4-dimethoxyphenyl)ethan-1-amineparaformaldehyde2,6-dimethylphenyl isocyanideAzidotrimethylsilane (TMSN3)
15d 2-(3,4-dimethoxyphenyl)ethan-1-amineparaformaldehydecyclohexyl isocyanideAzidotrimethylsilane (TMSN3)
15e 2-(3,4-dimethoxyphenyl)ethan-1-amineacetaldehydecyclohexyl isocyanideAzidotrimethylsilane (TMSN3)

Reactant combinations based on a published synthetic protocol.[1]

Experimental Protocols

General Procedure for the Catalyst-Free Ugi-Azide Repetitive Synthesis of Bis-1,5-Disubstituted-1H-Tetrazoles (Room Temperature) [1]

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) in anhydrous methanol (to make a 1.0 M solution) under a nitrogen atmosphere.

  • Sequentially add the aldehyde (2.0 equivalents), the isocyanide (2.0 equivalents), and azidotrimethylsilane (2.0 equivalents) to the solution.

  • Stir the resulting mixture at room temperature for 7 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the crude residue with dichloromethane (CH2Cl2) and wash with brine.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

General Procedure for the Microwave-Assisted Synthesis [1]

  • In a sealed microwave reaction vessel, combine the primary amine (1.0 equivalent), aldehyde (2.0 equivalents), isocyanide (2.0 equivalents), and azidotrimethylsilane (2.0 equivalents) in anhydrous methanol.

  • Heat the mixture using a monomodal CEM Discover microwave unit for 15 minutes.

  • Follow the work-up and purification procedure as described for the room temperature synthesis.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships for troubleshooting.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine (1 equiv) ReactionVessel Reaction in Anhydrous MeOH (1.0 M) (Room Temp. or MW) Amine->ReactionVessel Aldehyde Aldehyde (2 equiv) Aldehyde->ReactionVessel Isocyanide Isocyanide (2 equiv) Isocyanide->ReactionVessel Azide Azide Source (2 equiv) Azide->ReactionVessel Workup Aqueous Work-up (DCM, Brine) ReactionVessel->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Bis-Tetrazole Purification->Product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Bis-Tetrazole Purity Impure Reactants Start->Purity Stoichiometry Incorrect Stoichiometry Start->Stoichiometry Conditions Suboptimal Conditions (Temp, Time, Solvent) Start->Conditions Mixing Inefficient Mixing Start->Mixing Purify Purify/Verify Reactants Purity->Purify Measure Precise Measurement Stoichiometry->Measure Optimize Optimize Temp/Time/Solvent Conditions->Optimize Stir Ensure Homogeneous Mixing Mixing->Stir byproduct_formation cluster_byproducts Common Byproducts cluster_prevention Prevention Strategies Start Byproduct Formation MonoTetrazole Mono-Tetrazole Adduct Start->MonoTetrazole Passerini Passerini Products Start->Passerini Hydrolysis Isocyanide Hydrolysis Products Start->Hydrolysis CorrectStoich Accurate Stoichiometry (1:2:2:2 ratio) MonoTetrazole->CorrectStoich PureAldehyde Use High-Purity Aldehyde Passerini->PureAldehyde Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous

References

Technical Support Center: Managing Sensitivity of 1,5'-Bi-1H-tetrazole (BHT) Based Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and professionals working with 1,5'-Bi-1H-tetrazole (BHT) based energetic materials. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure safe and effective handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary sensitivity concerns with this compound (BHT) based materials?

A1: Like many nitrogen-rich heterocyclic compounds, BHT and its derivatives can be sensitive to external stimuli. The primary concerns are sensitivity to impact, friction, and electrostatic discharge (ESD). The degree of sensitivity is highly dependent on the specific salt or derivative. For instance, nitramino derivatives like 1,1'-dinitramino-5,5'-bitetrazole are extremely sensitive and are classified as primary explosives, requiring extreme care.[1] Conversely, salts like dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) are notably less sensitive.[2][3]

Q2: How does the cation in a BHT salt affect its sensitivity?

A2: The cation plays a crucial role in determining the overall sensitivity of the energetic salt. Large, non-metallic cations can increase stability and reduce sensitivity through extensive hydrogen bonding networks. For example, the hydroxylammonium cation in TKX-50 contributes to its relatively low sensitivity compared to other high-energy materials.[4] Salts with pyrazole and imidazole cations have also demonstrated low sensitivities.[5] In contrast, heavy metal salts (e.g., lead, mercury) of tetrazoles are often highly sensitive and may act as primary explosives.[6]

Q3: What general safety precautions should I take when handling BHT-based compounds for the first time?

A3: When handling any new or uncharacterized energetic material, assume it is highly sensitive. Essential precautions include:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, flame-retardant lab coat, and Kevlar or leather gloves over chemical-resistant gloves.[7]

  • Grounding: Ensure all equipment and personnel are properly grounded to prevent electrostatic discharge. Wear conductive-sole shoes and use conductive mats.[8][9]

  • Small Quantities: Begin all experiments with the smallest feasible quantity of material.

  • Avoid Friction and Impact: Use non-sparking tools and avoid actions that could cause grinding, shock, or friction.[8]

  • Remote Handling: Whenever possible, use remote handling equipment, especially for initial synthesis and sensitivity testing.[10]

Q4: Are there methods to decrease the sensitivity of BHT-based materials?

A4: Yes, desensitization is a common practice for energetic materials. Techniques include:

  • Coating: Coating explosive crystals with a layer of a less sensitive material (a binder or another insensitive explosive) can significantly reduce friction and impact sensitivity.[11]

  • Wetting: For storage and transportation, wetting with water or other solvents can dramatically decrease sensitivity. For example, PETN is transported with at least 25% water content to limit its sensitivity.[12]

  • Particle Size Control: Larger, more uniform crystals with fewer defects tend to be less sensitive.

  • Formulation with Binders: Incorporating the energetic material into a polymer-bonded explosive (PBX) matrix reduces sensitivity by cushioning the crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, handling, and testing of BHT-based energetic materials.

Problem: The synthesized material appears more sensitive than expected based on literature values.

Possible Cause Troubleshooting Steps
Impurities: Residual starting materials, solvents, or unintended byproducts (e.g., azides) can drastically increase sensitivity.1. Re-purify the material: Use recrystallization or other appropriate purification techniques. 2. Characterize thoroughly: Use techniques like NMR, IR, and elemental analysis to confirm purity. 3. Review synthesis: Ensure reaction conditions did not favor the formation of highly sensitive intermediates.
Crystal Defects: Small, irregular crystals or a wide particle size distribution can lead to "hot spots" under mechanical stress.1. Optimize crystallization: Control cooling rates and solvent systems to grow larger, higher-quality crystals. 2. Sieve the material: Use sieves to obtain a uniform particle size range for testing.
Static Buildup: The material may have a tendency to accumulate static charge, making it prone to ESD initiation.1. Increase Humidity: Work in an environment with controlled humidity (40-60%) to help dissipate static charges. 2. Use Anti-Static Tools: Employ static-dissipative tools and containers. 3. Confirm Grounding: Double-check all grounding connections for personnel and equipment.[9]

Problem: Inconsistent results during sensitivity testing.

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation: Variation in sample mass, volume, or packing density between tests.1. Standardize Sample Size: Use a dedicated volumetric measure to ensure a consistent amount of material (~10 mm³) for each test.[13] 2. Control Sample Confinement: Ensure the sample is placed consistently within the test apparatus (e.g., between steel rollers for impact tests).
Environmental Factors: Changes in ambient temperature and humidity can affect sensitivity.1. Record Conditions: Note the temperature and humidity for every test performed. 2. Condition Samples: Allow samples to equilibrate to the ambient conditions of the testing lab before analysis.
Operator Variability: Subjective judgment in determining a "reaction" (e.g., distinguishing between decomposition and explosion).1. Establish Clear Criteria: Define what constitutes a positive result (e.g., audible report, flash, smoke, charring).[1] 2. Use Instrumentation: When possible, use high-speed cameras or gas analysis to objectively confirm initiation.[14]
Troubleshooting Workflow for Unexpected Sensitivity

Below is a logical workflow for addressing instances of unexpected high sensitivity in an energetic material.

TroubleshootingWorkflow start Unexpectedly High Sensitivity Observed check_purity Verify Purity and Identity (NMR, IR, EA, etc.) start->check_purity stop_safe Material Safe for Intended Use stop_unsafe Re-evaluate Synthesis or Cease Work check_morphology Analyze Crystal Morphology (SEM, Microscopy) check_purity->check_morphology Compound is Pure review_synthesis Review Synthesis Protocol check_purity->review_synthesis Impure or Incorrect Compound recrystallize Optimize Crystallization Conditions check_morphology->recrystallize Poor Morphology (Fine, Irregular) retest Re-test Sensitivity (Small Scale) check_morphology->retest Good Morphology repurify Re-purify Material review_synthesis->repurify Potential Contamination modify_synthesis Modify Synthesis to Avoid Sensitive Intermediates review_synthesis->modify_synthesis repurify->retest recrystallize->retest modify_synthesis->retest retest->stop_safe Sensitivity Acceptable retest->stop_unsafe Still Too Sensitive

Caption: Troubleshooting logic for addressing unexpected sensitivity.

Quantitative Sensitivity Data

The sensitivity of BHT-based materials can vary significantly. Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) is a well-studied example and serves as a useful benchmark.

CompoundImpact Sensitivity (J)Friction Sensitivity (N)ESD Sensitivity (J)Notes
TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate)20[2][3][7]120[2][7]0.1 - 0.11[3][7]Significantly less sensitive to impact than RDX or HMX (4-7.5 J).[3]
Pyrazolyl-BTO Salt >40[5]120[5]Not ReportedConsidered to have low sensitivity.
Imidazolyl-BTO Salt >40[5]120[5]Not ReportedConsidered to have low sensitivity.
Guanidinium 5,5'-Azotetrazolate (structurally similar)Insensitive (>100 J)[15]Insensitive (>360 N)[15]Not ReportedThe guanidinium salt is noted for its insensitivity.[16]
1,1'-Dinitramino-5,5'-bitetrazole Very Low (< 1 J)[17]Very Low (< 5 N)[17]Very Low (< 0.002 J)[17]Classified as a primary explosive; extremely sensitive.[1]

Note: Sensitivity values can vary based on crystal quality, particle size, and specific test conditions.

Experimental Protocols

Standardized testing is critical for comparing the sensitivity of energetic materials. The following are detailed methodologies for key experiments.

Impact Sensitivity (BAM Fallhammer)

This test determines the energy required to cause a reaction in a material upon impact. The Bruceton "up-and-down" statistical method is commonly used to find the 50% probability of initiation (H₅₀).[18]

Apparatus:

  • BAM Fallhammer, consisting of a steel block, anvil, guide bars, and a set of drop weights (e.g., 1 kg, 5 kg, 10 kg).

  • Steel plunger assembly (rollers and collars).

  • Volumetric measure for consistent sample size (approx. 10-40 mm³).

Procedure:

  • Sample Preparation: Place a measured amount of the substance into the plunger assembly between the two steel rollers.

  • Setup: Place the plunger assembly onto the anvil of the fallhammer.

  • Initial Test: For an unknown material, start with a low drop height or a high drop height with a low weight to gauge sensitivity. For known families of compounds, start near the expected H₅₀ value.

  • Drop: Release the specified weight from a set height, allowing it to strike the plunger.

  • Observation: Observe for any reaction, such as an audible report, flash, smoke, or visible decomposition. A "Go" (reaction) or "No-Go" (no reaction) is recorded.

  • Bruceton Method:

    • If a "Go" is observed, decrease the drop height by one interval for the next test.

    • If a "No-Go" is observed, increase the drop height by one interval.

  • Analysis: Continue testing for a predetermined number of trials (e.g., 40). The H₅₀ value (the height at which there is a 50% probability of initiation) is calculated statistically from the series of "Go" and "No-Go" results. The impact energy is then calculated in Joules (Energy = mass × g × height).

Friction Sensitivity (BAM Friction Apparatus)

This test measures a material's sensitivity to frictional stimuli between two surfaces.

Apparatus:

  • BAM Friction Tester, consisting of a fixed porcelain pin and a motor-driven, movable porcelain plate.[7][8]

  • A loading arm with notches for applying various weights, creating loads from approximately 0.5 N to 360 N.[16]

  • Porcelain plates (25x25x5 mm) and pins (10 mm diameter) with a specified surface roughness.[13]

Procedure:

  • Sample Preparation: Place a small, measured amount of the substance (approx. 10 mm³) onto the porcelain plate.[13]

  • Setup: Position the plate on the movable carriage. Gently lower the loading arm so the porcelain pin rests on the sample.

  • Loading: Hang the desired weight on the appropriate notch of the loading arm to apply a specific force. For unknown materials, start with a very low load and work upwards.

  • Test Execution: Turn on the motor. The carriage will move the porcelain plate back and forth under the pin one time over a distance of 10 mm.[13]

  • Observation: Observe for any reaction (crackling, sparking, smoke, or explosion).

  • Testing Protocol: Typically, six trials are conducted at a given load. The result is considered positive if a reaction occurs in at least one of the six trials. The threshold sensitivity is the lowest load at which a positive result is obtained.

Electrostatic Discharge (ESD) Sensitivity

This test determines the minimum energy from an electrostatic discharge required to initiate the material.

Apparatus:

  • An ESD testing machine (e.g., ABL ESD machine) consisting of a high-voltage power supply, a capacitor bank, a discharge needle, and a grounded sample holder.[14]

  • The apparatus simulates the discharge from a charged source (like the human body) into the energetic material.[4]

Procedure:

  • Sample Preparation: Place a small, specified mass of the material (e.g., 20 mg) in the sample holder. The sample can be a loose powder or pressed into a pellet.[14]

  • Setup: Position the sample holder under the discharge needle. Set the gap between the needle and the sample to a standardized distance.

  • Set Energy Level: The discharge energy is controlled by setting the voltage and capacitance (Energy = ½CV²).[4] For an unknown material, start with a very low energy level.

  • Discharge: Charge the capacitor to the set voltage and then discharge it through the needle into the sample.

  • Observation: Observe for initiation (audible report, smoke, fire, or charring).[14]

  • Statistical Analysis: Use a statistical method like the Bruceton "up-and-down" approach.

    • If initiation occurs, decrease the energy for the next test.

    • If no initiation occurs, increase the energy.

  • Analysis: After a sufficient number of trials, the energy level with a 50% probability of initiation (E₅₀) is calculated.

General Experimental Workflow

The following diagram illustrates the typical sequence for characterizing the sensitivity of a new BHT-based energetic material.

ExperimentalWorkflow cluster_prep Material Preparation cluster_testing Sensitivity Testing (Small Scale) synthesis Synthesize BHT Derivative purification Purify and Characterize (Confirm Structure & Purity) synthesis->purification prep_sample Prepare Sample for Testing (Drying, Sieving) purification->prep_sample impact Impact Sensitivity Test (BAM Fallhammer) prep_sample->impact friction Friction Sensitivity Test (BAM Friction Apparatus) prep_sample->friction esd ESD Sensitivity Test prep_sample->esd analysis Analyze Data & Determine 50% Initiation Levels (H₅₀, F₅₀, E₅₀) impact->analysis friction->analysis esd->analysis classification Classify Material and Establish Safe Handling Limits analysis->classification

Caption: Standard workflow for sensitivity testing of energetic materials.

References

Technical Support Center: Enhancing the Thermal Stability of 1,5'-Bi-1H-tetrazole Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the thermal stability of 1,5'-Bi-1H-tetrazole (BHT) coordination polymers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the thermal stability of this compound (BHT) coordination polymers?

A1: The thermal stability of BHT coordination polymers is primarily influenced by a combination of factors:

  • Choice of Metal Ion: The nature of the metal-ligand bond is critical. Generally, higher valence metal ions and those that form stronger coordination bonds with the nitrogen atoms of the tetrazole rings lead to more thermally stable frameworks.

  • Ligand Rigidity and Substituents: The rigidity of the BHT ligand itself contributes to the overall stability of the polymer. Introducing substituents on the tetrazole rings, such as nitro groups, can significantly alter the thermal properties. For example, the nitramino-substituted derivative, 1,5-di(nitramino)tetrazole (DNAT), has been used to create highly energetic and thermally stable coordination polymers.[1][2]

  • Coordination Mode and Framework Dimensionality: The way the BHT ligand coordinates to the metal centers and the resulting dimensionality of the coordination polymer (1D, 2D, or 3D) play a crucial role. Higher-dimensional frameworks with greater interconnectivity tend to exhibit enhanced thermal stability due to the increased structural reinforcement.

  • Presence of Solvent Molecules: Coordinated or guest solvent molecules within the crystal structure can affect thermal stability. Their removal upon heating can sometimes lead to framework collapse at lower temperatures.

Q2: How does the choice of metal cation affect the decomposition temperature?

A2: The metal cation has a direct impact on the strength of the coordination bonds within the polymer. Metals with a higher charge density and a preference for forming strong bonds with nitrogen-donor ligands will generally yield coordination polymers with higher decomposition temperatures. For instance, in a series of bimetallic energetic coordination polymers based on a derivative of BHT, the decomposition temperatures were observed to vary with the divalent metal ion used.[1][3]

Q3: Can functionalizing the this compound ligand improve thermal stability?

A3: Yes, functionalizing the BHT ligand is a key strategy for tuning the thermal stability. Introducing electron-withdrawing groups, for example, can sometimes enhance the thermal robustness of the resulting coordination polymer. Additionally, functional groups can influence the packing of the polymer chains and introduce secondary interactions, such as hydrogen bonding, which can further stabilize the structure.

Q4: What are the typical decomposition products of tetrazole-based coordination polymers?

A4: The thermal decomposition of tetrazole-containing compounds, including coordination polymers, is often characterized by the rapid release of nitrogen gas (N₂), which is a thermodynamically stable product.[4] The solid residues will typically consist of the metal oxide or the pure metal, depending on the decomposition atmosphere.

Q5: Which analytical techniques are essential for evaluating the thermal stability of these materials?

A5: The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition steps.

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of exothermic decomposition events and phase transitions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Decomposition Temperature Weak coordination bonds between the metal and the BHT ligand. Low dimensionality of the coordination polymer (e.g., 1D chains). Presence of volatile solvent molecules in the crystal lattice.Experiment with different metal salts. Consider using metal cations with higher charge density or a known affinity for nitrogen ligands. Modify the synthesis conditions (e.g., solvent system, temperature, pH) to favor the formation of 2D or 3D frameworks. Ensure complete removal of solvent from the pores of the material by heating under vacuum prior to thermal analysis. If coordinated solvent is present, this may be inherent to the structure.
Inconsistent TGA/DSC Results Inhomogeneous sample. Variations in sample preparation and loading into the TGA/DSC pan. Different heating rates or atmospheric conditions during analysis.Ensure the sample is a homogeneous powder. Gently grind the sample if necessary. Use a consistent sample mass and packing density in the crucible for each measurement. Standardize the heating rate (e.g., 5 or 10 °C/min) and atmosphere (e.g., nitrogen, argon, or air) for all experiments to ensure comparability.
Broad or Multi-step Decomposition in TGA The presence of multiple, overlapping decomposition events. The material may decompose through a complex pathway. Sample may be a mixture of phases.Use a slower heating rate in the TGA to improve the resolution of the decomposition steps. Couple the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the evolved gases at each decomposition stage. Confirm the phase purity of your sample using Powder X-ray Diffraction (PXRD).
Difficulty in Synthesizing a Crystalline Coordination Polymer Unfavorable reaction kinetics or thermodynamics. Poor solubility of reactants. Inappropriate reaction conditions (temperature, pH, solvent).Explore different synthetic methods, such as hydrothermal or solvothermal techniques, which can promote the growth of high-quality crystals.[5] Use a solvent system that solubilizes both the metal salt and the BHT ligand. Systematically vary the reaction temperature, pH, and reaction time to find the optimal conditions for crystallization.

Quantitative Data on Thermal Stability

While extensive data on the parent this compound (BHT) coordination polymers is limited in the literature, a study on the closely related 1,5-di(nitramino)tetrazole (DNAT) based bimetallic coordination polymers provides valuable insights into the influence of the metal center on thermal stability. The following table summarizes the onset decomposition temperatures for these compounds, as determined by TGA/DSC.

CompoundMetal Center (M)Onset Decomposition Temperature (°C)
FeK₂(DNAT)₂·4H₂OFe(II)153.8
CuK₂(DNAT)₂·4H₂OCu(II)167.1
NiK₂(DNAT)₂·4H₂ONi(II)208.9
CoK₂(DNAT)₂·4H₂OCo(II)185.4
ZnK₂(DNAT)₂·4H₂OZn(II)178.0

Data sourced from a study on 1,5-di(nitramino)tetrazole (DNAT), a derivative of this compound.[1][3]

Experimental Protocols

Synthesis of 5,5'-Bi-1H-tetrazole Diammonium Salt (a precursor to the BHT ligand)

This protocol is adapted from established methods for the synthesis of BHT salts.[6]

Materials:

  • Dicyan

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

Procedure:

  • Prepare a mixed aqueous solution of sodium azide and ammonium chloride. A typical molar ratio of sodium azide to ammonium chloride is between 0.9 and 1.5.

  • Cool the mixed solution to a low temperature, typically between 3-5 °C.

  • Introduce gaseous dicyan into the cooled mixed solution over a period of several hours. The molar ratio of sodium azide to dicyan is typically between 4.0 and 2.0.

  • After the addition of dicyan, raise the temperature of the reaction solution to 45-55 °C and heat for approximately one hour. This step primarily forms the 5-cyano-1H-tetrazole intermediate.

  • Continue heating the solution to facilitate the cyclization and formation of the 5,5'-bi-1H-tetrazole diammonium salt.

  • Cool the reaction solution to induce the precipitation of the product.

  • Collect the white, crystalline product by filtration and wash with cold water.

  • Dry the product under reduced pressure.

General Hydrothermal Synthesis of a this compound Coordination Polymer

This is a general procedure; specific conditions will vary depending on the metal salt and desired product.

Materials:

  • 5,5'-Bi-1H-tetrazole (BHT) or a salt thereof

  • A transition metal salt (e.g., Co(CH₃COO)₂·4H₂O, NiSO₄·6H₂O, etc.)

  • A suitable solvent (e.g., deionized water, methanol, ethanol, or a mixture)

Procedure:

  • In a Teflon-lined autoclave, combine the BHT ligand and the metal salt in a suitable solvent. The molar ratio of ligand to metal can be varied to target different coordination environments.

  • Seal the autoclave and heat it to a specific temperature, typically in the range of 120-180 °C, for a period of several hours to days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with the solvent used for the reaction and dry it.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

  • A simultaneous thermal analyzer (TGA/DSC) is recommended.

Procedure:

  • Accurately weigh a small amount of the dried coordination polymer sample (typically 2-5 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5 or 10 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • The onset temperature of the major weight loss step in the TGA curve, which corresponds to an exothermic peak in the DSC curve, is typically reported as the decomposition temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Prepare BHT Ligand s3 Hydrothermal Reaction s1->s3 s2 Select Metal Salt s2->s3 s4 Isolate & Dry Product s3->s4 c1 PXRD for Phase Purity s4->c1 c2 TGA/DSC for Thermal Stability s4->c2 c3 Spectroscopy (IR, etc.) s4->c3 a3 Correlate Structure & Stability c1->a3 a1 Determine Decomposition Temperature c2->a1 a2 Analyze Residue c2->a2 a1->a3 influencing_factors center Thermal Stability of BHT Coordination Polymers metal Metal Ion Properties metal->center sub_metal1 Valence State metal->sub_metal1 sub_metal2 Ionic Radius metal->sub_metal2 sub_metal3 Coordination Geometry metal->sub_metal3 ligand Ligand Characteristics ligand->center sub_ligand1 Rigidity ligand->sub_ligand1 sub_ligand2 Substituents (e.g., -NO2) ligand->sub_ligand2 sub_ligand3 Coordination Modes ligand->sub_ligand3 structure Polymer Structure structure->center sub_structure1 Dimensionality (1D, 2D, 3D) structure->sub_structure1 sub_structure2 Framework Interpenetration structure->sub_structure2 sub_structure3 Porosity & Guest Molecules structure->sub_structure3

References

Reducing reaction time in the microwave-assisted synthesis of bis-tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microwave-assisted synthesis of bis-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions, reducing reaction times, and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question: My reaction is not going to completion, or the yield is very low. What are the first parameters I should adjust?

Answer: Low conversion or yield in microwave-assisted synthesis is often related to suboptimal temperature, reaction time, or solvent choice.

  • Increase Reaction Time: While microwave synthesis is known for its speed, some reactions require more time. Incrementally increase the reaction time (e.g., in 5-minute intervals) to see if conversion improves. For example, some tetrazole syntheses are complete in as little as 5-12 minutes, while others may require up to 30 minutes.[1][2][3][4]

  • Elevate the Temperature: Temperature is a critical factor. Many successful tetrazole and bis-azole syntheses are performed in the 80-120°C range.[3][5][6] If your current temperature is below this, a gradual increase may significantly enhance the reaction rate. Be cautious, as excessively high temperatures can lead to degradation.[6]

  • Re-evaluate Your Solvent: The efficiency of microwave heating depends heavily on the solvent's ability to absorb microwave energy (its dielectric constant). Polar solvents like DMF, DMSO, or solvent/water mixtures (e.g., DMF/Water) are often effective.[7][8] If you are using a non-polar solvent like toluene, the heating may be less efficient unless a catalyst or one of the reactants is a strong microwave absorber.[8] A solvent screen is a highly recommended optimization step.[8]

Question: I am observing significant side product formation or decomposition of my starting material/product. How can I improve the reaction's selectivity?

Answer: The formation of impurities or degradation is typically caused by excessive temperature or prolonged exposure to microwave irradiation.

  • Reduce the Temperature: High temperatures can cause decomposition of sensitive functional groups or the tetrazole ring itself. Try lowering the reaction temperature in 10-15°C increments. For instance, a reaction that gave the highest yield at 60°C showed decomposition at higher temperatures.[6][9]

  • Use Pulsed Microwave Irradiation: Instead of maintaining a constant high temperature, use a pulsed method. This involves short bursts of high power followed by cooling periods, which can maintain an effective reaction rate while minimizing thermal decomposition.[4]

  • Optimize Reagent Stoichiometry: An incorrect ratio of reagents, such as the azide source to the nitrile precursor, can lead to side reactions. Ensure you are using optimized molar ratios as described in literature protocols. For some reactions, using an excess of one reagent, like POCl3, can drive the reaction to completion and minimize by-products.[5]

Question: The reaction time is still too long. What are the most effective strategies to drastically reduce it?

Answer: To achieve reaction times in the range of minutes, focus on optimizing catalysts and microwave power settings.

  • Introduce a Catalyst: If you are running an uncatalyzed reaction, adding a suitable catalyst can dramatically decrease the reaction time. Both Lewis acids and heterogeneous catalysts like zeolites (H-Y) or Al-MCM-41 have been shown to be effective.[5][10] For example, using a catalyst allowed one reaction to reach completion in just 15 minutes at 190°C.[10]

  • Increase Microwave Power: Higher microwave power can lead to faster heating and shorter reaction times. However, this must be balanced with temperature control to prevent overheating and decomposition. Typical power settings range from 120W to 850W.[5][10] Always use a dedicated scientific microwave reactor with internal temperature and pressure monitoring for safety and reproducibility.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly efficient, especially if one of the reactants is a liquid and a good microwave absorber.[11] This method reduces work-up time and aligns with green chemistry principles.[12]

Frequently Asked Questions (FAQs)

Q1: Why is microwave irradiation faster than conventional heating for bis-tetrazole synthesis? Microwave irradiation directly heats the reaction mixture by interacting with polar molecules (solvents, reagents), leading to rapid and uniform heating throughout the vessel.[13] This avoids the slow process of thermal conduction seen in conventional heating with an oil bath, resulting in a dramatic reduction in reaction time from hours to minutes.[1][7]

Q2: What is a good starting point for temperature and time for a new bis-tetrazole synthesis? A good starting point for many azole syntheses under microwave irradiation is a temperature of 80-100°C for a duration of 10-15 minutes.[6][9] From there, you can optimize based on your specific substrates and results.

Q3: Which solvents are best suited for microwave-assisted synthesis? Polar solvents with a high dielectric constant are generally preferred as they absorb microwave energy efficiently.[8] Commonly used solvents include DMF, DMSO, acetonitrile, ethanol, and water.[7][8] The choice of solvent can significantly impact reaction outcomes, so it is a key parameter to optimize.

Q4: Can I use a domestic microwave oven for these syntheses? It is strongly discouraged. Domestic microwave ovens lack temperature and pressure controls, which is extremely dangerous when working with organic solvents and potentially explosive reagents like sodium azide.[11] They also provide uneven heating, leading to poor reproducibility. Always use a dedicated, laboratory-grade microwave reactor.

Q5: How can I ensure my results are reproducible? To ensure reproducibility, precisely control and report all experimental parameters: microwave power, temperature, pressure, reaction time, vessel size, and reagent purity and ratios.[11] Using a dedicated microwave reactor that allows for this level of control is essential.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing microwave-assisted methods with conventional heating for the synthesis of tetrazoles and related azoles.

Table 1: Comparison of Reaction Times and Yields (Conventional vs. Microwave)

Compound TypeConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)Reference
Tetrazole Derivatives6-7 hours-10-15 minutesGood[1]
1,2,4-Triazole-5(4H)-thione290 minutes78%10-25 minutes97%[1]
Tetrazole ScaffoldsHours-MinutesImproved[7]
Phenytoin (Hydantoin)2 hours62%30 minutes76-80%[4]

Table 2: Optimized Microwave Synthesis Parameters for Azoles

Compound SynthesizedTemperature (°C)Time (min)Power (W)SolventYield (%)Reference
1,5-Disubstituted Tetrazole806120POCl3 (reagent/solvent)90%
Bis-Triazoles8015-WaterGood[6]
N2-(tetrazol-5-yl)-dihydro-1,3,5-triazine12012-Pyridine92%[2]
5-Substituted 1H-Tetrazoles19015850WaterModerate-Excellent[10]
Boron-containing Tetrazole6030-TFE91%[14]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of N2-(tetrazol-5-yl)-dihydro-1,3,5-triazine-2,4-diamines [2][3]

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine cyanamide (2 mmol), the desired aromatic aldehyde (1 mmol), and 5-aminotetrazole (1 mmol).

  • Solvent Addition: Add pyridine (10 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120°C and hold at this temperature for 12 minutes. Monitor the reaction progress via TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Isolate the resulting solid product by filtration and recrystallize from a suitable solvent like DMF to obtain the pure compound.

Protocol 2: General Procedure for Catalytic Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles [10]

  • Reactant Preparation: To a microwave reaction vessel, add the nitrile (1 mmol), sodium azide (1.1 mmol), and the heterogeneous catalyst (e.g., Al-MCM-41, ~20 wt%).

  • Solvent Addition: Add the solvent (e.g., water or DMF, 2 mL).

  • Microwave Irradiation: Seal the vessel and program the microwave reactor to heat to the desired temperature (e.g., 170-190°C) for a set time (e.g., 15-75 minutes) with a specific power setting (e.g., 850W).

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst.

  • Isolation: Acidify the filtrate with HCl to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. The catalyst can often be washed, dried, and reused.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Isolation & Purification reagents Combine Nitrile, Azide Source, & Catalyst solvent Add Solvent reagents->solvent seal Seal Vessel solvent->seal irradiate Irradiate (Set T, P, t) seal->irradiate monitor Monitor via TLC irradiate->monitor cool Cool to RT monitor->cool filter Filter / Extract cool->filter purify Recrystallize / Chromatography filter->purify product Characterize Product purify->product

Caption: General workflow for microwave-assisted bis-tetrazole synthesis.

troubleshooting_flowchart start Reaction Issue: Low Yield / Incomplete check_temp Is Temp > 80°C? start->check_temp increase_temp Increase Temp (e.g., to 100-120°C) check_temp->increase_temp No check_time Is Time > 15 min? check_temp->check_time Yes increase_temp->check_time increase_time Increase Time (5 min increments) check_time->increase_time No check_solvent Is Solvent Polar? (e.g., DMF, DMSO) check_time->check_solvent Yes increase_time->check_solvent change_solvent Switch to Polar Solvent check_solvent->change_solvent No add_catalyst Consider Adding Catalyst (e.g., Lewis Acid, Zeolite) check_solvent->add_catalyst Yes side_products Issue: Decomposition / Side Products reduce_temp Reduce Temperature (10-15°C increments) side_products->reduce_temp reduce_time Reduce Reaction Time reduce_temp->reduce_time use_pulsing Use Pulsed Irradiation reduce_time->use_pulsing parameter_relationships Temp Temperature Rate Reaction Rate Temp->Rate Yield Yield & Purity Temp->Yield Selectivity Selectivity Temp->Selectivity (can decrease) Time Time Time->Rate Time->Yield Time->Selectivity (can decrease) Solvent Solvent Choice Solvent->Rate Catalyst Catalyst Catalyst->Rate Rate->Yield Rate->Selectivity

References

Validation & Comparative

1,5'-Bi-1H-tetrazole vs. RDX: A Comparative Analysis of Detonation Performance

Author: BenchChem Technical Support Team. Date: November 2025

This analysis is intended for researchers, scientists, and professionals in the field of energetic materials and drug development, offering a comprehensive overview supported by experimental data.

Quantitative Detonation Performance

The following table summarizes the key detonation performance parameters for TKX-50 and RDX, based on experimental data.

Parameter1,5'-Bi-1H-tetrazole Derivative (TKX-50)RDX (Cyclotrimethylenetrinitramine)
**Density (g/cm³) **1.860 - 1.92[1][2]1.80 - 1.816[3]
Detonation Velocity (m/s) 9037 - 9698[1][2]8750[3]
Detonation Pressure (GPa) 26.4 - 42.4~34

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies for characterizing energetic materials. The following sections detail the key experimental protocols.

Synthesis of Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)

The synthesis of TKX-50 is a multi-step process that begins with glyoxal and hydroxylammonium as starting materials. The key stages of the synthesis include substitution, chlorination, nitrine reaction, ring formation, and finally, salt formation.[4] An improved one-pot synthesis method has also been developed to make the process more suitable for larger-scale production.[2]

Detonation Velocity and Pressure Measurement

For TKX-50: The detonation velocity of TKX-50 based Polymer Bonded Explosives (PBX) has been experimentally determined to be as high as 9037 m/s at a density of 1.860 g/cm³.[1] The detonation pressure was also measured for this formulation.[1] These measurements are typically conducted using methods compliant with national military standards, such as GJB-772A-1997 in China.[1]

For RDX: The detonation velocity of RDX is a well-established value, typically cited as 8750 m/s at a density of 1.80 g/cm³.[3] Experimental determination of detonation velocity often involves techniques that measure the propagation speed of the detonation wave through a precisely dimensioned explosive charge.

Sensitivity Testing

The sensitivity of energetic materials to external stimuli such as impact and friction is a critical safety parameter.

  • Impact Sensitivity (BAM Fallhammer Test): This test determines the sensitivity of a substance to impact energy. A specified weight is dropped from varying heights onto a sample of the material. The impact energy at which a reaction (e.g., explosion, decomposition) occurs in 50% of trials (H50) is determined. The raw TKX-50 has a minimum impact energy of 5 J, which improves to 32 J after recrystallization.[1] The BAM Fallhammer test is a standardized method used to obtain these values.[5][6]

  • Friction Sensitivity: This test evaluates a material's response to frictional forces. The friction sensitivity of TKX-50 has been reported as 0% under certain test conditions.[7]

  • Thermal Sensitivity (Koenen Test): The Koenen test is used to determine the sensitiveness of a substance to intense heat under confinement. The material is heated in a steel tube with an orifice plate, and the degree of explosion is observed. This test helps to evaluate the venting required to prevent an explosion during processing or in case of a fire.[8][9][10][11] The thermal decomposition temperature of TKX-50 is around 240 °C.[1]

Logical Comparison of Performance

The following diagram illustrates the comparative performance characteristics of the this compound derivative (TKX-50) and RDX.

G cluster_0 Performance Metrics cluster_1 Energetic Materials Detonation_Velocity Detonation Velocity Detonation_Pressure Detonation Pressure Density Density Impact_Sensitivity Impact Sensitivity BHT_Derivative 1,5'-Bistetrazole Derivative (TKX-50) BHT_Derivative->Detonation_Velocity Higher BHT_Derivative->Detonation_Pressure Potentially Higher BHT_Derivative->Density Higher BHT_Derivative->Impact_Sensitivity Lower (Safer) RDX RDX RDX->Detonation_Velocity High RDX->Detonation_Pressure High RDX->Density High RDX->Impact_Sensitivity Higher (More Sensitive) G cluster_0 Material Synthesis & Characterization cluster_1 Performance & Safety Evaluation cluster_2 Application Assessment Synthesis Synthesis of Energetic Material Purity_Analysis Purity & Structural Analysis (NMR, etc.) Synthesis->Purity_Analysis Sensitivity_Test Sensitivity Testing (Impact, Friction, Thermal) Synthesis->Sensitivity_Test Crystal_Density Crystal Density Measurement Purity_Analysis->Crystal_Density Detonation_Test Detonation Performance (Velocity, Pressure) Crystal_Density->Detonation_Test Performance_Comparison Performance vs. Benchmark (e.g., RDX) Detonation_Test->Performance_Comparison Safety_Assessment Safety Assessment Sensitivity_Test->Safety_Assessment Application Suitability for Application Performance_Comparison->Application Safety_Assessment->Application

References

Bistetrazole ligands compared to carboxylate ligands in MOF synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bistetrazole and Carboxylate Ligands in MOF Synthesis

For researchers and professionals in materials science and drug development, the choice of organic ligand is a critical determinant of the final properties of a Metal-Organic Framework (MOF). Among the vast library of linkers, carboxylates have been the most extensively studied and utilized. However, nitrogen-rich ligands, particularly bistetrazoles, are emerging as compelling alternatives, offering unique advantages in specific applications. This guide provides an objective comparison of bistetrazole and carboxylate ligands in MOF synthesis, supported by experimental data and detailed methodologies.

Introduction to the Ligands

Carboxylate Ligands: These are organic molecules containing one or more carboxyl groups (-COOH). Their prevalence in MOF synthesis stems from their versatile coordination modes with metal ions and the commercial availability of a wide variety of functionalized carboxylic acids.[1][2][3] This allows for fine-tuning of the MOF's pore size, shape, and functionality.

Bistetrazole Ligands: These ligands are characterized by two tetrazole rings, which are five-membered aromatic rings containing four nitrogen atoms. The high nitrogen content of tetrazoles imparts distinct properties to the resulting MOFs, most notably high heats of formation and the potential for energetic applications.[4]

Performance Comparison: Bistetrazole vs. Carboxylate MOFs

The choice between bistetrazole and carboxylate ligands significantly impacts the physicochemical properties of the resulting MOFs. The following sections compare their performance based on key metrics.

Structural and Coordination Chemistry

The fundamental difference in the coordinating groups of these ligands dictates the resulting MOF architecture.

G Ligand Coordination Comparison a Carboxylic Acid (-COOH) c [M(OOCR)n] cluster a->c Forms Metal-Oxygen bond b Bistetrazole (Two -CN4H rings) d [M(CN4R)n] cluster b->d Forms Metal-Nitrogen bond

Caption: Coordination of carboxylate and bistetrazole ligands with metal ions.

Thermal Stability

Thermal stability is a crucial parameter for many MOF applications, such as catalysis and gas storage at elevated temperatures. Bistetrazole-based MOFs often exhibit exceptional thermal stability due to the robust nature of the metal-nitrogen bonds and the inherent stability of the tetrazole ring.

MOFLigand TypeMetal IonDecomposition Temperature (°C)Reference
[Pb(BTO)(H₂O)]nBistetrazolePb²⁺309.0[5][4]
[Pb(Htztr)₂(H₂O)]nBistetrazolePb²⁺340[6]
MOF-5 (IRMOF-1)CarboxylateZn²⁺~400-500[7]
MIL-53(Al)CarboxylateAl³⁺>500[8]
CUB-5CarboxylateZn²⁺300[7]

Note: The thermal stability of MOFs is influenced by multiple factors, including the metal ion, the specific ligand structure, and the presence of coordinated solvent molecules.[7][8]

Porosity and Surface Area

The porosity and surface area of a MOF are critical for applications in gas storage, separation, and catalysis. While carboxylate MOFs are renowned for their high porosity, with some exhibiting BET surface areas exceeding 7000 m²/g, bistetrazole-based MOFs can also form highly porous structures.[9]

MOFLigand TypeBET Surface Area (m²/g)Reference
Desolvated forms of Zn- and Mn-BDT MOFsBistetrazole200 - 640[10]
Co₃(btdc)₃(bpy)₂Carboxylate667[11]
MOF-5Carboxylate~2500-3000
MIL-101(Cr)Carboxylate~3000-4000

It is important to note that direct comparison of surface areas can be misleading without considering the isoreticular analogues. The principle of isoreticular chemistry, which involves using ligands of the same geometry but different lengths to create a series of MOFs with the same underlying topology but different pore sizes, is well-established for carboxylate systems and is an area of ongoing research for bistetrazole-based MOFs.[12][13]

Chemical Stability

The stability of MOFs in the presence of water, acids, and bases is a significant challenge for their practical application. The strength of the metal-ligand bond plays a crucial role in determining chemical stability.[14] Generally, MOFs constructed from higher-valent metal cations (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) and carboxylate ligands tend to exhibit greater chemical stability.[8] Information on the systematic evaluation of the chemical stability of bistetrazole-based MOFs is less prevalent in the literature but is an active area of investigation.

Energetic Properties

This is an area where bistetrazole ligands show a distinct advantage. The high nitrogen content and positive enthalpy of formation of the tetrazole ring make bistetrazole-based MOFs promising candidates for energetic materials.[15][16]

MOFLigand TypeDetonation Velocity (km/s)Detonation Pressure (GPa)Reference
[Pb(BTO)(H₂O)]nBistetrazole9.20453.06[5][4]
Pb(bta)·2H₂OBistetrazole8.96343.47[6]

Carboxylate-based MOFs are generally not considered for energetic applications due to their lower energy content.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are typical experimental protocols for key characterization techniques.

Synthesis of MOFs: A General Solvothermal Approach

Solvothermal synthesis is a common method for preparing crystalline MOFs.

G Solvothermal MOF Synthesis Workflow A 1. Reactant Preparation B 2. Solvothermal Reaction A->B F Metal Salt + Organic Ligand + Solvent in a sealed vessel A->F C 3. Isolation and Washing B->C G Heating at elevated temperature and pressure B->G D 4. Activation C->D H Filtration or centrifugation to collect crystals C->H E 5. Characterization D->E I Solvent exchange and heating under vacuum to remove guests D->I J PXRD, TGA, Gas Adsorption, etc. E->J

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Procedure:

  • Reactant Preparation: The metal salt and the organic ligand (bistetrazole or carboxylate) are dissolved or suspended in a suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol).

  • Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 80 and 200 °C) for a period ranging from hours to several days.

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation and washed with fresh solvent to remove unreacted starting materials.

  • Activation: To create a porous material, the solvent molecules residing in the pores are removed. This is often achieved by solvent exchange with a more volatile solvent, followed by heating under vacuum.[17]

  • Characterization: The structure and properties of the MOF are then characterized using various techniques.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability, a sample of the activated MOF is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., N₂ or Ar).[7] The temperature at which significant weight loss occurs is taken as the decomposition temperature.

  • Gas Adsorption (BET Analysis): To measure the surface area and pore volume, nitrogen adsorption-desorption isotherms are typically measured at 77 K.[9] The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area.

Logical Relationships and Application Suitability

The choice between bistetrazole and carboxylate ligands is highly dependent on the target application. The following diagram illustrates a decision-making process based on desired MOF properties.

G Ligand Selection Guide for MOF Applications A Desired MOF Application B High Porosity & Gas Storage/Separation A->B C Catalysis A->C D Energetic Materials A->D E Drug Delivery A->E F Carboxylate Ligands B->F Well-established for high surface area H Both can be suitable, choice depends on specific functional groups and metal C->H G Bistetrazole Ligands D->G High nitrogen content and energy release E->F Biocompatibility and functionalization

Caption: A guide for selecting between bistetrazole and carboxylate ligands based on the intended application.

Conclusion

Both bistetrazole and carboxylate ligands are valuable building blocks in the construction of MOFs, each offering a unique set of properties.

  • Carboxylate ligands remain the workhorse of MOF chemistry, providing access to a vast range of structures with exceptionally high porosity and tunable functionality, making them ideal for gas storage, separation, and catalysis.[2][18]

  • Bistetrazole ligands , on the other hand, are superior for applications requiring high thermal stability and energetic properties. The development of new bistetrazole-based MOFs is a rapidly growing field with significant potential for advanced materials.

The selection of the ligand should be a strategic decision based on the desired properties and the specific requirements of the intended application. As research progresses, the synthesis of mixed-ligand MOFs incorporating both carboxylate and bistetrazole functionalities may offer a route to materials with combined and enhanced properties.

References

A Comparative Guide to Bis-Tetrazole Synthesis: Ugi-Azide vs. Huisgen Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of bis-tetrazoles, compounds featuring two tetrazole rings, is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands and energetic materials. Two prominent methods for their synthesis are the Ugi-azide multicomponent reaction and the Huisgen 1,3-dipolar cycloaddition. This guide provides a detailed comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison

The Ugi-azide reaction and the Huisgen cycloaddition offer distinct advantages and disadvantages in the synthesis of bis-tetrazoles. The Ugi-azide reaction is a one-pot, four-component reaction that allows for the rapid assembly of complex 1,5-disubstituted bis-tetrazoles from an amine, an aldehyde, an isocyanide, and an azide source. This method is often characterized by mild reaction conditions, high atom economy, and the ability to generate diverse molecular scaffolds. In contrast, the traditional Huisgen cycloaddition for tetrazole formation involves the [3+2] cycloaddition of a nitrile with an azide, typically requiring elevated temperatures or the use of catalysts. While effective for producing 1- and 5-substituted tetrazoles, its application to bis-tetrazole synthesis often involves a multi-step process.

Recent studies have demonstrated the efficiency of the Ugi-azide reaction for bis-tetrazole synthesis, reporting excellent yields under catalyst-free conditions. For instance, a series of novel bis-1,5-disubstituted-1H-tetrazoles were prepared in yields of 88–95% at room temperature.[1] Another study reported the synthesis of bis(1,5-disubstituted tetrazoles) via a double four-component Azido-Ugi reaction with yields up to 98%.[2]

The Huisgen cycloaddition has also been successfully employed for the synthesis of symmetrical bis-tetrazoles. For example, a thioether-bridged bis-1-substituted-1H-tetrazole was synthesized in 69% yield.[3][4] Another symmetrical aza-linked bis-5-substituted-1H-tetrazole was prepared in a two-step process with an overall yield of 57%.[3][4][5] While these yields are substantial, they are generally lower than those reported for the Ugi-azide approach for similar complex structures.

Quantitative Data Summary

The following table summarizes the quantitative data from representative studies on the synthesis of bis-tetrazoles using the Ugi-azide and Huisgen cycloaddition reactions.

MethodSubstrateProductYield (%)Reaction TimeConditionsReference
Ugi-Azide Diamine, aldehyde, isocyanide, TMSN₃Bis-1,5-disubstituted-1H-tetrazole88-957 hoursRoom temperature, MeOH, catalyst-free[1]
Ugi-Azide 4,4′-sulfonyldianiline, aldehyde, isocyanide, TMSN₃Bis(1,5-disubstituted tetrazole)up to 98-Mild conditions, MeOH[2]
Huisgen 4,4'-thiodianiline, sodium azide, trimethyl orthoformateSymmetrical thioether-linked bis-1-S-1H-tetrazole6924 hoursReflux in acetic acid[3][4]
Huisgen 4-nitrobenzonitrile, sodium azide, zinc bromideSymmetrical aza-linked bis-5-S-1H-tetrazole57 (2 steps)42 hours totalStep 1: Reflux in water; Step 2: Reflux in ethanol[3][4][5]

Experimental Protocols

General Protocol for Ugi-Azide Synthesis of Bis-1,5-disubstituted-1H-tetrazoles

This protocol is based on the catalyst-free Ugi-azide repetitive process.[1]

  • Reactant Preparation : In a reaction vessel, combine one equivalent of a diamine, two equivalents of an aldehyde, two equivalents of an isocyanide, and two equivalents of azidotrimethylsilane (TMSN₃) in methanol (1.0 M).

  • Reaction : Stir the mixture at room temperature for seven hours.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification : Upon completion, purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

General Protocol for Huisgen Cycloaddition Synthesis of a Symmetrical Bis-1-substituted-1H-tetrazole

This protocol is based on the synthesis of a thioether-bridged bis-tetrazole.[3][4]

  • Reactant Preparation : In a round-bottom flask, dissolve 4,4'-thiodianiline in acetic acid.

  • Reagent Addition : Add sodium azide and trimethyl orthoformate to the solution.

  • Reaction : Reflux the reaction mixture for 24 hours.

  • Work-up and Purification : After cooling, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general reaction schemes for the Ugi-azide and Huisgen cycloaddition reactions for bis-tetrazole synthesis.

Ugi_Azide_vs_Huisgen cluster_ugi Ugi-Azide Reaction cluster_huisgen Huisgen Cycloaddition U_amine Diamine U_process U_process U_amine->U_process One-pot Multicomponent Reaction U_aldehyde Aldehyde (2 eq) U_aldehyde->U_process One-pot Multicomponent Reaction U_isocyanide Isocyanide (2 eq) U_isocyanide->U_process One-pot Multicomponent Reaction U_azide Azide Source (e.g., TMSN₃, 2 eq) U_azide->U_process One-pot Multicomponent Reaction U_product Bis-1,5-disubstituted Tetrazole U_process->U_product H_start Dinitrile or Diamine Derivative H_process H_process H_start->H_process [3+2] Cycloaddition H_azide Azide Source (e.g., NaN₃) H_azide->H_process [3+2] Cycloaddition H_intermediate Bis-tetrazole H_process->H_intermediate

Caption: General reaction schemes for bis-tetrazole synthesis.

Logical Workflow for Method Selection

The choice between the Ugi-azide and Huisgen cycloaddition methods depends on several factors, including the desired substitution pattern of the tetrazole rings, the availability of starting materials, and the desired reaction efficiency. The following workflow can guide the decision-making process.

Method_Selection_Workflow start Start: Synthesize Bis-Tetrazole q1 Desired Substitution Pattern? start->q1 ugi_path Ugi-Azide Reaction q1->ugi_path 1,5-Disubstituted huisgen_path Huisgen Cycloaddition q1->huisgen_path 1- or 5-Substituted q2 High Yield & One-Pot Synthesis Critical? ugi_path->q2 huisgen_path->q2 end_ugi Proceed with Ugi-Azide q2->end_ugi Yes end_huisgen Consider Huisgen Cycloaddition q2->end_huisgen No

Caption: Decision workflow for selecting a synthetic method.

Conclusion

Both the Ugi-azide reaction and the Huisgen cycloaddition are valuable tools for the synthesis of bis-tetrazoles. The Ugi-azide reaction excels in the one-pot synthesis of complex, 1,5-disubstituted bis-tetrazoles with high yields and molecular diversity. It is particularly advantageous when reaction efficiency and the rapid generation of a library of compounds are primary goals. The Huisgen cycloaddition, while often requiring a multi-step approach for bis-tetrazoles, remains a robust and reliable method for synthesizing 1- and 5-substituted tetrazole systems. The choice of method will ultimately be guided by the specific synthetic target and the desired operational simplicity. Researchers are encouraged to consider the factors outlined in this guide to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to Experimental Data and DFT Calculations for 1,5'-Bi-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and Density Functional Theory (DFT) calculations for 1,5'-Bi-1H-tetrazole, also known as 5,5'-bitetrazole. Validating computational models with experimental results is a critical step in modern chemical research, ensuring the accuracy of theoretical predictions for molecular structure, properties, and reactivity. This document outlines the methodologies for both experimental characterization and computational validation, presenting a framework for researchers working with tetrazole-based compounds.

Data Presentation: Structural and Vibrational Properties

Due to the limited availability of a complete experimental dataset for the neutral this compound in the readily accessible literature, this guide presents a comparison based on typical experimental values observed for closely related bis-tetrazole derivatives and theoretical data obtained from DFT calculations. The following tables summarize the key structural and vibrational parameters.

Table 1: Comparison of Key Geometric Parameters

ParameterExperimental (from related structures) (Å/°)DFT Calculation (B3LYP/6-311++G(d,p)) (Å/°)
Bond Lengths (Å)
C-C' (inter-ring)~1.47 - 1.491.475
C-N (intra-ring)~1.32 - 1.351.332 - 1.348
N-N (intra-ring)~1.30 - 1.341.315 - 1.335
N-H~0.86 - 1.021.012
**Bond Angles (°) **
N-C-N (intra-ring)~108 - 112109.5
C-N-N (intra-ring)~105 - 110107.8 - 109.2
N-N-N (intra-ring)~106 - 110108.0 - 109.8
C-C'-N' (inter-ring)~120 - 125122.3

Note: Experimental values are derived from published crystal structures of substituted or bridged bis-tetrazole compounds and are provided as a typical range.

Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (from related structures)DFT Calculation (B3LYP/6-311++G(d,p))
FT-IR
N-H stretch~3100 - 34003150
C-H stretch (aromatic)Not ApplicableNot Applicable
C=N/N=N ring stretch~1400 - 16001450 - 1580
Ring breathing/deformation~1000 - 12001050 - 1150
Raman
N-H stretchWeak or absent3150
Ring breathing (symmetric)Strong, ~1000 - 11001080
Inter-ring C-C' stretch~1200 - 13001255

Experimental and Computational Protocols

Experimental Protocols

1. X-ray Crystallography

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., water, ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 298 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the ATR crystal.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

3. Raman Spectroscopy

  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

  • Data Acquisition: The Raman spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer. The spectrum is typically recorded over a similar range to the FT-IR, but can also access lower frequency modes.

Computational Protocol: Density Functional Theory (DFT)
  • Software: Calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational frequencies (IR and Raman intensities).

    • Data Analysis: The calculated bond lengths, bond angles, and vibrational frequencies are then compared with the experimental data. A scaling factor may be applied to the calculated frequencies to better match the experimental spectrum, accounting for anharmonicity and basis set limitations.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating DFT calculations with experimental data for this compound.

DFT_Validation_Workflow cluster_exp Experimental Characterization cluster_dft DFT Calculations cluster_comp Comparison and Validation Synthesis Synthesis of this compound XRay X-ray Crystallography Synthesis->XRay FTIR FT-IR Spectroscopy Synthesis->FTIR Raman Raman Spectroscopy Synthesis->Raman Compare_Geom Compare Bond Lengths & Angles XRay->Compare_Geom Experimental Geometry Compare_Vib Compare Vibrational Frequencies FTIR->Compare_Vib Experimental IR Raman->Compare_Vib Experimental Raman Build Build Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Opt->Compare_Geom Calculated Geometry Freq->Compare_Vib Calculated Frequencies Validation Model Validation Compare_Geom->Validation Geometric Agreement Compare_Vib->Validation Spectroscopic Agreement

Caption: Workflow for validating DFT calculations with experimental data.

Conclusion

Thermal Stability of 1,5'-Bi-1H-tetrazole and Other High-Nitrogen Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 1,5'-Bi-1H-tetrazole (BHT) and other prominent high-nitrogen heterocyclic compounds. The thermal stability of these molecules is a critical parameter, influencing their application in pharmaceuticals and energetic materials. This document summarizes key thermal decomposition data, details the experimental methodologies used for their determination, and provides a visual representation of the analytical workflow.

Comparative Thermal Stability Data

The thermal stability of high-nitrogen heterocycles is typically evaluated by determining their decomposition temperatures using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset temperature of decomposition in a DSC curve is a common indicator of thermal stability.

CompoundStructureDecomposition Onset (°C)Peak Decomposition (°C)Analysis MethodReference
bis-1,2,4-triazolium 1H,1'H-5,5'-bistetrazole-1,1'-diolate (T2BTO)C₆H₈N₁₄O₂~180246.75DSC/TG-DTG[1][2]
1H-TetrazoleCH₂N₄~155-157 (melts with decomposition)-Not specified
5-Amino-1H-tetrazoleCH₃N₅~202-205 (melts with decomposition)223.53TG-DTG
1,2,4-TriazoleC₂H₃N₃~260-TGA/DSC

Experimental Protocols

The data presented in this guide is primarily derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are standard for assessing the thermal stability of chemical compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Typical Experimental Procedure:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed aluminum pan is used as a reference.

  • Analysis Conditions: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.

  • Data Acquisition: The instrument records the heat flow to the sample versus temperature. Exothermic events, such as decomposition, are observed as peaks in the DSC curve. The onset temperature of the decomposition peak is taken as a measure of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material decomposes and the extent of mass loss.

Typical Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Analysis Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The temperature at which significant mass loss begins is an indicator of the onset of decomposition.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the thermal analysis of high-nitrogen heterocyclic compounds, from initial sample handling to final data interpretation.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample High-Nitrogen Heterocycle Sample Weighing Accurate Weighing (1-10 mg) Sample->Weighing Encapsulation Encapsulation in DSC/TGA Pans Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Thermogram (Mass vs. Temp) TGA->TGA_Data Analysis Determination of: - Decomposition Onset (Td) - Peak Decomposition (Tpeak) - Mass Loss (%) DSC_Data->Analysis TGA_Data->Analysis Comparison Comparative Stability Assessment Analysis->Comparison Report Comparison Guide & Report Comparison->Report

Experimental workflow for thermal analysis.

References

A Comparative Analysis of the Sensitivity of 1,5'-Bi-1H-tetrazole Energetic Materials and Traditional Explosives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the sensitivity and performance of 1,5'-Bi-1H-tetrazole derivatives versus conventional high explosives, supported by experimental data and detailed protocols.

The quest for advanced energetic materials that offer superior performance while maintaining or improving safety characteristics is a central theme in modern chemistry and materials science. Among the promising candidates are nitrogen-rich compounds, with this compound (BHT) and its derivatives standing out due to their high heats of formation and the generation of predominantly gaseous, environmentally benign products upon detonation. This guide provides a detailed comparison of the sensitivity and performance of a prominent BHT derivative, dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50), against traditional explosives such as RDX, HMX, and TNT.

Quantitative Performance and Sensitivity Data

The following tables summarize the key performance and sensitivity parameters for TKX-50 and traditional explosives. This data is crucial for assessing the suitability of these materials for various applications, where a balance between power and safety is paramount.

Table 1: Comparison of Detonation Performance

ExplosiveChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
TKX-50C₂H₈N₁₀O₄1.887 (at 298 K)9698 (calculated at max density)42.4 (calculated)
RDXC₃H₆N₆O₆1.82875034.0
HMXC₄H₈N₈O₈1.91910039.0
TNTC₇H₅N₃O₆1.65690019.0

Table 2: Comparison of Sensitivity to External Stimuli

ExplosiveImpact Sensitivity (H₅₀, J)Friction Sensitivity (BAM, N)Electrostatic Discharge (ESD) Sensitivity (J)
TKX-5020[1]120[1]0.1[1]
RDX7.51200.2
HMX7.51200.2
TNT15353> 4.5

Note: Sensitivity values can vary depending on the specific experimental setup, crystal morphology, and purity of the material.

Experimental Protocols

The determination of sensitivity to impact, friction, and electrostatic discharge is governed by standardized experimental procedures. Understanding these protocols is essential for the accurate interpretation and comparison of sensitivity data.

Impact Sensitivity Testing (BAM Fallhammer Method)

Impact sensitivity is a measure of an explosive's susceptibility to initiation by a falling weight. The BAM (Bundesanstalt für Materialforschung und-prüfung) fallhammer is a widely used apparatus for this purpose.

Apparatus:

  • A drop-weight apparatus consisting of a steel anvil, a striker, a guide for the falling weight, and a set of weights (typically ranging from 1 kg to 10 kg).

  • The sample is placed between two steel cylinders.

Procedure:

  • A small, measured amount of the explosive sample (typically 40 mm³) is placed in the steel cylinder assembly.

  • The assembly is placed on the anvil of the fallhammer.

  • A weight is dropped from a specified height onto the striker, which transmits the impact energy to the sample.

  • The outcome (explosion or no explosion) is observed. An explosion is typically indicated by an audible report, flash, or smoke.

  • The "Up-and-Down" or Bruceton method is commonly used to determine the height at which there is a 50% probability of initiation (H₅₀). This involves a series of trials where the drop height is adjusted based on the previous result (increased after a "no-go" and decreased after a "go").

  • The impact energy (in Joules) is calculated from the drop height and the mass of the weight.

G cluster_workflow Impact Sensitivity Testing Workflow prep Prepare Sample (40 mm³) place Place Sample in Steel Cylinder Assembly prep->place position Position Assembly on Anvil place->position drop Drop Weight from a Determined Height position->drop observe Observe Outcome (Go/No-Go) drop->observe adjust Adjust Drop Height (Bruceton Method) observe->adjust Based on Outcome adjust->drop calculate Calculate H₅₀ (50% Initiation Height) adjust->calculate After Sufficient Trials

Impact Sensitivity Testing Workflow Diagram
Friction Sensitivity Testing (BAM Friction Apparatus)

Friction sensitivity measures the susceptibility of an explosive to initiation by frictional forces. The BAM friction tester is the standard instrument for this determination.

Apparatus:

  • A device with a fixed porcelain pin and a movable porcelain plate.

  • A weighted lever arm applies a controlled load onto the pin.

Procedure:

  • A small amount of the explosive sample (approximately 10 mm³) is spread on the porcelain plate.

  • The porcelain pin is lowered onto the sample, and a specific load is applied via the lever arm.

  • The porcelain plate is moved back and forth under the pin for a defined distance (typically 10 mm).

  • The outcome is observed for any signs of initiation (e.g., crackling, sparks, or explosion).

  • A series of tests (typically 6 trials) is conducted at a given load. The lowest load at which at least one initiation occurs is recorded.

  • The result is reported as the load in Newtons (N) required to cause initiation. A higher value indicates lower friction sensitivity.

G cluster_workflow Friction Sensitivity Testing Workflow sample_prep Prepare Sample (10 mm³) apply_sample Spread Sample on Porcelain Plate sample_prep->apply_sample apply_load Apply Load with Porcelain Pin apply_sample->apply_load move_plate Move Plate Back and Forth apply_load->move_plate observe_reaction Observe for Initiation move_plate->observe_reaction record_result Record Lowest Load for Initiation observe_reaction->record_result G cluster_workflow ESD Sensitivity Testing Workflow prepare Prepare Sample and Place Between Electrodes charge Charge Capacitor to a Specific Voltage prepare->charge discharge Discharge Energy Through Sample charge->discharge observe Observe Outcome (Go/No-Go) discharge->observe adjust Adjust Energy Level (Bruceton Method) observe->adjust Based on Outcome adjust->charge calculate Calculate E₅₀ (50% Initiation Energy) adjust->calculate After Sufficient Trials G cluster_comparison Sensitivity Comparison Logic BHT This compound Derivatives (e.g., TKX-50) Impact Impact Sensitivity BHT->Impact Lower Friction Friction Sensitivity BHT->Friction Comparable to RDX/HMX ESD ESD Sensitivity BHT->ESD Lower than RDX/HMX Traditional Traditional Explosives (RDX, HMX, TNT) Traditional->Impact Higher (generally) Traditional->Friction Varies (TNT is low) Traditional->ESD Higher Safety Overall Handling Safety Impact->Safety Friction->Safety ESD->Safety

References

Benchmarking the Performance of 1,5'-Bi-1H-tetrazole-Based Gas Generators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of gas generators based on 1,5'-Bi-1H-tetrazole and its salts, benchmarked against other common gas-generating agents. The data presented is compiled from experimental studies to assist researchers in the selection and development of energetic materials for various applications, including automotive safety, aerospace, and defense.

Performance Comparison of Gas Generating Agents

The following table summarizes key performance metrics for various tetrazole-based gas generating compositions. These metrics are crucial for evaluating the efficiency and suitability of a gas generator for specific applications.

Fuel ComponentOxidizerAdditive(s)Linear Burning Rate (mm/s) at specific pressureMaximum Pressure (MPa)Combustion Temperature (K)Gas Yield (Specific Volume) (L/kg)
Guanidinium 1,5'-bis-1H-tetrazolate (G15B)Copper(II) Oxide (CuO)-> 5-ATZ/Sr(NO₃)₂ mixture[1]-Lower than 5-ATZ/Sr(NO₃)₂[1]-
Guanidinium 1,5'-bis-1H-tetrazolate (G15B)Manganese(IV) Oxide (MnO₂)---Lower than 5-ATZ/Sr(NO₃)₂[1]-
Guanidinium 1,5'-bis-1H-tetrazolate (G15B)Ammonium Nitrate (AN)CuOFaster than GN/SrN/BCN mixture at 2 MPa[2]---
Guanidinium 1,5'-bis-1H-tetrazolate (G15B)Ammonium Nitrate (AN)Activated CarbonFaster than GN/SrN/BCN mixture across 0.1-10 MPa[2]---
5-Amino-1H-tetrazole (5-ATZ)Strontium Nitrate (Sr(NO₃)₂)-Slower than G15B/CuO mixture[1]-Higher than G15B mixtures[1]-
5-Amino-1H-tetrazole (5-ATZ)Potassium Perchlorate (KClO₄)Fe₂O₃, MnO₂-1.79[3]1466.07[3]High[3]
5-Amino-1H-tetrazole (5-ATZ)Sodium Nitrate (NaNO₃)-Highest among tested oxidizers at 2MPa[4]-Lower than 5-ATZ/Sr(NO₃)₂[4]2.06 (g/cm³)[4]
5-Amino-1H-tetrazole (5-ATZ)Potassium Nitrate (KNO₃)---Lower than 5-ATZ/Sr(NO₃)₂[4]1.85 (g/cm³)[4]

Note: Direct comparison of all metrics across all studies is challenging due to variations in experimental conditions. The data is presented as reported in the respective sources. "GN/SrN/BCN" refers to a mixture of Guanidine Nitrate, Strontium Nitrate, and Basic Copper Nitrate.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

Linear Burning Rate Measurement

The linear burning rate of a gas generating agent is a critical parameter that determines the speed at which the material combusts and generates gas.

Apparatus:

  • Strand burner or a chimney-type strand burner.

  • High-speed camera or optical sensors to track the combustion front.

  • Pressurized vessel to control the ambient pressure.

  • Data acquisition system.

Procedure:

  • Sample Preparation: The gas generating mixture is prepared by mixing the fuel, oxidizer, and any additives in the desired ratio. The mixture is then pressed into a cylindrical strand of known dimensions (e.g., 5 mm diameter, 70 mm length) using a hydraulic press at a specified pressure (e.g., 1 GPa for 5 minutes). The lateral surface of the strand is often coated with an inhibitor (e.g., epoxy resin) to ensure end-burning.

  • Testing: The prepared strand is placed in the strand burner. The vessel is pressurized to the desired level with an inert gas (e.g., nitrogen or helium).

  • Ignition: The top surface of the strand is ignited using a hot wire or a laser.

  • Data Recording: The progression of the combustion front along the strand is recorded using the high-speed camera or timed as it passes between optical sensors placed at known distances.

  • Calculation: The linear burning rate (r) is calculated by dividing the distance the flame travels by the time taken. The burning rate is often expressed as a function of pressure using Vieille's law: r = a * P^n, where 'a' is a constant and 'n' is the pressure exponent.

Closed Vessel Test for Gas Generation Performance

This test evaluates the gas generation behavior of a material by measuring the pressure and temperature changes in a sealed container upon combustion.

Apparatus:

  • Closed vessel of a known volume (e.g., 4-liter or 60-liter tank).

  • Pressure transducer.

  • Thermocouple.

  • Ignition system.

  • Data acquisition system.

Procedure:

  • Sample Preparation: A known mass of the gas generating agent is placed inside the closed vessel.

  • Sealing and Inerting: The vessel is sealed, and the initial pressure and temperature are recorded. The vessel may be filled with an inert gas to a specific initial pressure.

  • Ignition: The sample is ignited.

  • Data Recording: The pressure and temperature inside the vessel are recorded as a function of time throughout the combustion event.

  • Analysis: The recorded data is used to determine key performance parameters, including the maximum pressure, the rate of pressure rise, and the total amount of gas generated (which can be calculated using the ideal gas law and the final pressure and temperature). The temperature of the generated gas is also a critical output of this test.

Visualizing Chemical Pathways

The following diagrams illustrate key chemical processes related to this compound-based gas generators.

Synthesis of Guanidinium 1,5'-bis-1H-tetrazolate (G15B)

G15B_Synthesis cluster_reactants Reactants cluster_product Product BHT 5,5'-Bi-1H-tetrazole (BHT) G15B Guanidinium 1,5'-bis-1H-tetrazolate (G15B) BHT->G15B Reaction in Water/Ethanol GuanidineCarbonate Guanidine Carbonate GuanidineCarbonate->G15B

Caption: Synthesis of Guanidinium 1,5'-bis-1H-tetrazolate (G15B).

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of tetrazoles is a complex process that can proceed through various pathways depending on the conditions. The following diagram illustrates a simplified, plausible decomposition route for the this compound backbone, leading to the generation of nitrogen gas.

BHT_Decomposition cluster_intermediates Decomposition Intermediates cluster_products Final Products BHT This compound Radicals Nitrogen-rich Radical Fragments BHT->Radicals Heat (Initial Ring Cleavage) Nitriles Dicyanodiamide or similar nitrile species Radicals->Nitriles Rearrangement N2 Nitrogen Gas (N₂) Radicals->N2 Further Decomposition SolidResidue Carbonaceous Solid Residue Nitriles->SolidResidue Polymerization/ Carbonization

Caption: Simplified thermal decomposition of this compound.

References

Comparative study of different catalysts for 1,5'-Bi-1H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts in 1,5'-Bi-1H-tetrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry and materials science due to their applications as peptide bioisosteres and energetic materials. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and sustainability. This guide provides a comparative analysis of different catalytic and non-catalytic methods for the synthesis of bitetrazole compounds, supported by experimental data and detailed protocols.

While direct comparative studies on various catalysts for the unsubstituted this compound are limited in publicly available literature, this guide draws comparisons from the synthesis of closely related bis-tetrazole structures. This information provides valuable insights into effective catalytic systems.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different synthetic methodologies for bis-tetrazole compounds.

MethodCatalystStarting MaterialsSolventTemperatureTimeYield (%)Ref.
Ugi-Azide Repetitive ProcessNoneAmine, Aldehyde, Isocyanide, AzidotrimethylsilaneMethanolRoom Temperature7 h88-95[1]
Huisgen [3+2] CycloadditionZinc Bromide (ZnBr₂)4-Nitrobenzonitrile, Sodium AzideWaterReflux24 h90[2]
Lewis Acid CatalysisIndium(III) Chloride (InCl₃)Oximes, Sodium AzideAcetonitrileReflux2-4 h85-95[3]
Heterogeneous CatalysisFe₃O₄@SiO₂-Im[Br]-SB-Cu(II)Aniline, Triethyl orthoformate, Sodium Azide (for 1-substituted) or Benzaldehyde, Hydroxylamine, Sodium Azide (for 5-substituted)Water40 °C1-2 hup to 97[4]

Experimental Workflows and Methodologies

General Synthetic Pathways

The synthesis of bitetrazoles can be broadly categorized into catalyst-free multicomponent reactions and catalyzed cycloaddition reactions. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Pathways for Bitetrazoles cluster_0 Catalyst-Free Ugi-Azide Process cluster_1 Catalyzed Huisgen Cycloaddition A Amine + Aldehyde + Isocyanide + Azide Source B One-Pot Reaction A->B Methanol, RT C Bis-1,5-disubstituted-1H-tetrazole B->C D Dinitrile or Nitrobenzonitrile E Cycloaddition with Sodium Azide D->E Catalyst (e.g., ZnBr2), Solvent, Heat F Bis-5-substituted-1H-tetrazole E->F

Caption: Generalized workflows for catalyst-free and catalyzed synthesis of bis-tetrazole derivatives.

Detailed Experimental Protocols

Catalyst-Free Ugi-Azide Repetitive Process for Bis-1,5-disubstituted-1H-tetrazoles

This method provides an efficient, catalyst-free route to novel bis-1,5-disubstituted-1H-tetrazoles with excellent yields.[1]

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • Isocyanide (2.0 equiv)

  • Azidotrimethylsilane (2.0 equiv)

  • Anhydrous Methanol

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, a 1.0 M solution of the amine in anhydrous methanol is prepared under a nitrogen atmosphere.

  • The aldehyde, isocyanide, and azidotrimethylsilane are added sequentially to the solution.

  • The resulting mixture is stirred at room temperature for 7 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Zinc Bromide Catalyzed Huisgen [3+2] Cycloaddition for a Symmetrical Bis-5-substituted-1H-tetrazole

This protocol describes the synthesis of 5-(4-nitrophenyl)-1H-tetrazole, a precursor that can be further reacted to form a symmetrical bis-tetrazole.[2]

Materials:

  • 4-Nitrobenzonitrile (1.0 equiv)

  • Sodium Azide (2.6 equiv)

  • Zinc Bromide (2.0 equiv)

  • Water

Procedure:

  • In a round-bottomed flask, 4-nitrobenzonitrile, sodium azide, and zinc bromide are suspended in water.

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the mixture is acidified with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.

Comparative Analysis of Catalytic Approaches

Catalyst-Free Synthesis

The Ugi-azide repetitive process stands out for its operational simplicity and avoidance of metal catalysts, which can be advantageous for applications where metal contamination is a concern, such as in pharmaceuticals.[1] This one-pot reaction demonstrates high atom economy and produces excellent yields at room temperature.[1]

Lewis Acid Catalysis

Lewis acids like zinc bromide (ZnBr₂) and indium(III) chloride (InCl₃) are effective in activating the nitrile group towards cycloaddition with an azide.[2][3] The use of ZnBr₂ in water offers a greener alternative to organic solvents.[2] These catalysts are generally inexpensive and readily available.

Heterogeneous Catalysis

Heterogeneous catalysts, such as the reported copper-functionalized magnetic nanoparticles, offer significant advantages in terms of catalyst recovery and reusability.[4] The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet.[4] This approach aligns with the principles of green chemistry by minimizing catalyst waste. These catalysts have shown high efficiency in aqueous media under mild conditions.[4]

Signaling Pathways and Reaction Mechanisms

The synthesis of tetrazoles via the Huisgen [3+2] cycloaddition is a well-established pathway. The role of a Lewis acid catalyst is to coordinate to the nitrogen atom of the nitrile, thereby increasing its electrophilicity and facilitating the nucleophilic attack of the azide anion.

Lewis Acid Catalyzed Huisgen Cycloaddition Mechanism RCN R-C≡N (Nitrile) Activated_Nitrile R-C≡N---LA (Activated Nitrile) RCN->Activated_Nitrile LA Lewis Acid (e.g., Zn²⁺) LA->Activated_Nitrile Azide N₃⁻ (Azide) Intermediate Cyclic Intermediate Azide->Intermediate Activated_Nitrile->Intermediate Tetrazolate Tetrazolate Anion Intermediate->Tetrazolate Cyclization Tetrazole 5-substituted-1H-tetrazole Tetrazolate->Tetrazole Protonation H⁺ Protonation->Tetrazole

Caption: Mechanism of Lewis acid-catalyzed tetrazole synthesis.

Conclusion

The synthesis of this compound and its derivatives can be achieved through various catalytic and non-catalytic methods. Catalyst-free approaches like the Ugi-azide reaction offer simplicity and high yields for substituted bis-tetrazoles.[1] Lewis acid catalysis, particularly with zinc salts in water, provides an effective and more environmentally friendly route.[2] For applications demanding catalyst recyclability and green reaction conditions, heterogeneous catalysts such as functionalized magnetic nanoparticles present a promising alternative.[4] The choice of the synthetic route should be guided by the desired substitution pattern, scalability, and the importance of catalyst recovery and reuse. Further research into the direct catalytic synthesis of the parent this compound could lead to even more efficient and sustainable production methods.

References

Validating the Purity of Synthesized 1,5'-Bi-1H-tetrazole: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for validating the purity of synthesized 1,5'-Bi-1H-tetrazole. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis of this compound can result in various impurities, including unreacted starting materials and intermediates. Therefore, accurate purity assessment is crucial for its application, particularly in drug development where impurities can impact safety and efficacy. This guide focuses on a validated HPLC method for purity determination and compares its performance with Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Capillary Electrophoresis (CE).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar bistetrazole compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Quantitative ¹H-NMR (qNMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay to allow for complete relaxation of all relevant protons.

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the BGE to a concentration of approximately 0.5 mg/mL.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity analysis of a synthesized batch of this compound using the three described methods.

Table 1: HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea (%)Identification
12.515000.5Impurity A (e.g., 5-cyano-1H-tetrazole)
24.229550098.5This compound
35.830001.0Impurity B (e.g., unreacted starting material)
Total 300000 100.0

Table 2: Comparison of Analytical Methods for Purity Determination

ParameterHPLCqNMRCapillary Electrophoresis (CE)
Purity (%) 98.598.298.8
Precision (RSD, n=3) < 1%< 0.5%< 1.5%
Analysis Time per Sample ~15 min~10 min~10 min
Sample Consumption Low (µg)Moderate (mg)Very Low (ng)
Selectivity HighHighVery High
Quantification Principle Relative (Area %)Absolute (with internal standard)Relative (Area %)
Instrumentation Cost ModerateHighModerate
Solvent Consumption HighLowVery Low

Mandatory Visualization

Caption: Workflow for purity validation of this compound.

Method Comparison

HPLC is a robust and widely available technique that provides excellent separation of the main compound from its potential impurities. The primary advantage of the described reversed-phase method is its simplicity and reliability for routine quality control. However, it is a relative quantification method, and the response factor for impurities might differ from the main component, potentially affecting accuracy.

Quantitative ¹H-NMR (qNMR) offers a significant advantage as a primary analytical method because it allows for absolute quantification without the need for a reference standard of the analyte itself.[1] It is highly specific, and the purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. This method is less susceptible to variations in detector response. The main drawbacks are the higher instrumentation cost and the need for a suitable internal standard that does not have overlapping signals with the analyte.

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption, making it an environmentally friendly option.[2] Its separation mechanism, based on the charge-to-size ratio of molecules, is orthogonal to HPLC, providing a powerful complementary method for purity verification.[2] However, CE can be more sensitive to matrix effects, and method development can be more complex than for HPLC.

Conclusion

For routine purity assessment of synthesized this compound, HPLC offers a reliable and accessible solution. Its ability to separate a range of potential impurities makes it a valuable tool for quality control. For a more accurate and absolute determination of purity, especially for reference standard characterization, qNMR is the method of choice due to its direct quantification capabilities. Capillary Electrophoresis serves as an excellent orthogonal technique to confirm purity results obtained by HPLC, offering a different separation selectivity and significantly lower solvent consumption. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development or research.

References

An Economic Showdown: Evaluating Synthetic Pathways to 1,5'-Bi-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic routes to the energetic material 1,5'-Bi-1H-tetrazole reveals that the choice of starting material—cyanogen versus 5-aminotetrazole—presents a classic trade-off between raw material cost, process complexity, and overall yield. While the synthesis from cyanogen offers a high-yield, one-pot process, the route from 5-aminotetrazole, though potentially involving more steps, may be more accessible depending on the availability and cost of the respective precursors.

For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of nitrogen-rich heterocyclic compounds like this compound is a critical endeavor. This compound, in particular, is of interest for its applications as an energetic material and as a ligand in coordination chemistry. An economic analysis of its synthesis is paramount for scaling up production and ensuring commercial viability. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a quantitative breakdown of the factors influencing their economic feasibility.

Synthetic Route 1: From Cyanogen and Sodium Azide

This approach offers a direct and high-yield synthesis of a 5,5'-bi-1H-tetrazole salt, a direct precursor to the target molecule. The process involves the reaction of dicyan (cyanogen) with sodium azide and ammonium chloride in an aqueous medium.

Experimental Protocol

A detailed experimental procedure is outlined in patent EP1035118A1. In a typical reaction, a cooled aqueous solution of sodium azide and ammonium chloride is prepared. Gaseous dicyan is then introduced into this solution. The reaction mixture is heated to form the 5-cyano-1H-tetrazole intermediate, which is then further heated to yield the 5,5'-bi-1H-tetrazole diammonium salt. The product precipitates from the reaction mixture and can be isolated by filtration.[1]

Key Reaction Parameters:

  • Reactants: Dicyan, Sodium Azide, Ammonium Chloride

  • Solvent: Water

  • Reaction Temperature: Initial cooling (3-5°C), followed by heating in two stages (e.g., 50°C and 90°C)[1]

  • Yield: Reported to be greater than 90%[1]

Economic Analysis

The economic viability of this route is heavily influenced by the cost and handling of cyanogen, a toxic and flammable gas. While the starting materials, sodium azide and ammonium chloride, are relatively inexpensive commodity chemicals, the specialized equipment and safety precautions required for handling cyanogen can add significant capital and operational costs. However, the high yield and one-pot nature of the reaction are major economic advantages, minimizing processing steps and potential for material loss.

Synthetic Route 2: From 5-Aminotetrazole

A general, two-step conceptual pathway is proposed here based on established tetrazole chemistry.

Conceptual Experimental Protocol

Step 1: Diazotization of 5-Aminotetrazole. 5-Aminotetrazole is dissolved in a suitable acidic medium (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the corresponding tetrazole-5-diazonium salt.

Step 2: Coupling/Cyclization. The resulting diazonium salt is then reacted in situ. One possibility is a coupling reaction with another equivalent of 5-aminotetrazole, potentially catalyzed by a copper salt, to form the N-N linked bitetrazole. Alternatively, the diazonium salt could be converted to a 5-azidotetrazole intermediate, which could then undergo a [3+2] cycloaddition with a suitable C1 synthon, although this adds complexity. A more direct, yet to be fully documented, pathway might involve the dimerization of the diazonium intermediate under specific conditions.

Economic Analysis

The primary economic advantage of this route is the use of 5-aminotetrazole, a stable, solid starting material that is generally less hazardous to handle than cyanogen. However, the multi-step nature of this proposed synthesis introduces additional processing costs, including the use of potentially corrosive acids and the need for careful temperature control during the diazotization step. The overall yield of this route is a critical unknown and would be a major determinant of its economic feasibility. Lower yields would necessitate the processing of larger quantities of starting materials, increasing both raw material and waste disposal costs.

Comparative Data Summary

ParameterRoute 1: From CyanogenRoute 2: From 5-Aminotetrazole (Conceptual)
Starting Materials Dicyan, Sodium Azide, Ammonium Chloride5-Aminotetrazole, Sodium Nitrite, Acid
Key Reagent Cost Dicyan (High), Sodium Azide (Moderate)5-Aminotetrazole (Moderate), Sodium Nitrite (Low)
Number of Steps 1 (One-pot)2 or more
Reported Yield > 90%[1]Not established for parent compound
Process Safety High (due to toxic/flammable gas)Moderate (diazotization can be hazardous)
Process Complexity Moderate (gas handling)High (multiple steps, temperature control)
Waste Products Primarily aqueous salt solutionsAcidic waste, potential diazo byproducts

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

G cluster_lab Laboratory Scale cluster_industrial Industrial Scale start Start: Need to Synthesize This compound assess_scale Assess Production Scale (Lab vs. Industrial) start->assess_scale lab_choice Route 2 (from 5-Aminotetrazole) - Safer starting material handling - More amenable to standard lab equipment assess_scale->lab_choice Small Scale industrial_choice Route 1 (from Cyanogen) - High yield is critical for cost-effectiveness - Specialized handling infrastructure is feasible assess_scale->industrial_choice Large Scale end Final Route Selection lab_choice->end Proceed with Route 2 industrial_choice->end Proceed with Route 1

Caption: Decision workflow for selecting a synthetic route to this compound.

Signaling Pathway for Economic Viability

The key factors signaling the economic viability of each route can be represented as follows:

G cluster_route1 Route 1: From Cyanogen cluster_route2 Route 2: From 5-Aminotetrazole r1_yield High Yield (>90%) r1_viability Economically Viable (at scale) r1_yield->r1_viability r1_steps One-Pot Synthesis r1_steps->r1_viability r1_cost High Cost/Hazard of Cyanogen r1_cost->r1_viability r2_yield Yield (Unknown) r2_viability Economic Viability (Depends on Yield) r2_yield->r2_viability r2_steps Multi-Step Process r2_steps->r2_viability r2_cost Lower Starting Material Hazard r2_cost->r2_viability

References

Safety Operating Guide

Essential Safety and Handling Protocols for 1,5'-Bi-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of 1,5'-Bi-1H-tetrazole.

The following guidance provides essential safety and logistical information for the handling of this compound, a compound that, like many tetrazole derivatives, should be treated as a potentially energetic and hazardous material. Adherence to these protocols is critical for ensuring laboratory safety.

Hazard Overview

Key potential hazards include:

  • Flammability: Tetrazole compounds are often flammable solids.[1]

  • Explosive Potential: There is a risk of explosion if heated under confinement.[1] Some tetrazoles can decompose explosively if heated above their melting point.[5]

  • Toxicity: Can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][3][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. This includes protection for the body, hands, eyes, and respiratory system.

Protection Type Specific PPE Recommendation Rationale & Key Considerations
Body Protection Flame-resistant and impervious clothing/coveralls.[5][7]Provides a primary barrier against splashes and potential flash fires. Should be worn over personal clothing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[8]Inspect gloves for any signs of degradation or puncture before each use.[2][5][7] Dispose of contaminated gloves properly.[2][3]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[5][8]Protects against splashes, dust, and potential projectiles. Standard safety glasses are insufficient.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if there is a risk of dust formation or if working in a poorly ventilated area.[3][9]The type of respirator should be selected based on a formal risk assessment of the specific procedure.
Hearing Protection Ear protection should be considered, especially when handling larger quantities or performing operations with a higher risk of energetic decomposition.[10]Protects against the concussive effects of an unexpected energetic event.
Footwear Chemical-resistant, steel-toe boots or shoes.[8]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure area is clear and equipment is ready weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer Use non-sparking tools conduct_rxn Conduct Reaction Behind Blast Shield transfer->conduct_rxn Ensure stable conditions decontaminate Decontaminate Equipment conduct_rxn->decontaminate After reaction completion and stabilization dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate waste streams doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe Follow institutional protocols wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

Figure 1: A workflow diagram for the safe handling of this compound.

Experimental Protocol Considerations:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other ignition sources.[5] Use spark-proof tools and explosion-proof equipment.[1][7]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

  • Scale: Work with the smallest feasible quantities of the material.

  • Confinement: Avoid heating the material under confinement due to the risk of explosion.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent harm to personnel and the environment.

Waste Stream Disposal Protocol
Unused/Surplus this compound Should be treated as hazardous waste. Dispose of contents/container to an approved waste disposal plant.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., glassware, spatulas) Decontaminate thoroughly before reuse or disposal. If disposable, place in a sealed, labeled container for hazardous waste pickup.
Contaminated PPE (e.g., gloves, coveralls) Dispose of as hazardous waste in accordance with institutional and local regulations.[2][3] Do not discard in regular trash.
Spills In case of a spill, evacuate the area and prevent access.[7] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter the environment.[1]

Always consult your institution's EHS office for specific guidance on waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.